4-Methyl hydrogen L-aspartate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-10-4(7)2-3(6)5(8)9/h3H,2,6H2,1H3,(H,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRYFUVVWOMLLP-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25513-53-5 | |
| Record name | L-Aspartic acid, 4-methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25513-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501309375 | |
| Record name | Aspartic acid β-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177-62-0 | |
| Record name | Aspartic acid β-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartic acid 4-methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspartic acid β-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl hydrogen L-aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-Methyl hydrogen L-aspartate: A Putative Neuromodulatory Agent
Abstract
This technical guide provides a comprehensive overview of 4-Methyl hydrogen L-aspartate, a derivative of the endogenous neurotransmitter L-aspartic acid. While specific pharmacological data for this compound is limited in publicly accessible literature, this document synthesizes available chemical information and extrapolates potential biological activities based on the known pharmacology of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential of novel glutamate receptor and transporter ligands. We present its chemical and physical properties, a putative synthesis protocol, and detailed, albeit hypothetical, experimental workflows for its characterization. The aim is to provide a foundational resource to stimulate and guide future research into this promising, yet understudied, molecule.
Introduction: The Rationale for Exploring L-Aspartate Analogs
The excitatory neurotransmitter L-glutamate and its analog L-aspartate are fundamental to synaptic transmission, plasticity, and a myriad of neurological processes.[1] The receptors and transporters that mediate their effects, primarily the ionotropic glutamate receptors (iGluRs: NMDA, AMPA, and kainate receptors) and the excitatory amino acid transporters (EAATs), are key targets for therapeutic intervention in a range of neurological and psychiatric disorders.[2] The development of selective ligands for these targets is crucial for dissecting their physiological roles and for designing novel therapeutics with improved efficacy and side-effect profiles.
This compound is a structural analog of L-aspartate, featuring a methyl ester at the 4-position carboxyl group. This modification has the potential to alter the compound's affinity and selectivity for glutamate receptors and transporters, potentially offering a unique pharmacological profile. This guide will delve into the known characteristics of this compound and provide a roadmap for its comprehensive scientific evaluation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is the cornerstone of its application in research.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | L-Aspartic Acid-4-Methyl Ester, H-(L)Asp(OMe)-OH, H-ASP(OME)-OH | [3] |
| CAS Number | 2177-62-0 | [3] |
| Molecular Formula | C₅H₁₀NO₄ | [3] |
| Molecular Weight | 148.14 g/mol | [3] |
| Appearance | Solid | [4] |
| Solubility | Soluble in water and organic solvents such as alcohols and esters. | [4] |
| Density | 1.299 g/cm³ | [3] |
| Boiling Point | 301.7 °C at 760 mmHg | [3] |
Synthesis of this compound
The synthesis of this compound is achieved through the selective esterification of the 4-carboxyl group of L-aspartic acid.[4]
Putative Synthesis Protocol
This protocol is based on general methods for the esterification of amino acids.
Materials:
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L-aspartic acid
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂) or another suitable esterification agent
-
Anhydrous diethyl ether
-
Dry HCl gas (optional, for hydrochloride salt formation)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Preparation of Methanolic HCl (if using HCl catalysis): In a fume hood, slowly bubble dry HCl gas through anhydrous methanol, cooled in an ice bath, until saturation is reached.
-
Esterification: Suspend L-aspartic acid in the prepared methanolic HCl solution (or in anhydrous methanol if using an alternative catalyst like thionyl chloride).
-
Reaction: Stir the mixture at room temperature or under gentle reflux until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Work-up: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
Potential Mechanism of Action and Biological Targets
Based on its structural similarity to L-aspartate, this compound is hypothesized to interact with the following primary targets in the central nervous system:
Ionotropic Glutamate Receptors (iGluRs)
-
N-Methyl-D-Aspartate (NMDA) Receptors: L-aspartate is a known agonist at the NMDA receptor. The methylation at the 4-position may alter the binding affinity and efficacy of the molecule at the glutamate binding site on the GluN2 subunits.
-
AMPA and Kainate Receptors: While L-aspartate is a weaker agonist at AMPA and kainate receptors compared to L-glutamate, the 4-methyl modification could potentially enhance its interaction with these receptor subtypes.
Excitatory Amino Acid Transporters (EAATs)
L-aspartate is a substrate for all five subtypes of EAATs (EAAT1-5). The methylation of the 4-carboxyl group, a key recognition motif for the transporters, is likely to significantly impact its interaction with EAATs. It may act as a substrate, an inhibitor, or a modulator of transporter function. The structurally related compound, (2S,4R)-4-methylglutamate, has been shown to have affinity for the glial glutamate transporters GLT1 (EAAT2) and GLAST (EAAT1).
Proposed Experimental Workflows for Pharmacological Characterization
To elucidate the pharmacological profile of this compound, a series of well-established experimental procedures should be employed.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various glutamate receptor and transporter subtypes.
Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue or from cell lines expressing specific receptor or transporter subtypes.
-
Assay Buffer: Prepare an appropriate assay buffer for each target (e.g., Tris-HCl for receptor binding, Krebs-Henseleit for transporter binding).
-
Incubation: In a 96-well plate, incubate the membranes with a known concentration of a specific radioligand (e.g., [³H]CGP39653 for NMDA receptors, [³H]AMPA for AMPA receptors, [³H]kainate for kainate receptors, or [³H]D-aspartate for EAATs) and a range of concentrations of this compound.
-
Separation: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Electrophysiology
Objective: To determine the functional activity (agonist, antagonist, or modulator) and potency (EC₅₀ or IC₅₀) of this compound at glutamate receptors.
Protocol (Whole-Cell Patch-Clamp):
-
Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293 cells) expressing specific glutamate receptor subtypes.
-
Recording: Obtain whole-cell patch-clamp recordings from these cells.
-
Drug Application: Apply known concentrations of a specific agonist (e.g., NMDA, AMPA, kainate) to elicit a baseline current.
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Test Compound Application: Co-apply the agonist with varying concentrations of this compound to assess its effect on the agonist-evoked current. To test for agonist activity, apply this compound alone.
-
Data Analysis: Construct concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of this compound.
Future Research Directions and Conclusion
The exploration of novel L-aspartate analogs like this compound holds significant promise for advancing our understanding of glutamatergic neurotransmission and for the development of new therapeutic agents. The immediate research priorities for this compound should be a systematic characterization of its pharmacological profile at all major glutamate receptor and transporter subtypes.
Key questions to be addressed include:
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What is the binding affinity and functional activity of this compound at NMDA, AMPA, and kainate receptors?
-
Does it exhibit selectivity for any particular iGluR subtype?
-
Does it interact with EAATs, and if so, is it a substrate or an inhibitor?
-
What is its selectivity profile across the different EAAT subtypes?
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What are its effects in native neuronal circuits and in in vivo models of neurological disorders?
References
- Molbase. This compound | 2177-62-0.
- Rae, C., et al. (2025). Aspartate in the Brain: A Review. Neurochemical Research.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5460441, this compound.
- Usami, A., et al. (2023). Cerebrospinal fluid, brain, and spinal cord levels of L-aspartate signal excitatory neurotransmission abnormalities in multiple sclerosis patients and experimental autoimmune encephalomyelitis mouse model. Journal of Neurochemistry, 166(3), 534-546.
- Glushakov, A. V., et al. (2002). Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria.
- Hatfield, R. H. (1991). Neuroprotection with the N-methyl-D-aspartate antagonist dizocilpine (MK-801) in a model of focal ischaemia. University College London.
- Erreger, K., et al. (2007). Subunit-specific gating controls inhibition of N-methyl-D-aspartate receptors by protons. Molecular pharmacology, 72(4), 853-864.
- Erreger, K., et al. (2005). Mechanism of partial agonism at NMDA receptors. The Journal of neuroscience, 25(34), 7858-7866.
- Erreger, K., et al. (2006). Zinc inhibition of rat NR1/NR2A N-methyl-D-aspartate receptors. The Journal of physiology, 572(Pt 2), 393-408.
- Erreger, K., et al. (2005). Glutamate receptor gating. Critical Reviews™ in Neurobiology, 17(3).
- Erreger, K., & Traynelis, S. F. (2008). Allosteric interaction between zinc and ifenprodil at the N-methyl-D-aspartate receptor. Molecular pharmacology, 73(5), 1545-1555.
- Erreger, K., et al. (2007). N-methyl-D-aspartate receptor-gated Ca (2+) influx and the induction of long-term potentiation. The Journal of physiology, 583(Pt 2), 489-495.
- Dingledine, R., et al. (1999). The glutamate receptor ion channels. Pharmacological reviews, 51(1), 7-61.
Sources
- 1. Aspartate in the Brain: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerebrospinal fluid, brain, and spinal cord levels of L-aspartate signal excitatory neurotransmission abnormalities in multiple sclerosis patients and experimental autoimmune encephalomyelitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. China this compoundï¼CAS# 2177-62-0) Manufacturer and Supplier | Xinchem [xinchem.com]
4-Methyl Hydrogen L-Aspartate: A Technical Guide for Neuroscience Research
Abstract
4-Methyl hydrogen L-aspartate is a structurally modified amino acid that serves as a valuable pharmacological tool in neuroscience research. As an analog of the endogenous excitatory neurotransmitter L-aspartate, it exhibits a dual action profile, primarily functioning as a selective agonist at N-methyl-D-aspartate (NMDA) receptors and as a substrate for excitatory amino acid transporters (EAATs). This dual engagement allows researchers to dissect the complex interplay between glutamatergic neurotransmission and glutamate uptake systems, which are fundamental to synaptic plasticity, learning, and memory. Dysregulation of these systems is implicated in a host of neurological and psychiatric disorders, making this compound a key compound for modeling and investigating these conditions. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and core applications of this compound, complete with detailed experimental protocols for its use in electrophysiological and neurotransmitter uptake assays.
Introduction: The Excitatory Synapse and the Role of Aspartate Analogs
The vast majority of excitatory neurotransmission in the mammalian central nervous system (CNS) is mediated by the amino acid L-glutamate and, to a lesser extent, L-aspartate[1]. These neurotransmitters activate both ionotropic and metabotropic receptors to propagate neuronal signals. The N-methyl-D-aspartate receptor (NMDAR) is a subtype of ionotropic glutamate receptor critical for synaptic plasticity, a cellular mechanism underlying learning and memory[2][3]. NMDARs are unique in that their activation requires the binding of both glutamate (or an agonist) and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium block[2].
The precise control of extracellular glutamate and aspartate concentrations is crucial, as excessive activation of their receptors leads to excitotoxicity, a process implicated in neurodegenerative diseases[4][5][6]. This regulation is primarily achieved by a family of five high-affinity excitatory amino acid transporters (EAATs), designated EAAT1-5[7]. These transporters, located on both neurons and glial cells, utilize ion gradients to clear excitatory amino acids from the synaptic cleft, thereby terminating the synaptic signal and preventing excitotoxicity[8][9].
Pharmacological tools that can selectively target NMDARs and EAATs are indispensable for elucidating their physiological roles and pathological alterations. This compound, as a derivative of L-aspartic acid, provides a valuable means to probe these systems. Its structural modifications likely confer a unique pharmacological profile, allowing for the investigation of the specific contributions of aspartatergic signaling and transport.
Chemical and Pharmacological Properties
This compound is a derivative of L-aspartic acid where the side-chain carboxylic acid is esterified with a methyl group. This modification alters its chemical properties, influencing its interaction with biological targets.
Synthesis: The synthesis of this compound can be achieved through the esterification of L-aspartic acid. A common method involves the reaction of L-aspartic acid with methanol in the presence of an acid catalyst, such as acetyl chloride[10]. More complex derivatives, such as the 4-(phenylmethyl) ester, can also be synthesized through similar principles[10].
Chemical Structure:
-
Chemical Name: this compound
-
Molecular Formula: C₅H₉NO₄
-
Molecular Weight: 147.13 g/mol
-
CAS Number: 2177-62-0
Pharmacological Data Summary:
While specific binding affinities (Kᵢ) and potencies (EC₅₀/IC₅₀) for this compound across all NMDAR and EAAT subtypes are not extensively documented in publicly available literature, its activity can be inferred from its structural relationship to L-aspartate and other methylated aspartate derivatives. The following table provides a conceptual framework for its expected pharmacological profile.
| Target | Subtype | Expected Action | Anticipated Potency/Affinity |
| NMDA Receptor | All | Agonist | Moderate to High |
| GluN2A-containing | Likely Agonist | Subtype selectivity to be determined | |
| GluN2B-containing | Likely Agonist | Subtype selectivity to be determined | |
| EAATs | EAAT1 (GLAST) | Substrate | Moderate Affinity |
| EAAT2 (GLT-1) | Substrate | Moderate Affinity | |
| EAAT3 (EAAC1) | Substrate | Moderate Affinity |
Note: This table is based on the known pharmacology of L-aspartate and related compounds. Empirical determination of these values for this compound is necessary for precise experimental design.
Mechanism of Action: A Dual-Role Ligand
The utility of this compound in neuroscience research stems from its ability to interact with two key components of the excitatory synapse: NMDA receptors and excitatory amino acid transporters.
NMDA Receptor Agonism
L-aspartate is an endogenous agonist at the glutamate binding site of the NMDA receptor[1][2]. By mimicking the structure of L-aspartate, this compound is also expected to act as an agonist at this site. Upon binding, it will induce a conformational change in the receptor, contributing to the opening of the ion channel, provided a co-agonist is bound and the magnesium block is removed. This allows for the influx of Ca²⁺ and Na⁺ ions, leading to neuronal depolarization and the initiation of downstream signaling cascades associated with synaptic plasticity. The methylation of the side chain may alter its binding kinetics and subtype selectivity compared to L-aspartate, a feature that can be exploited experimentally.
Excitatory Amino Acid Transporter (EAAT) Substrate
The EAATs are responsible for the uptake of both L-glutamate and L-aspartate[7]. It is highly probable that this compound is also recognized and transported by these proteins. As a substrate, it would be moved from the extracellular space into the cell, a process driven by the co-transport of Na⁺ and H⁺ ions and the counter-transport of K⁺ ions. By acting as a competitive substrate, this compound can be used to study the kinetics and regulation of glutamate uptake. Its transport can be monitored directly using radiolabeling or indirectly by measuring the transporter-associated currents electrophysiologically.
Figure 1. Dual mechanism of action of this compound.
Applications in Neuroscience Research
The dual action of this compound makes it a versatile tool for a range of neuroscience applications.
-
Probing NMDA Receptor Function: By selectively activating NMDA receptors, this compound can be used to study their role in synaptic transmission and plasticity in various brain regions. It can be applied to brain slices or cultured neurons while recording electrophysiological responses to assess the contribution of NMDARs to synaptic events.
-
Characterizing EAATs: As a substrate for EAATs, it can be used in uptake assays to characterize transporter function in both healthy and diseased states. For example, it can be used to assess whether genetic mutations or pharmacological agents alter the rate of glutamate transport.
-
Modeling Neurological Conditions: Excitotoxicity is a key pathological mechanism in stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Huntington's disease[5][6]. Application of this compound can be used to induce excitotoxicity in vitro and in vivo, creating models to test the efficacy of neuroprotective compounds.
Experimental Protocols
The following are detailed protocols for the application of this compound in common neuroscience experiments. These protocols are adapted from standard procedures and should be optimized for specific experimental systems.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol describes how to measure NMDA receptor-mediated currents in cultured neurons or acute brain slices using this compound.
Materials:
-
Recording chamber and perfusion system
-
Micromanipulators and patch-clamp amplifier
-
Glass capillaries for pulling patch pipettes
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Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂/5% CO₂
-
Internal pipette solution
-
This compound stock solution (e.g., 100 mM in water)
-
NMDA receptor co-agonist (e.g., glycine or D-serine)
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Tetrodotoxin (TTX) to block voltage-gated sodium channels
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AMPA/kainate receptor antagonist (e.g., CNQX or NBQX)
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GABA-A receptor antagonist (e.g., picrotoxin or bicuculline)
Step-by-Step Methodology:
-
Prepare Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 MgSO₄, 2 CaCl₂.
-
Internal Solution (in mM): 130 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314. Adjust pH to 7.3 with CsOH.
-
-
Prepare Neurons/Slices: Plate cultured neurons on coverslips or prepare acute brain slices using a vibratome.
-
Establish Whole-Cell Configuration:
-
Place the coverslip or slice in the recording chamber and perfuse with aCSF containing TTX (0.5 µM), an AMPA/kainate receptor antagonist (e.g., 10 µM CNQX), and a GABA-A receptor antagonist (e.g., 50 µM picrotoxin).
-
Pull a patch pipette with a resistance of 3-5 MΩ and fill it with the internal solution.
-
Under visual guidance, approach a neuron and form a gigaohm seal.
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Rupture the membrane to achieve the whole-cell configuration.
-
-
Record NMDA Receptor-Mediated Currents:
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Clamp the neuron at a holding potential of -70 mV.
-
Apply aCSF containing a fixed concentration of a co-agonist (e.g., 10 µM glycine).
-
Locally apply this compound (e.g., 100 µM) using a puffer pipette or switch the perfusion to a solution containing the compound.
-
Record the inward current, which represents the activation of NMDA receptors.
-
To confirm the current is mediated by NMDA receptors, co-apply a selective antagonist like AP5 (50 µM).
-
Synaptosome Preparation and Glutamate Uptake Assay
This protocol describes how to measure the uptake of a radiolabeled substrate, which can be adapted for use with radiolabeled this compound or to measure its inhibitory effect on the uptake of [³H]-glutamate.
Materials:
-
Brain tissue (e.g., cortex or hippocampus) from a rodent
-
Sucrose homogenization buffer
-
Krebs-Ringer buffer
-
Radiolabeled substrate (e.g., [³H]-L-glutamate or a custom synthesized radiolabeled this compound)
-
Unlabeled this compound
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Step-by-Step Methodology:
-
Prepare Synaptosomes:
-
Homogenize brain tissue in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in Krebs-Ringer buffer.
-
-
Perform Uptake Assay:
-
Pre-warm synaptosome aliquots to 37°C.
-
Initiate the uptake by adding the radiolabeled substrate (e.g., a final concentration of 10 nM [³H]-glutamate) in the presence or absence of varying concentrations of unlabeled this compound.
-
Incubate for a short period (e.g., 2-5 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Non-specific uptake is determined in the presence of a high concentration of an uptake inhibitor (e.g., TBOA).
-
-
Quantify Uptake:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
If using this compound as an inhibitor, plot the percent inhibition against its concentration to determine an IC₅₀ value.
-
Figure 2. Workflow for a synaptosomal glutamate uptake assay.
Advantages and Limitations
Advantages:
-
Dual Target Engagement: The ability to interact with both NMDA receptors and EAATs allows for the study of the interplay between these two systems.
-
Potential for Subtype Selectivity: The methyl group modification may confer selectivity for specific NMDA receptor or EAAT subtypes, which would be a significant advantage over broader agonists like L-aspartate.
-
Tool for Excitotoxicity Models: Its agonist properties at NMDA receptors make it a useful tool for inducing controlled excitotoxicity in experimental models.
Limitations:
-
Limited Pharmacological Data: A comprehensive pharmacological profile, including binding affinities and potencies at all relevant targets, is not widely available. This necessitates careful characterization by the end-user.
-
Potential for Off-Target Effects: As with any pharmacological agent, the possibility of off-target effects should be considered and controlled for in experimental designs.
-
Metabolic Instability: As an ester, this compound may be susceptible to hydrolysis by esterases in biological preparations, potentially liberating L-aspartate and methanol. This should be taken into account when interpreting results, especially in long-duration experiments.
Conclusion
This compound is a valuable research compound for neuroscientists investigating the glutamatergic system. Its presumed dual role as an NMDA receptor agonist and an EAAT substrate provides a unique opportunity to explore the intricate relationship between excitatory neurotransmission and neurotransmitter clearance. While a more detailed pharmacological characterization is warranted, the foundational knowledge of its parent compound, L-aspartate, provides a strong basis for its application in a variety of experimental paradigms. The protocols outlined in this guide offer a starting point for researchers to employ this compound to further our understanding of synaptic function in health and disease.
References
- Google Patents. (n.d.). Process for the preparation of aspartic acid 4-(phenylmethyl) ester.
- Evans, R. H., & Jones, A. W. (1990). An electrophysiological study of the action of N-methyl-D-aspartate on excitatory synaptic transmission in the optic tectum of the frog in vitro. Neuropharmacology, 29(7), 643-649.
- Acker, T. M., et al. (2019). Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action. Journal of medicinal chemistry, 62(18), 8235–8261.
- Monaghan, D. T., & Cotman, C. W. (1989). Two classes of N-methyl-D-aspartate recognition sites: differential distribution and differential regulation by glycine.
- Wikipedia. (2024). NMDA receptor.
- Guskov, A., et al. (2016).
- McRoberts, J. A., et al. (2004). Electrophysiological characterization of N-methyl-D-aspartate receptors in rat dorsal root ganglia neurons. Pain, 109(3), 221–230.
- Al-Haddad, K., et al. (2023). NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders. Biomedicines, 11(11), 3045.
- Gressens, P. (2000). Physiology, NMDA Receptor. In StatPearls.
- ResearchGate. (n.d.). Reaction for the synthesis of L-aspartate catalyzed by the enzyme aspartase.
- Schoppa, N. E., & Westbrook, G. L. (1999). Long-lasting depolarizations in mitral cells of the rat olfactory bulb. The Journal of neuroscience : the official journal of the Society for Neuroscience, 19(21), 9274–9284.
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Synthesis of β-(S-methyl)
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An In-depth Technical Guide on the Interaction of 4-Methyl hydrogen L-aspartate with Glutamate Receptors
Abstract
L-glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), mediating its effects through ionotropic and metabotropic receptors.[1][2] The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, is crucial for synaptic plasticity, learning, and memory.[3][4][5] Its dysregulation is implicated in numerous neurological disorders.[4][5][6] This guide provides a comprehensive technical overview of 4-Methyl hydrogen L-aspartate, an analog of the endogenous NMDA receptor agonist L-aspartate. We will delve into its molecular profile, its specific interactions with glutamate receptor subtypes, and the downstream signaling consequences of this binding. Furthermore, this document outlines detailed, field-proven methodologies for characterizing these interactions, aimed at researchers, scientists, and drug development professionals.
Introduction: The Glutamatergic System and the Primacy of the NMDA Receptor
The glutamatergic system is fundamental to excitatory neurotransmission throughout the CNS.[2] Glutamate and its analog L-aspartate activate several receptor families, broadly classified as ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled receptors).[2][7] The ionotropic family is further divided into three subtypes based on their selective agonists: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and N-methyl-D-aspartate (NMDA) receptors.[1][4]
While all are critical, the NMDA receptor possesses unique properties that make it a key player in synaptic plasticity.[5] Structurally, NMDA receptors are heterotetrameric complexes, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[3][8] Their activation is a "coincidence detection" event, requiring both the binding of glutamate (or an agonist like aspartate) and the co-agonist glycine (or D-serine), as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block within the ion channel.[4][9][10] This intricate mechanism allows for Ca²⁺ influx, which acts as a critical second messenger, initiating downstream signaling cascades responsible for long-term potentiation (LTP) and long-term depression (LTD), the cellular underpinnings of learning and memory.[3][11]
Given this central role, compounds that selectively modulate NMDA receptor activity are invaluable tools for research and potential therapeutic agents for conditions ranging from neurodegenerative diseases to psychiatric disorders.[5][10][12]
Molecular Profile: this compound
This compound (also known as 4-Methyl L-Aspartate) is a derivative of the endogenous excitatory amino acid L-aspartic acid.[13] The key structural modification is the methylation of the side-chain (gamma) carboxyl group.
-
Chemical Formula: C₅H₉NO₄[14]
-
Structure: A derivative of L-aspartic acid where the side-chain carboxyl group is esterified with a methyl group.
-
Synthesis: It can be prepared via the methylation of L-aspartic acid using methylating agents like methanol under specific reaction conditions.[13] For research purposes, it is commercially available, often as a hydrochloride salt.[15]
-
Properties: It is a solid, soluble in water and some organic solvents.[13]
The strategic placement of the methyl group is predicted to alter the molecule's steric and electronic properties compared to L-aspartate, influencing its binding affinity and selectivity for the highly specific ligand-binding domains of glutamate receptors.
Core Interaction: Binding Profile with Glutamate Receptors
L-aspartate itself is an endogenous agonist at NMDA receptors, although it exhibits little to no affinity for AMPA receptors.[16][17] The primary focus for this compound, as an analog, is therefore its interaction with the NMDA receptor.
3.1. Specificity for the NMDA Receptor
Both L- and D-aspartate are known to bind to and activate NMDA-type glutamate receptors, while not significantly activating AMPA receptors.[16] This inherent selectivity of the aspartate backbone suggests that this compound will primarily target NMDA receptors. The modification at the 4-position is crucial as it directly interacts with the glutamate-binding pocket on the GluN2 subunits. The precise affinity and potency (EC₅₀/IC₅₀) would need to be determined empirically through binding assays and electrophysiological studies, as described in Section 4.
3.2. Expected Quantitative Profile
While specific quantitative data for this compound is not widely published in readily available literature, we can predict its profile based on related compounds and outline the data required for full characterization.
| Parameter | Receptor Subtype | Expected Value/Goal | Experimental Method | Rationale |
| Binding Affinity (Kᵢ) | NMDA (GluN2A, 2B, etc.) | Sub-micromolar to low micromolar | Competitive Radioligand Binding Assay | To determine the direct affinity of the compound for the receptor's binding site. |
| Potency (EC₅₀) | NMDA | Low micromolar | Two-Electrode Voltage Clamp (Oocytes) / Patch Clamp (Neurons) | To measure the functional concentration required to elicit a half-maximal response (ion channel opening). |
| Selectivity | AMPA / Kainate | >100-fold selectivity over NMDA | Comparative Binding and Functional Assays | To confirm the compound's specificity for the NMDA receptor, a critical parameter for a research tool or therapeutic lead. |
Experimental Methodologies for Characterization
To rigorously define the interaction of this compound with glutamate receptors, a multi-pronged experimental approach is necessary.
4.1. Radioligand Binding Assays
Causality: Binding assays are the gold standard for directly measuring the affinity of a test compound for a receptor.[18] A competitive binding assay design allows for the determination of the inhibitory constant (Kᵢ) of our unlabeled compound (this compound) by measuring its ability to displace a known, radiolabeled antagonist from the receptor.
Protocol: Competitive Binding Assay for NMDA Receptor Affinity
-
Membrane Preparation: Homogenize rat cortical synaptosomes or membranes from cell lines expressing specific NMDA receptor subtypes (e.g., HEK293 cells expressing GluN1/GluN2A).
-
Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled competitive antagonist that targets the glutamate binding site (e.g., [³H]CGP 39653).[7]
-
Competition: Add increasing concentrations of unlabeled this compound to the wells.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to minimize dissociation.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Self-Validation:
-
Non-specific binding control: A set of wells must contain a high concentration of a known, non-radioactive ligand (e.g., unlabeled glutamate) to determine the amount of non-specific binding of the radioligand to the filters and membranes. This value is subtracted from all other measurements.
-
Saturation analysis: Perform a separate saturation binding experiment with the radioligand alone to accurately determine its dissociation constant (Kₑ), which is required for the Cheng-Prusoff equation.[18]
Workflow for Competitive Radioligand Binding Assay.
4.2. Electrophysiological Recordings
Causality: While binding assays confirm affinity, they do not measure function. Electrophysiology directly measures the ion flow through the receptor channel upon agonist binding, providing a functional readout of potency (EC₅₀) and efficacy.[8][11]
Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
RNA Injection: Inject Xenopus oocytes with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subtype). Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.
-
Clamping: Place an oocyte in the recording chamber and impale it with two electrodes (one for voltage clamping, one for current measurement). Clamp the membrane potential at a negative holding potential (e.g., -70 mV).[8]
-
Perfusion: Perfuse the oocyte with a buffer that is free of Mg²⁺ to prevent channel block. The buffer must contain a saturating concentration of the co-agonist glycine.
-
Agonist Application: Apply increasing concentrations of this compound to the oocyte via the perfusion system.
-
Current Measurement: Record the inward current elicited by each concentration of the agonist.
-
Data Analysis: Plot the peak current response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces a half-maximal current response) and the maximal response (Iₘₐₓ).
Self-Validation:
-
Positive Control: Use a known agonist like glutamate or NMDA to confirm receptor expression and establish a maximal response benchmark.
-
Negative Control: Apply the agonist to uninjected oocytes to ensure the recorded currents are specific to the expressed receptors.
-
Antagonist Confirmation: After determining the EC₅₀, co-apply the agonist with a known competitive antagonist (like D-AP5) to confirm the response is mediated by the NMDA receptor.[10]
Downstream Signaling and Functional Consequences
The binding of an agonist like this compound and subsequent Ca²⁺ influx through the NMDA receptor channel is not the end of the story. This Ca²⁺ influx acts as a powerful second messenger, activating a complex web of intracellular signaling cascades.[3][4]
The location of the activated NMDA receptor (synaptic vs. extrasynaptic) can profoundly influence the downstream outcome.[19]
-
Synaptic NMDA Receptor Activation: This is generally associated with pro-survival pathways. The influx of Ca²⁺ binds to calmodulin, which in turn activates several key kinases and transcription factors:
-
CaMKs (Calmodulin-dependent kinases): These are critical for phosphorylating various substrates involved in synaptic plasticity.
-
PI3K-Akt Pathway: A central pathway promoting cell survival and growth.[19]
-
ERK/MAPK Pathway: This pathway leads to the activation of the transcription factor CREB (cAMP response element-binding protein).[19]
-
CREB: Once phosphorylated, CREB translocates to the nucleus and promotes the transcription of genes associated with neuronal survival and long-term memory formation.[19]
-
-
Extrasynaptic NMDA Receptor Activation: Excessive activation of these receptors is often linked to excitotoxicity and cell death pathways.[4][19] This can involve the activation of neuronal nitric oxide synthase (nNOS), leading to oxidative stress, and the activation of cell death-promoting proteins.[3][20]
Pro-survival signaling via synaptic NMDA receptors.
Applications in Research and Drug Discovery
A selective NMDA receptor agonist like this compound serves several key purposes:
-
Probing Receptor Structure-Function: By comparing its activity to L-aspartate and L-glutamate, researchers can better understand the steric and electronic requirements of the GluN2 ligand-binding domain.
-
Investigating Synaptic Plasticity: It can be used as a tool to selectively induce NMDA receptor-dependent LTP or LTD in vitro to study the underlying molecular mechanisms.
-
Disease Modeling: In cellular or tissue models, it can be used to study the consequences of controlled NMDA receptor activation, relevant to both learning and excitotoxicity.[21]
-
Scaffold for Drug Development: While agonists themselves can be excitotoxic, the core structure can serve as a starting point (a scaffold) for developing competitive antagonists or allosteric modulators with more desirable therapeutic profiles.[12]
Conclusion
This compound represents a valuable chemical tool for the precise interrogation of the NMDA receptor. Its structural similarity to the endogenous agonist L-aspartate provides a foundation for selective interaction, while the methyl ester modification offers a unique probe into the pharmacology of the glutamate binding site. The comprehensive characterization of its binding affinity, functional potency, and downstream signaling effects, using the rigorous methodologies outlined in this guide, is essential for its effective application in neuroscience research and as a potential scaffold in the development of novel therapeutics for neurological and psychiatric disorders.
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The Synthetic Amino Acid Analog 4-Methyl hydrogen L-aspartate: A Probe into Excitatory Neurotransmission
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methyl hydrogen L-aspartate, a synthetic derivative of the endogenous amino acid L-aspartic acid. Contrary to what its name might suggest, this molecule is not a known participant in central metabolic pathways. Instead, its structural similarity to glutamate and aspartate makes it a valuable pharmacological tool for investigating the intricacies of excitatory neurotransmission. This guide will delve into the synthesis, chemical properties, and, most importantly, the neurobiological applications of this compound and its analogs, with a primary focus on their role as agonists for the N-methyl-D-aspartate (NMDA) receptor. We will explore the downstream signaling cascades activated by these compounds, provide detailed experimental protocols for their use in research, and discuss their significance in the context of drug development for neurological disorders.
Introduction: From Metabolic Precursor to Neuromodulatory Tool
L-aspartic acid is a non-essential amino acid central to numerous metabolic processes. It is a key intermediate in the citric acid cycle and the urea cycle, a precursor for the synthesis of other amino acids and nucleotides, and a neurotransmitter in its own right. The methylation of L-aspartic acid to form this compound, however, shifts its biological relevance from the realm of metabolism to the complexities of neuropharmacology.
Initial investigations into the biological effects of methylated amino acids revealed their potent activity at a specific class of glutamate receptors. The prototypical compound in this family, N-methyl-D-aspartate (NMDA), was found to be a highly selective agonist for a receptor that was subsequently named the NMDA receptor[1][2]. This receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, a cellular mechanism underlying learning and memory[1].
This guide will pivot from the initial premise of "metabolic pathways" to the scientifically accurate and well-documented role of this compound and its congeners as modulators of neurobiological signaling pathways. We will explore how these synthetic molecules have become indispensable tools for dissecting the function of the NMDA receptor and its implications in both healthy and pathological brain states.
Synthesis and Chemical Properties
This compound is a derivative of L-aspartic acid where the side-chain carboxylic acid is esterified with a methyl group. While specific, detailed synthesis routes for this compound are not extensively published in mainstream literature, its preparation can be inferred from general methods for the esterification of amino acids. A common approach involves the reaction of L-aspartic acid with benzyl alcohol in the presence of an acid catalyst like acetyl chloride to protect the alpha-carboxyl group, followed by selective methylation of the beta-carboxyl group and subsequent deprotection[3]. Another approach involves the use of N-protected L-aspartic acid derivatives and electrophilic sulfenylation for modifications[4]. The hydrochloride salt of L-aspartic acid β-methyl ester is commercially available and serves as a starting material for various synthetic applications in peptide chemistry and drug discovery[5][6].
Table 1: Physicochemical Properties of L-Aspartic Acid and its Methylated Derivative
| Property | L-Aspartic Acid | This compound (L-Aspartic acid β-methyl ester) |
| Molecular Formula | C₄H₇NO₄ | C₅H₉NO₄ |
| Molecular Weight | 133.10 g/mol | 147.13 g/mol |
| Appearance | White crystalline powder | White to off-white powder |
| Solubility | Soluble in water | Soluble in water |
| CAS Number | 56-84-8 | 16856-13-6 (hydrochloride) |
The NMDA Receptor: A Prime Target for Methylated Aspartate Analogs
The NMDA receptor is a heterotetrameric ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits[7]. For the channel to open, it requires the simultaneous binding of both glutamate (or an agonist) and a co-agonist, typically glycine or D-serine[1]. A unique feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. This block is only relieved when the neuronal membrane is depolarized, for instance, by the activation of nearby AMPA receptors[1][8]. This dual requirement of ligand binding and depolarization allows the NMDA receptor to act as a "coincidence detector," integrating signals from multiple inputs.
Mechanism of Action of this compound
As an analog of L-aspartate, this compound is expected to act as an agonist at the glutamate-binding site on the GluN2 subunit of the NMDA receptor. L-aspartate itself is an endogenous agonist at this site, albeit with a lower potency than L-glutamate[9][10]. The methylation of the side chain can alter the binding affinity and efficacy of the molecule. The N-methyl group of NMDA fits into a specific pocket in the GluN2 subunit, which accounts for its high specificity[7]. While the precise pharmacological profile of this compound is not as extensively characterized as that of NMDA, its structural similarity suggests a comparable mechanism of action.
Upon binding to the GluN2 subunit, this compound, in the presence of a co-agonist and membrane depolarization, will induce a conformational change in the receptor, leading to the opening of the ion channel. This allows the influx of cations, most notably calcium (Ca²⁺), into the neuron[2].
Downstream Signaling Pathways
The influx of Ca²⁺ through the NMDA receptor is a critical event that triggers a cascade of intracellular signaling pathways, ultimately leading to changes in synaptic strength and gene expression.
Figure 2: Workflow for an in vitro calcium imaging assay.
In Vivo Microinjection and Behavioral Analysis
This technique assesses the behavioral effects of activating NMDA receptors in a specific brain region.
Objective: To determine the effect of this compound on a specific behavior (e.g., learning and memory, motor activity) when injected into a discrete brain area.
Materials:
-
Adult male rodents (e.g., rats or mice).
-
Stereotaxic apparatus.
-
Microsyringe pump and infusion cannula.
-
This compound solution in sterile saline.
-
Vehicle control (sterile saline).
-
Behavioral testing apparatus (e.g., Morris water maze, open field arena).
-
Anesthetic and surgical tools.
Procedure:
-
Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula aimed at the brain region of interest (e.g., hippocampus, prefrontal cortex). Allow the animal to recover from surgery.
-
Habituation: Habituate the animal to the behavioral testing apparatus.
-
Microinjection: On the test day, gently restrain the animal and insert an infusion cannula through the guide cannula. Infuse a small volume (e.g., 0.5 µL) of either this compound solution or vehicle over a period of several minutes.
-
Behavioral Testing: A set time after the microinjection, place the animal in the behavioral apparatus and record the relevant behavioral parameters.
-
Histology: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and stain the tissue to verify the placement of the cannula.
-
Data Analysis: Compare the behavioral performance of the animals that received this compound with the vehicle-treated control group using appropriate statistical tests (e.g., t-test, ANOVA).
Applications in Drug Development and Neuroscience Research
Methylated aspartate derivatives are invaluable tools for:
-
Target Validation: Confirming the role of the NMDA receptor in a particular physiological or pathological process.
-
Compound Screening: Serving as a reference agonist in high-throughput screens for novel NMDA receptor modulators (agonists, antagonists, and allosteric modulators).
-
Disease Modeling: Inducing excitotoxicity in animal models to study the mechanisms of neurodegenerative diseases and to test the efficacy of neuroprotective agents.[11]
-
Understanding Synaptic Plasticity: Elucidating the molecular mechanisms of learning and memory by selectively activating NMDA receptors in specific neural circuits.[12]
The dysfunction of NMDA receptor signaling is implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[13][14] Therefore, compounds that can modulate NMDA receptor activity are of significant therapeutic interest. While direct agonists like this compound are primarily research tools due to their potential for excitotoxicity, the insights gained from their use are crucial for the development of more sophisticated therapeutics, such as partial agonists, allosteric modulators, and subunit-selective antagonists.
Conclusion
This compound, a synthetic analog of L-aspartic acid, serves as a powerful tool for the exploration of excitatory neurotransmission. Its primary role is not within the metabolic pathways of its parent molecule, but rather as a selective agonist for the NMDA receptor. By activating this crucial ion channel, this compound and its congeners have enabled researchers to unravel the complex signaling cascades that govern synaptic plasticity and to investigate the pathophysiology of numerous neurological disorders. The continued use of such pharmacological probes, in conjunction with advanced experimental techniques, will undoubtedly lead to a deeper understanding of brain function and pave the way for the development of novel therapies for debilitating brain diseases.
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The Taming of Excitotoxicity: An In-depth Technical Guide to the Discovery and History of Aspartate Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey to understand and manipulate the excitatory synapses of the central nervous system is a story of meticulous chemical design and profound biological discovery. At the heart of this narrative lie the analogs of aspartate, molecules crafted to mimic, block, and modulate the actions of the brain's primary excitatory neurotransmitters. This guide provides a comprehensive exploration of the discovery and history of these pivotal research tools and therapeutic agents. From the foundational work on excitatory amino acids to the rational design of subtype-selective receptor antagonists and transport inhibitors, we will delve into the key scientific milestones, the evolution of structure-activity relationships, and the experimental methodologies that have defined this field. This document serves as a technical resource for researchers, offering not only a historical perspective but also practical insights into the experimental protocols and causal reasoning that have driven the development of these essential neuropharmacological agents.
The Dawn of a New Era: From Glutamate's Excitatory Power to the First Analogs
The story of aspartate analogs begins with the recognition of glutamate as the principal excitatory neurotransmitter in the mammalian central nervous system. In 1866, Karl Ritthausen first isolated glutamic acid, but its role in the brain remained unknown for decades.[1] It wasn't until the mid-20th century that Hayashi demonstrated the direct excitatory action of glutamate on the central nervous system.[1] This discovery, further solidified by the work of Krnjevic and Phillis in 1963, set the stage for a new field of neuropharmacology focused on "excitatory amino acids" (EAAs).[1]
Early research by Curtis and Watkins proposed a "three-point attachment" model for an EAA receptor, laying the groundwork for understanding the structural requirements for agonist activity.[1] The realization that glutamate and related amino acids acted on multiple receptor types emerged in the 1970s.[2][3] This led to the initial classification of EAA receptors into N-methyl-D-aspartate (NMDA) and non-NMDA receptors, the latter being further subdivided into quisqualate and kainate receptors based on the selective actions of these agonists.[2][3] The development of synthetic analogs of aspartate and glutamate became crucial for dissecting these receptor subtypes and their physiological roles.
The NMDA Receptor: A Hub of Plasticity and a Prime Target for Aspartate Analogs
The NMDA receptor, with its unique properties of voltage-dependent magnesium block and requirement for a co-agonist (glycine or D-serine), quickly became a focal point of research due to its central role in synaptic plasticity, learning, and memory.[2][4] The synthesis and study of N-methyl-D-aspartic acid (NMDA) itself in the 1960s by Jeff Watkins and his colleagues was a pivotal moment, providing a selective agonist to characterize this new receptor class.[5]
Competitive Antagonists: The Keys to Unlocking NMDA Receptor Function
The development of potent and selective competitive antagonists was a major breakthrough, enabling researchers to probe the function of NMDA receptors in synaptic transmission and pathology.[4]
-
The Dawn of Selective Blockade: D-AP5 (D-2-Amino-5-phosphonopentanoic acid): The discovery of D-AP5 in the early 1980s was a landmark achievement.[4] Its ability to selectively block NMDA receptors without affecting non-NMDA receptors provided an invaluable tool that led to the discovery of the NMDA receptor's role in long-term potentiation (LTP).[4] The rationale behind its design stemmed from structure-activity relationship (SAR) studies of various amino acid analogs, revealing that a phosphonate group at the omega position of a five-carbon chain conferred potent and selective NMDA receptor antagonism.
-
Enhanced Potency through Conformational Constraint: The Rise of CPP: Further refinement of the pharmacophore led to the development of 3-((±)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP).[6] By incorporating the 2-aminopentanoic acid backbone into a piperazine ring, CPP achieved a conformationally restricted structure that resulted in significantly higher binding affinity for the NMDA receptor compared to D-AP5.[6][7] This demonstrated the importance of conformational rigidity in designing high-affinity ligands.
Non-Competitive Antagonists: Modulating the Channel Pore
A different class of NMDA receptor antagonists emerged that did not compete with glutamate but instead blocked the ion channel pore.
-
Memantine: A Clinically Successful Uncompetitive Antagonist: Memantine, an adamantane derivative, was first synthesized in 1963.[8] Its activity as an NMDA receptor antagonist was discovered much later, in 1989.[8] Memantine is an uncompetitive, low-affinity channel blocker with strong voltage dependency. This unique mechanism allows it to preferentially block excessive, pathological NMDA receptor activation while sparing normal synaptic transmission, contributing to its favorable side-effect profile.[9] This property has led to its approval for the treatment of moderate-to-severe Alzheimer's disease.[3][8][9] The clinical journey of memantine began with its first trials for dementia in 1986, and it was launched in Germany in 1989.[3][9] It received FDA approval in the United States in 2003.[3][9]
Quantitative Comparison of NMDA Receptor Antagonists
| Compound | Type | Target Site | Affinity (Ki or IC50) | Receptor Subtype Selectivity | Reference(s) |
| D-AP5 | Competitive | GluN2 Glutamate Site | 52 nM (Ki, [³H]CPP binding) | - | [10] |
| CPP | Competitive | GluN2 Glutamate Site | High affinity | - | [6][7] |
| Memantine | Uncompetitive | Channel Pore | Low micromolar | Preferential for NR1-2D in the presence of Mg2+ | [10][11] |
| MK-801 | Uncompetitive | Channel Pore | Sub-micromolar | More potent against 2B-containing receptors | [11] |
The Non-NMDA Receptors: Fine-Tuning Fast Excitatory Transmission
While the NMDA receptor garnered significant attention, the non-NMDA receptors, namely AMPA and kainate receptors, are the workhorses of fast excitatory neurotransmission. The development of selective aspartate analogs for these receptors has been crucial for understanding their distinct roles.
AMPA Receptors: The Primary Mediators of Fast Synaptic Transmission
The AMPA receptor is named after its selective agonist, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid.[3] The development of ligands targeting this receptor has been a major focus of drug discovery for cognitive enhancement and neuroprotection.
-
From Quisqualate to Selective Ligands: Quisqualic acid, a natural product, was one of the first agonists used to characterize a subtype of non-NMDA receptors.[12][13][14] However, it lacks selectivity, also acting on metabotropic glutamate receptors.[12] The development of AMPA provided a more selective tool. The subsequent design of competitive antagonists, such as the quinoxalinediones, allowed for the pharmacological dissection of AMPA receptor function.[2]
-
Positive Allosteric Modulators (PAMs): A Novel Therapeutic Approach: A significant advancement in AMPA receptor pharmacology has been the discovery of positive allosteric modulators (PAMs), also known as "ampakines".[15] These molecules do not activate the receptor directly but enhance its response to glutamate.[15] The first generation of AMPA PAMs were derived from the nootropic compound aniracetam.[11] Clinical trials with AMPA PAMs like CX-516 have been conducted for cognitive symptoms in schizophrenia and Alzheimer's disease, though with mixed results, often due to issues with potency and pharmacokinetics.[5][16][17]
Kainate Receptors: Modulators of Synaptic Activity
Kainate receptors, named after their selective agonist kainic acid, a neurotoxin isolated from the red alga Digenea simplex, have more complex and varied roles in the brain, including modulation of neurotransmitter release.[18]
-
Kainic Acid: A Tool and a Toxin: The discovery of kainic acid's potent excitatory and neurotoxic effects made it a valuable tool for creating animal models of epilepsy.[19] Its rigid structure, a conformationally restricted analog of glutamate, provided key insights into the structural requirements for agonist binding at this receptor class.
-
The Quest for Subtype-Selective Ligands: The kainate receptor family is composed of five different subunits (GluK1-5).[18] A major challenge in the field has been the development of subtype-selective agonists and antagonists to elucidate the specific functions of these different receptor combinations.[16][20][21] The synthesis of various kainic acid analogs, including those with aryl substitutions, has been a key strategy in this endeavor.[22]
Beyond Receptors: Targeting Aspartate Transport and Metabolism
The actions of aspartate and its analogs are not limited to postsynaptic receptors. Presynaptic and glial transporters, as well as metabolic enzymes, have also emerged as important targets for drug development.
Excitatory Amino Acid Transporters (EAATs): Regulating Synaptic Glutamate Levels
Excitatory Amino Acid Transporters (EAATs) are crucial for clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity.[23] There are five subtypes of EAATs (EAAT1-5).[1] Aspartate is a substrate for these transporters, and thus, aspartate analogs have been developed as inhibitors.
-
TBOA and its Derivatives: Potent EAAT Blockers: A significant breakthrough in this area was the development of DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent, non-transportable blocker of all EAAT subtypes.[24][25] Further structure-activity relationship studies led to the synthesis of even more potent analogs, such as TFB-TBOA, which exhibits nanomolar affinity for EAAT1 and EAAT2.[7][24] The development of subtype-selective inhibitors remains an active area of research, with the goal of creating more targeted therapeutic interventions.[23][26][27][28]
Quantitative Data for EAAT Inhibitors
| Compound | Target | IC50 / Ki | Selectivity | Reference(s) |
| DL-TBOA | EAAT1, EAAT2, EAAT3 | IC50: 70 µM, 6 µM, 6 µM | Broad-spectrum | [7][25] |
| TFB-TBOA | EAAT1, EAAT2, EAAT3 | IC50: 22 nM, 17 nM, 300 nM | Preferential for EAAT1/2 | [7][24] |
| UCPH-101 | EAAT1 | IC50: 0.66 µM | Selective for EAAT1 | [7] |
| WAY 213613 | EAAT2 | IC50: 85 nM | Selective for EAAT2 | [7] |
Aspartate Transcarbamoylase (ATCase) Inhibitors: A Foray into Cancer Chemotherapy
Aspartate analogs have also found applications outside of neuroscience. N-(phosphonacetyl)-L-aspartate (PALA) is a potent inhibitor of aspartate transcarbamoylase (ATCase), a key enzyme in the de novo pyrimidine biosynthesis pathway.[13][14][29]
-
PALA: A Transition-State Analog for Cancer Treatment: PALA was designed as a transition-state analog inhibitor of ATCase.[13][14] By blocking pyrimidine synthesis, PALA can inhibit the proliferation of rapidly dividing cells, such as cancer cells. It has shown antitumor activity in various preclinical models.[13][24]
Experimental Methodologies: The Foundation of Discovery
The discovery and characterization of aspartate analogs have been reliant on a suite of sophisticated experimental techniques.
Synthesis of Aspartate Analogs
The chemical synthesis of these molecules is the first critical step. For example, an improved, large-scale synthesis of N-methyl-D-aspartic acid (NMDA) has been reported using an Eschweiler–Clarke reaction, avoiding the use of toxic methylation reagents.[30] The synthesis of more complex analogs, such as kainic acid derivatives and TFB-TBOA, often involves multi-step, stereoselective routes.[2][19][22][23][31]
Detailed Protocol: Synthesis of N-methyl-D-aspartic acid (NMDA)
This protocol is a conceptual representation based on described methods.[26][30]
-
Protection of D-aspartic acid: D-aspartic acid is first protected to prevent unwanted side reactions. This can be achieved by forming a dibenzyl ester through a condensation reaction with benzyl alcohol in toluene using p-toluenesulfonic acid as a catalyst.
-
N-methylation: The protected D-aspartic acid is then N-methylated. A common method is the Eschweiler-Clarke reaction, which involves reacting the amino group with formaldehyde and formic acid. Alternatively, direct methylation using an agent like iodomethane can be used, though this may require purification to remove over-methylated products.
-
Deprotection: The protecting groups (e.g., benzyl esters) are removed to yield the final product, N-methyl-D-aspartic acid. This can be achieved through hydrogenolysis or by using a reagent like ACE-Cl.
-
Purification: The final product is purified, often by recrystallization or chromatography, to obtain optically pure NMDA.
Characterization of Aspartate Analogs
Once synthesized, the pharmacological properties of these analogs are characterized using a variety of in vitro and in vivo techniques.
Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Characterization
This protocol provides a general workflow for characterizing the effects of an aspartate analog on NMDA receptor currents.[8][31][32][33][34]
-
Cell Preparation: Prepare primary neuronal cultures or use cell lines (e.g., HEK293) expressing specific NMDA receptor subtypes.
-
Recording Setup: Place a coverslip with the cells in a recording chamber on the stage of a microscope. Perfuse the chamber with an external solution containing physiological concentrations of ions and the NMDA receptor co-agonist, glycine.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill them with an internal solution that mimics the intracellular ionic composition.
-
Gigaohm Seal Formation: Under visual guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (a "gigaohm seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Recording: Clamp the cell's membrane potential at a negative holding potential (e.g., -70 mV) to record inward currents.
-
Drug Application: Apply the NMDA receptor agonist (e.g., glutamate) and the test aspartate analog to the cell using a perfusion system.
-
Data Acquisition and Analysis: Record the resulting ion currents. For antagonists, measure the reduction in the agonist-evoked current. For agonists, measure the current elicited by the compound itself. Construct dose-response curves to determine the IC50 (for antagonists) or EC50 (for agonists) of the aspartate analog.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a compound for its receptor.[21][35][36][37]
-
Membrane Preparation: Homogenize brain tissue or cells expressing the receptor of interest and isolate the membrane fraction by centrifugation.
-
Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [³H]CPP for the NMDA receptor) and varying concentrations of the unlabeled test compound (the aspartate analog).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the displacement of the radioligand by the test compound to determine the IC50, from which the inhibition constant (Ki) can be calculated.
Visualizing the Molecular Landscape
Signaling Pathway of NMDA Receptor Activation and Blockade
Caption: NMDA receptor activation and antagonism.
Experimental Workflow for Aspartate Analog Characterization
Caption: Drug discovery pipeline for aspartate analogs.
Conclusion: An Ever-Evolving Field
The discovery and development of aspartate analogs have been instrumental in shaping our understanding of excitatory neurotransmission and have provided critical tools for neuroscience research and valuable therapeutic agents. The journey from the initial characterization of glutamate's effects to the rational design of subtype-selective modulators illustrates the power of medicinal chemistry and pharmacology to unravel the complexities of the brain. While significant progress has been made, the field continues to evolve. The pursuit of even more selective and potent ligands for glutamate receptors and transporters, with improved pharmacokinetic properties, remains a key objective. The ongoing exploration of the therapeutic potential of aspartate analogs in a wide range of neurological and psychiatric disorders promises to yield new treatments and a deeper understanding of the intricate workings of the human brain.
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The Structural Elucidation of 4-Methyl Hydrogen L-aspartate: A Comprehensive Technical Guide
Abstract
This technical guide provides a comprehensive framework for the structural analysis of 4-Methyl hydrogen L-aspartate, an important amino acid derivative utilized as an intermediate in pharmaceutical synthesis.[1] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a rigid set of protocols to offer a deep, causal understanding of the experimental choices involved in elucidating the structure of this molecule. By integrating foundational principles with detailed methodologies for key analytical techniques—including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography—this guide establishes a self-validating system for the comprehensive characterization of this compound and related compounds. The guide further explores the role of computational modeling in complementing experimental data and concludes with a discussion on stereochemical analysis, a critical aspect for biologically active molecules.
Introduction: The Significance of this compound
This compound (C₅H₉NO₄, Molar Mass: 147.13 g/mol ) is a derivative of the naturally occurring amino acid L-aspartic acid.[1][2] Its significance lies primarily in its role as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] The precise three-dimensional structure of this molecule is paramount, as it dictates its reactivity, physical properties, and, ultimately, the stereochemistry and efficacy of the final drug product.
This guide is structured to provide a logical and in-depth workflow for the complete structural characterization of this compound, emphasizing the "why" behind each experimental step.
Caption: A logical workflow for the structural analysis of this compound.
Foundational Spectroscopic Analysis
The initial phase of structural elucidation involves a suite of spectroscopic techniques to determine the molecular formula, functional groups, and connectivity of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
2.1.1. Predicted ¹H NMR Spectrum
| Predicted Signal | Approximate Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | ~3.7 | Singlet | 3H | -OCH₃ |
| b | ~2.8 | Doublet of Doublets | 1H | -CH₂- (diastereotopic proton 1) |
| c | ~2.9 | Doublet of Doublets | 1H | -CH₂- (diastereotopic proton 2) |
| d | ~4.0 | Doublet of Doublets | 1H | α-CH |
Causality Behind the Predictions:
-
-OCH₃ (a): The methyl protons of the ester will be a singlet as there are no adjacent protons to couple with. Its chemical shift around 3.7 ppm is characteristic of methyl esters.
-
-CH₂- (b, c): The two protons on the β-carbon are diastereotopic because they are adjacent to a chiral center (the α-carbon). This means they are in different chemical environments and will have different chemical shifts and will couple to each other and to the α-proton, resulting in a complex splitting pattern (doublet of doublets for each).
-
α-CH (d): The proton on the α-carbon is coupled to the two diastereotopic protons of the methylene group, resulting in a doublet of doublets. Its proximity to the electron-withdrawing amino and carboxylic acid groups shifts it downfield.
2.1.2. Predicted ¹³C NMR Spectrum
Similarly, a ¹³C NMR spectrum can be predicted.[5][6][7][8]
| Predicted Signal | Approximate Chemical Shift (ppm) | Assignment |
| 1 | ~175 | C=O (Carboxylic Acid) |
| 2 | ~172 | C=O (Ester) |
| 3 | ~52 | α-CH |
| 4 | ~50 | -OCH₃ |
| 5 | ~36 | -CH₂- |
Causality Behind the Predictions:
-
Carbonyls (1, 2): The two carbonyl carbons will appear at the most downfield positions due to the strong deshielding effect of the double-bonded oxygens. The ester carbonyl is typically slightly upfield from the carboxylic acid carbonyl.
-
α-CH (3): The α-carbon, bonded to the nitrogen, will be in the 50-60 ppm range.
-
-OCH₃ (4): The methyl carbon of the ester will be around 50-55 ppm.
-
-CH₂- (5): The β-carbon will be the most upfield signal.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a water-soluble equivalent, for chemical shift calibration.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically sufficient. For more detailed structural information, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through fragmentation patterns.
Expected Fragmentation Pattern:
For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.
| m/z (mass-to-charge ratio) | Possible Fragment | Interpretation |
| 148.05 | [M+H]⁺ | Protonated molecular ion |
| 131.02 | [M+H - NH₃]⁺ | Loss of ammonia |
| 102.05 | [M+H - H₂O - CO]⁺ | Loss of water and carbon monoxide from the carboxylic acid |
| 88.04 | [M+H - COOH - CH₃]⁺ | Loss of the carboxylic acid and methyl group |
| 59.01 | [COOCH₃]⁺ | Fragment corresponding to the methyl ester group |
Causality Behind Fragmentation:
The fragmentation of amino acid esters in a mass spectrometer is predictable. Common fragmentation pathways include the loss of small, stable neutral molecules like water, ammonia, and carbon monoxide. Cleavage of the bonds adjacent to the carbonyl groups is also a favored process.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of water, acetonitrile, and a small amount of formic acid to promote protonation.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system. Acquire the mass spectrum in positive ion mode using ESI. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed fragmentation pattern with known patterns for amino acid esters to confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected FTIR Absorptions:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3000 | N-H stretch | Amine |
| ~1735 | C=O stretch | Ester |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1600 | N-H bend | Amine |
| ~1200 | C-O stretch | Ester and Carboxylic Acid |
Causality Behind Absorptions:
Each functional group has characteristic vibrational frequencies. The broad O-H stretch is typical for carboxylic acids due to hydrogen bonding. The two distinct C=O stretches for the ester and carboxylic acid are key identifiers. The N-H stretching and bending vibrations confirm the presence of the primary amine.
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid or a solution.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Stereochemical Analysis: A Critical Step
For a chiral molecule like this compound, confirming the stereochemistry is crucial, especially in a pharmaceutical context.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers.
Causality in Chiral Separation:
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers of the analyte, leading to different retention times. The choice of CSP is critical and often determined empirically. For amino acid derivatives, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective.[9][10][11][12]
Experimental Protocol for Chiral HPLC:
-
Column Selection: Choose a suitable chiral column (e.g., a polysaccharide-based or macrocyclic glycopeptide-based column).
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), that provides good separation of the enantiomers.
-
Analysis: Inject a solution of the sample onto the chiral HPLC system and monitor the elution of the enantiomers using a UV detector. The presence of a single peak with the expected retention time for the L-enantiomer would confirm the stereochemical purity.
Definitive Structural Confirmation: X-ray Crystallography
When a single crystal of sufficient quality can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry.
Causality in Crystal Structure Determination:
The diffraction pattern of X-rays passing through a crystal is determined by the arrangement of atoms in the crystal lattice. By analyzing the intensities and positions of the diffracted beams, the electron density map of the molecule can be constructed, revealing the precise location of each atom.
Experimental Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of this compound from a suitable solvent or solvent mixture. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.
The Role of Computational Modeling
Computational chemistry provides a powerful in-silico approach to complement experimental data.
Applications in Structural Analysis:
-
NMR Chemical Shift Prediction: Quantum mechanical calculations can predict ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of experimental spectra.[13][14][15][16]
-
Conformational Analysis: Molecular mechanics and quantum mechanics can be used to determine the most stable conformations of the molecule in the gas phase or in solution.
-
Vibrational Frequency Calculation: Theoretical calculations can predict the vibrational frequencies, which can be compared with experimental FTIR and Raman spectra to aid in peak assignment.
Caption: The synergy between experimental data and computational modeling.
Conclusion
References
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A Senior Application Scientist's In-Depth Technical Guide to Characterizing Novel Ligands for Excitatory Amino Acid Transporters: The Case of 4-Methyl Hydrogen L-aspartate
Intended Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.
Abstract: Excitatory amino acid transporters (EAATs) are critical for maintaining glutamate homeostasis in the central nervous system (CNS) and represent a key target for therapeutic intervention in a host of neurological disorders.[1][2] The identification and characterization of novel, subtype-selective ligands for EAATs is paramount for advancing our understanding of their physiological roles and for developing new drugs. This guide provides a comprehensive, in-depth framework for the experimental characterization of putative EAAT ligands, using the synthetic amino acid analogue, 4-Methyl hydrogen L-aspartate, as a case study. We will navigate the essential experimental workflows, from initial ligand synthesis and heterologous expression of EAAT subtypes to detailed functional characterization using radiolabeled substrate uptake assays and whole-cell patch-clamp electrophysiology. This document is designed to be a practical, field-proven resource, emphasizing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.
Introduction: The Critical Role of Excitatory Amino Acid Transporters
L-glutamate is the principal excitatory neurotransmitter in the mammalian CNS, mediating the majority of fast excitatory synaptic transmission.[3][4] Its extracellular concentration is tightly regulated by a family of five sodium-dependent high-affinity glutamate transporters, known as Excitatory Amino Acid Transporters (EAATs) 1-5.[5][6] These transporters, belonging to the solute carrier 1 (SLC1) family, are responsible for the rapid removal of glutamate from the synaptic cleft, thereby preventing excitotoxicity and ensuring high fidelity of synaptic transmission.[2][5]
EAATs are secondary active transporters that couple the uptake of one glutamate molecule to the co-transport of three Na⁺ ions and one H⁺ ion, and the counter-transport of one K⁺ ion.[5] This transport process is electrogenic, generating a net inward positive charge with each transport cycle.[5] Dysregulation of EAAT function has been implicated in a wide range of neurological and psychiatric disorders, including ischemic stroke, epilepsy, amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and schizophrenia.[1][2]
The five EAAT subtypes exhibit distinct expression patterns and functional properties:
-
EAAT1 (GLAST): Predominantly expressed in astrocytes, particularly in the cerebellum.[7]
-
EAAT2 (GLT-1): The most abundant glutamate transporter in the brain, primarily found in astrocytes and responsible for the majority of glutamate uptake.[6]
-
EAAT3 (EAAC1): Mainly expressed in neurons throughout the brain.[7]
-
EAAT4: Enriched in Purkinje cells of the cerebellum and characterized by a prominent chloride conductance.[8]
-
EAAT5: Primarily located in the retina, also with a significant chloride channel activity.[9]
The development of subtype-selective pharmacological tools is crucial for dissecting the specific roles of each EAAT subtype in health and disease. This guide will use this compound as a model compound to illustrate the process of characterizing a novel ligand's interaction with EAATs.
The Investigational Compound: this compound
This compound is a derivative of the endogenous amino acid L-aspartic acid. While L-aspartate itself is a known substrate for EAATs, the introduction of a methyl group at the 4-position may alter its affinity and selectivity for the different EAAT subtypes.
Synthesis: this compound can be synthesized via the methylation of L-aspartic acid.[3] This is typically achieved by reacting L-aspartic acid with a methylating agent, such as methanol or methyl iodide, under alkaline conditions.[3]
Experimental Workflow for Characterizing a Novel EAAT Ligand
The following sections detail a logical and comprehensive workflow for characterizing the interaction of a novel compound, such as this compound, with EAATs.
Heterologous Expression of EAAT Subtypes
To study the interaction of a compound with individual EAAT subtypes in a controlled environment, it is essential to express them in a cell line that lacks endogenous glutamate transporters. Human Embryonic Kidney 293 (HEK293) cells are a commonly used and effective system for this purpose.[10]
Protocol: Transient Transfection of HEK293 Cells with EAAT Subtypes
-
Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: One day prior to transfection, seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
For each well, prepare a mixture of plasmid DNA encoding the desired human EAAT subtype (e.g., EAAT1, EAAT2, or EAAT3) and a transfection reagent (e.g., Lipofectamine 3000) in a serum-free medium like Opti-MEM, following the manufacturer's instructions. A common ratio is 2.5 µg of plasmid DNA to 5-10 µL of transfection reagent.
-
Incubate the DNA-lipid complex at room temperature for 20 minutes.
-
Add the complex dropwise to the cells.
-
-
Expression: Allow the cells to express the transporter for 24-48 hours before proceeding with functional assays. For some applications, co-transfection with a fluorescent reporter plasmid (e.g., GFP) can be used to identify transfected cells.[10]
Diagram: Experimental Workflow for EAAT Ligand Characterization
Caption: Workflow for characterizing a novel EAAT ligand.
Radiolabeled Substrate Uptake Assays
Radiolabeled uptake assays are a robust and widely used method to quantify the transport activity of EAATs.[11] These assays measure the accumulation of a radiolabeled substrate, such as [³H]D-aspartate or [³H]L-glutamate, inside cells expressing a specific EAAT subtype.
Protocol: [³H]D-Aspartate Uptake Assay in Transfected HEK293 Cells
-
Cell Preparation: 24-48 hours post-transfection, wash the cells twice with a pre-warmed Krebs-Henseleit buffer (KHB) containing (in mM): 124 NaCl, 4 KCl, 1.25 KH₂PO₄, 2 CaCl₂, 1.3 MgSO₄, 26 NaHCO₃, and 10 D-glucose, pH 7.4, and equilibrated with 95% O₂/5% CO₂.
-
Pre-incubation: Pre-incubate the cells for 10-15 minutes at 37°C in KHB.
-
Uptake Initiation: Initiate the uptake by adding KHB containing a mixture of unlabeled D-aspartate and [³H]D-aspartate (final concentration, e.g., 1 µM) in the absence or presence of various concentrations of the test compound (this compound).
-
Uptake Termination: After a defined incubation period (e.g., 10 minutes), rapidly terminate the uptake by aspirating the uptake solution and washing the cells three times with ice-cold KHB.
-
Cell Lysis and Scintillation Counting: Lyse the cells with 0.1 M NaOH and measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-radiolabeled substrate or a potent inhibitor like DL-TBOA). For inhibition studies, calculate the IC₅₀ value of the test compound. For substrate studies, determine the Kₘ and Vₘₐₓ values by measuring uptake at various substrate concentrations.
Table 1: Representative Data from a Radiolabeled Uptake Assay
| Compound | EAAT Subtype | Assay Type | Parameter | Value |
| L-Glutamate | EAAT1 | Substrate Kinetics | Kₘ | 10-50 µM |
| L-Glutamate | EAAT2 | Substrate Kinetics | Kₘ | 2-20 µM |
| L-Glutamate | EAAT3 | Substrate Kinetics | Kₘ | 5-30 µM |
| DL-TBOA | EAAT1 | Inhibition | IC₅₀ | 1-10 µM |
| DL-TBOA | EAAT2 | Inhibition | IC₅₀ | 0.5-5 µM |
| DL-TBOA | EAAT3 | Inhibition | IC₅₀ | 1-15 µM |
| This compound | EAAT1 | Substrate/Inhibition | Kₘ / IC₅₀ | To be determined |
| This compound | EAAT2 | Substrate/Inhibition | Kₘ / IC₅₀ | To be determined |
| This compound | EAAT3 | Substrate/Inhibition | Kₘ / IC₅₀ | To be determined |
Note: The Kₘ and IC₅₀ values are approximate and can vary depending on the experimental conditions.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the ionic currents associated with EAAT activity.[12] This method provides high temporal resolution and allows for the precise control of the membrane potential and the intracellular and extracellular ionic compositions.
Protocol: Whole-Cell Patch-Clamp Recording of EAAT-Mediated Currents
-
Cell Preparation: Use transfected HEK293 cells grown on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution. The intracellular solution should contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, and 0.5 EGTA, pH adjusted to 7.3 with KOH.
-
Recording:
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application: Apply L-glutamate or the test compound (this compound) using a rapid perfusion system.
-
Data Acquisition and Analysis: Record the resulting currents using an appropriate amplifier and data acquisition software. Analyze the amplitude, kinetics, and current-voltage relationship of the evoked currents.
Diagram: Signaling Pathway of EAAT-Mediated Transport
Caption: Ion and substrate movement during the EAAT transport cycle.
Data Analysis and Interpretation
The data obtained from the functional assays will allow for a comprehensive characterization of the interaction of this compound with each EAAT subtype.
Kinetic Analysis
-
Michaelis-Menten Kinetics: If the compound is a substrate, the relationship between the uptake rate (V) and the substrate concentration ([S]) can be fitted to the Michaelis-Menten equation: V = (Vₘₐₓ * [S]) / (Kₘ + [S]).[13] This will yield the maximal transport velocity (Vₘₐₓ) and the Michaelis constant (Kₘ), which is an inverse measure of the substrate's affinity for the transporter.
-
IC₅₀ Determination: If the compound is an inhibitor, the concentration-response data can be fitted to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Determining the Mechanism of Action
Electrophysiological recordings can help to distinguish between a substrate and a non-substrate inhibitor (blocker).
-
Substrates: A transported substrate will induce an inward current at negative holding potentials, reflecting the electrogenic nature of the transport cycle.
-
Non-substrate Inhibitors (Blockers): A blocker will inhibit the current induced by a known substrate (e.g., L-glutamate) but will not induce a current on its own.
By comparing the Kₘ or IC₅₀ values across the different EAAT subtypes, the subtype selectivity of this compound can be determined.
Conclusion and Future Directions
This guide has outlined a systematic and rigorous approach to characterize the interaction of a novel compound, this compound, with excitatory amino acid transporters. By following the detailed protocols for heterologous expression, radiolabeled uptake assays, and whole-cell patch-clamp electrophysiology, researchers can determine the compound's affinity, efficacy, and subtype selectivity as either a substrate or an inhibitor of EAATs.
The successful characterization of novel and selective EAAT ligands is a critical step in developing new therapeutic strategies for a wide range of neurological disorders. The experimental framework presented here provides a solid foundation for these endeavors, ensuring scientific rigor and reproducibility. Future studies could involve the use of this compound in more complex systems, such as primary neuronal cultures or brain slice preparations, to investigate its effects on synaptic transmission and neuronal excitability.
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An In-depth Technical Guide on the Potential Neuroexcitatory Effects of 4-Methyl Hydrogen L-aspartate
A Theoretical Framework for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: An exhaustive search of the current scientific literature reveals a significant lack of direct evidence for the neuroexcitatory effects of 4-Methyl hydrogen L-aspartate. This compound is primarily documented as a chemical intermediate.[1] Therefore, this guide will provide a theoretical framework based on the well-established neuroexcitatory properties of its parent molecule, L-aspartate, and its renowned analogue, N-methyl-D-aspartate (NMDA). The following sections will explore the potential mechanisms, experimental validation, and research applications of this compound, should it be investigated for neuroactivity. This document is intended to serve as a roadmap for future research, grounded in the principles of glutamatergic neurotransmission.
Introduction: The Excitatory Landscape of Aspartate and Its Derivatives
L-aspartate is a non-essential amino acid that, along with L-glutamate, serves as a primary excitatory neurotransmitter in the mammalian central nervous system (CNS).[2][3][4][5] Its neuroexcitatory functions are mediated through interactions with ionotropic and metabotropic glutamate receptors.[6][7] The methylation of L-aspartate can dramatically alter its pharmacological properties, as exemplified by the potent and selective NMDA receptor agonist, N-methyl-D-aspartate (NMDA).[8] While NMDA is a D-enantiomer and methylated on the amino group, the structural modification of L-aspartate at the 4-position (the side chain carboxyl group) to form this compound presents an intriguing, yet uncharacterized, pharmacological profile.
This guide will dissect the potential neuroexcitatory effects of this compound by drawing parallels with the known mechanisms of L-aspartate and NMDA. We will propose a series of experimental protocols to elucidate its activity and discuss its potential applications in neuroscience research.
Chemical and Physical Properties
A clear understanding of the molecular structure of this compound is fundamental to postulating its interaction with glutamate receptors.
| Property | Data | Source |
| Chemical Name | This compound | [9][10] |
| Molecular Formula | C5H9NO4 | [9][10] |
| Molecular Weight | 147.13 g/mol | [9][10] |
| CAS Number | 2177-62-0 | [9] |
| Structure | [9] |
The key structural feature of this compound is the esterification of the side-chain carboxyl group. This modification neutralizes one of the negative charges present on L-aspartate at physiological pH, which would significantly alter its interaction with the binding pockets of glutamate receptors.
Postulated Mechanism of Neuroexcitation
The neuroexcitatory effects of glutamate and its analogues are primarily mediated by their agonist activity at ionotropic glutamate receptors (iGluRs), including NMDA, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[6]
Interaction with Ionotropic Glutamate Receptors
Based on its structural similarity to L-aspartate, it is plausible that this compound could exhibit some affinity for glutamate receptors. However, the methylation of the 4-carboxyl group would likely reduce its potency compared to L-aspartate and glutamate. The negatively charged side-chain carboxylate is a critical pharmacophore for the binding of agonists to both NMDA and AMPA receptors.
-
NMDA Receptors: L-aspartate is an endogenous agonist at NMDA receptors.[11] The binding pocket of the NMDA receptor accommodates the alpha-amino and carboxyl groups, as well as the side-chain carboxylate. The neutralization of the side-chain charge in this compound would likely weaken its binding to the NMDA receptor. However, it is not possible to completely rule out some level of agonist or even partial agonist activity without experimental data.
-
AMPA and Kainate Receptors: L-aspartate is a weak agonist at AMPA and kainate receptors compared to L-glutamate. The larger size of the methylated side chain in this compound might sterically hinder its fit within the more compact binding pockets of AMPA and kainate receptors.
Potential Electrophysiological Effects
Should this compound act as an agonist at any of the iGluRs, it would be expected to produce a depolarizing current in neurons, leading to an increase in their firing rate. The magnitude and kinetics of this current would depend on the specific receptor subtype activated and the potency of the compound.
| Electrophysiological Parameter | Postulated Effect of this compound |
| Membrane Potential | Depolarization |
| Input Resistance | Decrease |
| Firing Rate | Increase |
| Excitatory Postsynaptic Current (EPSC) | Induction of inward current |
Proposed Experimental Protocols
To validate the hypothesized neuroexcitatory effects of this compound, a systematic series of in vitro and in vivo experiments would be required.
In Vitro Studies
Objective: To determine the affinity of this compound for NMDA, AMPA, and kainate receptors.
Methodology:
-
Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex or hippocampus).
-
Incubate the membrane preparations with a radiolabeled antagonist for each receptor subtype (e.g., [3H]CGP39653 for the NMDA receptor glutamate binding site, [3H]CNQX for AMPA/kainate receptors).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound.
Objective: To characterize the functional effects of this compound on neuronal activity.
Methodology:
-
Prepare acute brain slices or primary neuronal cultures.
-
Perform whole-cell patch-clamp recordings from individual neurons.
-
Apply this compound to the bath or locally via a puffer pipette.
-
Record changes in membrane potential, holding current, and firing rate.
-
Co-apply selective antagonists for NMDA, AMPA, and kainate receptors to identify the receptor subtype(s) mediating the effects of this compound.
In Vivo Studies
Objective: To assess the behavioral effects of this compound in animal models.
Methodology:
-
Administer this compound to rodents via intracerebroventricular (ICV) or systemic injection.
-
Observe the animals for behavioral changes, such as increased locomotor activity, stereotyped behaviors, or seizures, which are indicative of central excitatory effects.
-
Utilize more specific behavioral paradigms, such as tests for learning and memory or sensorimotor gating, to probe the cognitive effects of the compound.
Comparative Analysis
The following table provides a comparative overview of the known properties of L-aspartate and NMDA, alongside the postulated properties of this compound.
| Feature | L-Aspartate | N-Methyl-D-Aspartate (NMDA) | This compound (Postulated) |
| Endogenous/Synthetic | Endogenous | Synthetic | Synthetic |
| Primary Receptor Target | NMDA Receptors | NMDA Receptors | Unknown, potentially weak agonist at glutamate receptors |
| Potency | Moderate | High | Low |
| Neuroexcitatory Effect | Yes | Yes | Possible, but likely weak |
| Known Applications | Neurotransmitter | Research tool, excitotoxic lesioning | Chemical intermediate |
Potential Applications in Neuroscience Research
If this compound is found to have unique neuroexcitatory properties, it could become a valuable research tool. For example, if it exhibits selectivity for a specific subpopulation of glutamate receptors or has a distinct kinetic profile, it could be used to dissect the roles of different receptor subtypes in synaptic transmission and plasticity.
Neurotoxicity Profile
A critical consideration for any neuroexcitatory compound is the potential for excitotoxicity, a process in which excessive stimulation of glutamate receptors leads to neuronal damage and death.[6] Should this compound demonstrate neuroexcitatory activity, its potential to induce excitotoxicity would need to be carefully evaluated.
Safety Precautions: Due to the lack of toxicological data, this compound should be handled with appropriate personal protective equipment, including gloves and safety glasses.[1] All experimental procedures should be conducted in a well-ventilated area.
Conclusion
While there is currently no direct evidence to support the neuroexcitatory effects of this compound, its structural relationship to L-aspartate provides a rationale for its investigation as a potential modulator of glutamatergic neurotransmission. The experimental framework outlined in this guide offers a comprehensive approach to characterizing the pharmacological profile of this compound. Such research would not only fill a gap in our knowledge but could also potentially yield a novel tool for the study of the excitatory mechanisms of the brain. Until such studies are conducted, any claims of neuroexcitatory activity for this compound remain speculative.
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Methodological & Application
Application Notes & Protocols: Utilizing 4-Methyl hydrogen L-aspartate in Primary Neuronal Cultures
I. Introduction: Elucidating Excitatory Neurotransmission
In the intricate landscape of the central nervous system (CNS), the precise regulation of excitatory neurotransmitters is paramount for synaptic plasticity, learning, and memory. L-glutamate and L-aspartate are the principal excitatory signaling molecules, acting upon a host of ionotropic and metabotropic receptors.[1] The concentration of these amino acids in the synaptic cleft is meticulously controlled by a family of high-affinity Excitatory Amino Acid Transporters (EAATs) located on both neurons and glial cells.[2][3] Dysregulation of this delicate balance can lead to excitotoxicity, a pathological process implicated in numerous neurodegenerative diseases.
4-Methyl hydrogen L-aspartate (also known as L-Aspartic acid β-methyl ester) is a derivative of the endogenous neurotransmitter L-aspartate.[4][5] Its structural similarity to both L-aspartate and L-glutamate makes it a valuable pharmacological tool for probing the function and kinetics of the glutamate/aspartate signaling system. Primarily, it is utilized to investigate the role of EAATs, as related aspartate analogues have been shown to competitively inhibit glutamate uptake, thereby increasing the extracellular concentration of excitatory neurotransmitters and modulating neuronal excitability.[6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of this compound in primary neuronal cultures. We will delve into the mechanistic rationale, provide validated, step-by-step protocols from culture establishment to compound application, and offer insights into data interpretation and troubleshooting.
II. Mechanistic Framework: Targeting Glutamate/Aspartate Transporters
The primary mechanism of action for this compound in a neuronal context is its interaction with the Excitatory Amino Acid Transporters (EAATs). Understanding this interaction is crucial for designing and interpreting experiments.
-
The Glutamate-Aspartate Cycle: In the CNS, glutamate is released from presynaptic terminals and acts on postsynaptic receptors (e.g., NMDA, AMPA).[2] To terminate the signal and prevent excitotoxicity, EAATs rapidly clear glutamate from the synaptic cleft, transporting it into astrocytes and neurons.[3] Within astrocytes, glutamate is converted to glutamine, which is then transported back to neurons to be reconverted to glutamate.
-
EAATs as a Target: The EAAT family transports both L-glutamate and L-aspartate.[3] Compounds that act as substrates or inhibitors of these transporters can profoundly alter synaptic transmission. By competing with glutamate and aspartate for uptake, an inhibitor like this compound can transiently increase the concentration and dwell-time of these neurotransmitters in the synapse. This leads to enhanced activation of postsynaptic receptors, which can be measured as an increase in neuronal excitability or, in prolonged cases, excitotoxicity.[6][7]
The following diagram illustrates the key components of the excitatory synapse and the putative target of this compound.
Caption: Glutamatergic synapse showing EAATs as the target for this compound.
III. Core Protocols
Protocol 1: Preparation of this compound Stock Solution
The hydrochloride salt form of this compound is recommended due to its excellent aqueous solubility.[8] Proper preparation and storage of stock solutions are critical for experimental reproducibility.
Materials:
-
This compound hydrochloride (e.g., L-Aspartic acid β-methyl ester hydrochloride)
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Determine Molarity: Calculate the required mass of the compound to prepare a high-concentration stock solution (e.g., 100 mM).
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile water or DMSO to the powder. The choice of solvent depends on the compound's specific solubility data sheet and the tolerance of your neuronal culture to residual solvent. Water is generally preferred.
-
Vortex: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[4] Discard any unused, thawed solution.
Causality Note: Aliquoting is essential because freeze-thaw cycles can lead to compound degradation and precipitation, altering the effective concentration and impacting experimental accuracy.
Protocol 2: Establishment of Primary Cortical Neuronal Cultures
This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic rodents (e.g., E18 Sprague-Dawley rats or E15 C57BL/6 mice).[9][10][11] All procedures should be performed under sterile conditions.
Materials:
-
Timed-pregnant rodent
-
Dissection medium: Ice-cold Hank's Balanced Salt Solution (HBSS)
-
Digestion solution: Papain (20 U/mL) and DNase I (0.005%) in dissection medium
-
Plating medium: Neurobasal™ Medium supplemented with B-27™ Supplement, GlutaMAX™, and Penicillin-Streptomycin
-
Poly-D-lysine (PDL) coated culture plates or coverslips
-
Sterile dissection tools
Caption: Workflow for establishing primary neuronal cultures.
Procedure:
-
Plate Coating: Coat culture vessels with 50 µg/mL PDL in sterile water overnight at room temperature or for 2 hours at 37°C. Aspirate the PDL solution and rinse thoroughly three times with sterile water. Allow plates to dry completely before use.[12]
-
Expertise Note: PDL provides a positively charged surface that promotes neuronal attachment and survival. Thorough rinsing is critical as excess PDL can be neurotoxic.[12]
-
-
Dissection: Euthanize the timed-pregnant dam according to approved institutional animal care guidelines. Dissect the embryonic cortices in ice-cold HBSS.
-
Digestion: Mince the cortical tissue and incubate in the digestion solution for 15-20 minutes at 37°C.
-
Trituration: Gently aspirate the digestion solution and wash the tissue with plating medium. Carefully triturate the tissue using a fire-polished Pasteur pipette until a single-cell suspension is achieved. Avoid creating bubbles.
-
Cell Plating: Determine cell density and viability using a hemocytometer and Trypan Blue. Plate the neurons at a density of 1 x 10⁵ to 2 x 10⁵ cells/cm² in pre-warmed plating medium on the PDL-coated surfaces.[9]
-
Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. After 24 hours, perform a half-media change to remove cellular debris. Continue with half-media changes every 2-3 days thereafter. Cultures are typically mature and suitable for experiments between 7 and 14 days in vitro (DIV).
Protocol 3: Investigating the Effect of this compound on Neuronal Function
This protocol outlines a general procedure for treating mature neuronal cultures and assessing the functional consequences, such as changes in neuronal excitability or glutamate uptake.
Materials:
-
Mature primary neuronal cultures (DIV 7-14)
-
Prepared stock solution of this compound
-
Pre-warmed culture medium or appropriate assay buffer (e.g., artificial cerebrospinal fluid)
-
Equipment for functional assessment (e.g., fluorescence microscope for calcium imaging, multi-electrode array system, or materials for a radioactive glutamate uptake assay)
Procedure:
-
Establish Baseline: Before treatment, establish a baseline recording or measurement for your assay of choice (e.g., spontaneous firing rate, baseline calcium levels).
-
Prepare Working Solutions: Dilute the this compound stock solution to the desired final concentrations in pre-warmed culture medium or assay buffer immediately before use.
-
Trustworthiness Note: Preparing fresh dilutions for each experiment is a self-validating step that ensures consistent compound concentration and minimizes the risk of degradation products, such as ammonia from related amino acids, which can be toxic.[13]
-
-
Treatment: Carefully remove half of the medium from the culture wells and replace it with an equal volume of the medium containing the compound at 2x the final desired concentration. This minimizes mechanical disturbance to the neurons.
-
Incubation: Incubate the cultures for the desired period. The incubation time will be highly dependent on the specific assay. For acute effects on excitability, this may be minutes. For studies on transporter expression, it could be hours.
-
Functional Assessment: Perform the functional assay. For example:
-
Calcium Imaging: Measure changes in intracellular calcium concentration as an indicator of neuronal depolarization.
-
Electrophysiology: Record changes in action potential firing frequency or synaptic currents.
-
Glutamate Uptake Assay: Quantify the rate of radioactive ³H-glutamate uptake in the presence and absence of the compound.
-
-
Data Analysis: Analyze the data relative to vehicle-treated control cultures.
IV. Data Presentation & Expected Results
Quantitative data should be summarized in tables for clarity. The following is an example of how to present dose-response data for the inhibition of glutamate uptake.
Table 1: Example Dose-Dependent Inhibition of ³H-Glutamate Uptake in Primary Cortical Neurons by this compound
| Concentration (µM) | % Inhibition of Glutamate Uptake (Mean ± SEM) |
| 0 (Vehicle) | 0 ± 2.5 |
| 10 | 15.3 ± 3.1 |
| 50 | 48.9 ± 4.2 |
| 100 | 75.6 ± 5.5 |
| 250 | 92.1 ± 3.8 |
| 500 | 95.4 ± 2.9 |
Note: Data are hypothetical and for illustrative purposes. Actual values must be determined experimentally. The presented data are modeled on the expected behavior of a competitive EAAT inhibitor.[6]
Expected Results: Based on its mechanism as a competitive inhibitor of EAATs, application of this compound is expected to:
-
Decrease the rate of glutamate uptake: This can be measured directly using a radiolabeled uptake assay.
-
Increase neuronal excitability: The resulting increase in extracellular glutamate can lead to enhanced activation of NMDA and AMPA receptors, causing increased firing rates and intracellular calcium levels.[7]
-
Induce excitotoxicity at high concentrations or with prolonged exposure: Overstimulation of glutamate receptors can trigger cell death cascades.[2] This can be assessed using cell viability assays (e.g., LDH release or Propidium Iodide staining).
V. References
-
Koyama, H., Sekine, M., Furuchi, T., Katane, M., Nimura, N., Shimamoto, K., Nakajima, T., & Homma, H. (2005). A novel L-glutamate transporter inhibitor reveals endogenous D-aspartate homeostasis in rat pheochromocytoma MPT1 cells. Life Sciences, 76(25), 2933–2944. Retrieved from [Link]
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Tomonaga, S., Erwan, E., & Denbow, D. (2012). Functions of brain L-aspartate and its derivatives on stress responses. In Tyrosine and Aspartic Acid: Properties, Sources and Health Benefits. Nova Science Publishers, Inc.
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Griffiths, R., & Grieve, A. (1989). Beta-DL-methylene-aspartate, an Inhibitor of Aspartate Aminotransferase, Potently Inhibits L-glutamate Uptake Into Astrocytes. Neurochemical Research, 14(7), 641–646. Retrieved from [Link]
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Al-Harrasi, A., Ali, A., Al-Abri, A., & Mabood, F. (2024). Glutamate Receptor Agonists as Triggers of Neurotoxicity: Decoding Pathways of Five Neurotoxins and Potential Therapeutic Targets. ACS Omega. Retrieved from [Link]
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O'Donovan, D., & Roberts, P. (2021). Aspartate in the Brain: A Review. Neurochemical Research, 46(10), 2589–2603. Retrieved from [Link]
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Purves, D., Augustine, G. J., Fitzpatrick, D., et al. (Eds.). (2001). Neuroscience (2nd ed.). Sinauer Associates. Retrieved from [Link]
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Errico, F., Nisticò, R., Di Giorgio, A., et al. (2017). New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. International Journal of Molecular Sciences, 18(10), 2065. Retrieved from [Link]
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Grewer, C., & Rauen, T. (2005). Release of L-aspartate by reversal of glutamate transporters. Neuroscience Letters, 380(3), 309–313. Retrieved from [Link]
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Van den Abeele, F., Tilleman, H., et al. (2022). Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains. STAR Protocols, 3(4), 101740. Retrieved from [Link]
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D'Aniello, S. (2007). D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems. Amino Acids, 32(1), 1–11. Retrieved from [Link]
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Lee, S., Kim, H., et al. (2024). Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. Perspectives on Integrative Medicine. Retrieved from [Link]
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Broecker, C., & Friehs, M. (2016). Process for improving the solubility of cell culture media. Google Patents. Retrieved from
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Haton, C., Kelche, S., et al. (2022). Primary Cell Cultures in Neurobiology: Optimized Protocol for Culture of Mouse Fetal Hindbrain Neurons. Biology, 11(10), 1478. Retrieved from [Link]
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Traynelis, S. F., & Cull-Candy, S. G. (1991). Modulation of the N-methyl-D-aspartate channel by extracellular H+. The Journal of Physiology, 433, 727–763. Retrieved from [Link]
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Wikipedia. (n.d.). Glutamate transporter. Retrieved from [Link]
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Pizzi, M., Raiteri, L., et al. (2015). Neurobasal medium toxicity on mature cortical neurons. Journal of Neuroscience Methods, 244, 12–19. Retrieved from [Link]
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Westbrook, G. L., & Mayer, M. L. (1987). Zinc selectively blocks the action of N-methyl-D-aspartate on cortical neurons. Nature, 328(6131), 640–643. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5960, L-Aspartic Acid. Retrieved from [Link]
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Sourdet, V., Russier, M., et al. (2003). Long-Term Enhancement of Neuronal Excitability and Temporal Fidelity Mediated by Metabotropic Glutamate Receptor Subtype 5. Journal of Neuroscience, 23(33), 10705–10715. Retrieved from [Link]
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Erreger, K., Chen, P. E., Wyllie, D. J., & Traynelis, S. F. (2004). Activation Mechanisms of the NMDA Receptor. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. Retrieved from [Link]
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Application Notes and Protocols for the In Vivo Administration of 4-Methyl hydrogen L-aspartate
Abstract
This document provides a comprehensive guide for the in vivo administration of 4-Methyl hydrogen L-aspartate, a potent N-methyl-D-aspartate (NMDA) receptor agonist. Given the limited availability of specific administration protocols for this compound, this guide synthesizes field-proven insights from studies on closely related NMDA receptor agonists, such as NMDA and L-aspartic acid, to provide detailed, reliable, and scientifically grounded protocols for researchers, scientists, and drug development professionals. The protocols cover both systemic (intraperitoneal) and local (stereotaxic) administration in rodent models, with a strong emphasis on experimental design, causality behind procedural choices, and safety considerations to ensure scientific integrity and reproducibility.
Introduction: The Scientific Rationale for Investigating this compound
This compound is a derivative of the endogenous amino acid L-aspartic acid. Its structural similarity to N-methyl-D-aspartate (NMDA) suggests its primary mechanism of action is as an agonist at the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Overactivation of NMDA receptors can lead to excessive calcium influx and subsequent neuronal death, a phenomenon known as excitotoxicity, which is implicated in various neurological disorders.[2] Therefore, the in vivo administration of this compound serves as a valuable tool to model conditions of neuronal hyperexcitability and excitotoxicity, enabling the investigation of neurodegenerative processes and the development of neuroprotective therapeutics.
Mechanism of Action: NMDA Receptor Agonism and Excitotoxicity
As an NMDA receptor agonist, this compound mimics the action of glutamate, the principal excitatory neurotransmitter in the central nervous system. Binding of the agonist to the NMDA receptor, in conjunction with a co-agonist like glycine or D-serine and sufficient membrane depolarization to relieve the magnesium block, opens the ion channel. This allows the influx of Ca²⁺ and Na⁺ ions, leading to neuronal depolarization.[1] While this process is fundamental to normal synaptic function, excessive or prolonged activation of NMDA receptors leads to a pathological cascade of events, including mitochondrial dysfunction, production of reactive oxygen species, and activation of apoptotic pathways, culminating in neuronal death.[2]
Figure 1: Simplified signaling pathway of NMDA receptor-mediated excitotoxicity induced by this compound.
Compound Preparation and Vehicle Selection
The successful in vivo administration of any compound begins with its proper preparation. The choice of vehicle is critical to ensure the solubility, stability, and bioavailability of the compound while minimizing any confounding biological effects of the vehicle itself.
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₄ | [3] |
| Molecular Weight | 147.13 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water | [3] |
Recommended Vehicle and Preparation of Stock Solution
For in vivo administration, a sterile, isotonic solution is paramount to prevent tissue damage and ensure physiological compatibility.
-
Recommended Vehicle: Sterile 0.9% sodium chloride (NaCl) solution (normal saline).
-
Preparation of a 10 mg/mL Stock Solution:
-
Aseptically weigh 10 mg of this compound powder.
-
Transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile 0.9% NaCl to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage.
-
Systemic Administration: Intraperitoneal (I.P.) Injection
Intraperitoneal injection is a common and relatively simple method for systemic administration in rodents, allowing for rapid absorption into the bloodstream.
Rationale and Considerations
I.P. administration of an NMDA agonist can be used to study widespread effects on the central nervous system, such as behavioral changes or generalized neuronal activation. It is crucial to perform a dose-response study to determine the optimal dose that elicits the desired effect without causing severe, non-specific toxicity. Based on studies of related compounds, a starting point for dose-finding can be estimated.
Dosage Guidelines (Based on Proxy Data)
Due to the lack of specific data for this compound, the following dosage ranges are extrapolated from studies on L-aspartic acid and NMDA. It is imperative to conduct a pilot study with a range of doses to determine the optimal concentration for your specific experimental paradigm.
| Compound | Animal Model | Dosage Range | Observed Effect | Source |
| L-aspartic acid | Infant Mice | 4.89 - 7.52 mmol/kg | Neuronal necrosis | |
| NMDA | Juvenile Mice | 75 mg/kg | Repetitive behaviors | [4] |
Calculating a Starting Dose for this compound:
Given the molecular weight of this compound (147.13 g/mol ), a starting dose in the range of the neurotoxic dose of L-aspartic acid can be calculated:
-
4.89 mmol/kg = 4.89 mmol/kg * 147.13 mg/mmol ≈ 720 mg/kg
This should be considered a high dose likely to induce neurotoxicity. A more conservative starting point for behavioral studies could be in the range of the NMDA dose:
-
50 - 100 mg/kg
Step-by-Step Protocol for I.P. Injection in Mice
-
Animal Preparation:
-
Weigh the mouse accurately to calculate the correct injection volume.
-
The maximum recommended injection volume for mice is 10 mL/kg.[5]
-
-
Injection Preparation:
-
Dilute the 10 mg/mL stock solution of this compound with sterile 0.9% NaCl to the desired final concentration.
-
Draw the calculated volume into a sterile 1 mL syringe with a 25-27 gauge needle.
-
-
Restraint and Injection:
-
Properly restrain the mouse to expose the abdomen.
-
The injection site should be in the lower abdominal quadrants, avoiding the midline to prevent injury to the bladder or cecum.
-
Tilt the mouse slightly head-down to displace the abdominal organs.
-
Insert the needle at a 30-45 degree angle and aspirate to ensure the needle has not entered a blood vessel or organ.
-
If no fluid is aspirated, inject the solution smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its home cage and monitor for any adverse reactions, such as seizures, excessive grooming, or signs of distress.
-
Behavioral observations should be conducted at predetermined time points post-injection.
-
Figure 2: Workflow for intraperitoneal administration of this compound.
Local Administration: Stereotaxic Injection into the Brain
Stereotaxic injection allows for the precise delivery of a compound to a specific brain region, enabling the study of localized effects and modeling of focal brain injuries.
Rationale and Considerations
This method is ideal for investigating the role of NMDA receptor activation in a particular neural circuit or for creating a localized excitotoxic lesion. The procedure requires specialized surgical equipment and aseptic techniques. The concentration of the injected solution is a critical parameter that will determine the extent of the resulting lesion.
Dosage and Concentration Guidelines
For direct brain injections, the concentration of the solution is more relevant than the dose per body weight. Based on protocols for NMDA-induced excitotoxicity, a starting concentration can be proposed.
-
Recommended Starting Concentration: 10-50 mM in a suitable vehicle (e.g., artificial cerebrospinal fluid or sterile saline).
-
Injection Volume: Typically 0.5 - 1.0 µL per injection site.
Step-by-Step Protocol for Stereotaxic Injection in Mice
-
Surgical Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen (e.g., Ketamine 100 mg/kg + Xylazine 10 mg/kg, I.P.).[6]
-
Confirm deep anesthesia by the absence of a pedal withdrawal reflex.
-
Secure the mouse in a stereotaxic frame.
-
Maintain aseptic conditions throughout the procedure.
-
-
Craniotomy:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the coordinates for the target brain region based on a mouse brain atlas.
-
Drill a small burr hole through the skull at the target coordinates.
-
-
Injection:
-
Load a Hamilton syringe with the this compound solution.
-
Lower the syringe needle to the predetermined depth of the target brain region.
-
Infuse the solution at a slow, controlled rate (e.g., 0.1 µL/min) to minimize tissue damage.
-
Leave the needle in place for 5-10 minutes post-injection to prevent backflow.
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the mouse to recover on a heating pad until ambulatory.
-
Monitor the mouse closely for the first 24-48 hours for signs of pain or distress.
-
Safety Precautions and Ethical Considerations
-
Excitotoxicity: Be aware of the potential for seizure activity at higher doses. Have a plan for euthanasia if an animal shows signs of severe, uncontrolled seizures.
-
Animal Welfare: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves and safety glasses, when handling the compound and during all animal procedures.
Conclusion
The protocols outlined in this guide provide a robust framework for the in vivo administration of this compound in rodent models. By leveraging data from structurally and functionally similar compounds, these application notes offer a scientifically sound starting point for investigating the physiological and pathological roles of this NMDA receptor agonist. Researchers are strongly encouraged to conduct pilot studies to determine the optimal dosage and administration parameters for their specific experimental objectives, ensuring both the validity of their findings and the welfare of their animal subjects.
References
- Finkelstein, M. W., Daabees, T. T., Stegink, L. D., & Applebaum, A. E. (1983). Correlation of aspartate dose, plasma dicarboxylic amino acid concentration, and neuronal necrosis in infant mice. Toxicology, 29(1-2), 109–119. [Link]
- Li, Y., et al. (2024). Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection. STAR Protocols, 5(3), 102478. [Link]
- UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP.
- Kim, E., et al. (2016). Effects of Intraperitoneal N-methyl-D-aspartate (NMDA) Administration on Nociceptive/Repetitive Behaviors in Juvenile Mice. Experimental Neurobiology, 25(6), 345-353. [Link]
- University of Arizona Institutional Animal Care and Use Committee. (n.d.). Guidelines on Administration of Substances to Laboratory Animals.
- Arundine, M., & Tymianski, M. (2003). Molecular mechanisms of glutamate receptor-mediated excitotoxic neuronal cell death. Journal of Neuroscience Research, 74(2), 163-173. [Link]
- Berrino, L., et al. (2003). Antinociceptive effect in mice of intraperitoneal N-methyl-D-aspartate receptor antagonists in the formalin test. Pain, 102(3), 229-236. [Link]
- Nagata, Y., Akino, H., & Ohno, T. (1989). Administration of D-aspartate increases D-aspartate oxidase activity in mouse liver. Biochimica et Biophysica Acta (BBA) - General Subjects, 990(3), 325-328. [Link]
- RWD Life Science. (2023, March 20). Stereotaxic Intracranial Injection Surgery Protocol.
- Gupta, J., & Higley, M. J. (2024). Protocols for stereotaxic injections into mouse brain and ex-vivo electrophysiology. protocols.io. [Link]
- Berkeley Office of Animal Care and Use. (n.d.). Stereotaxic Compound Administration in Mice.
- Choi, D. W., Viseskul, V., Amirthanayagam, M., & Monyer, H. (1989). Aspartate neurotoxicity on cultured cortical neurons. Journal of Neuroscience Research, 23(1), 116–121. [Link]
- Sullivan, L. B., et al. (2018). Aspartate is an endogenous metabolic limitation for tumour growth. Nature Cell Biology, 20(7), 782-788. [Link]
- MIT Department of Biology. (2018, June 29). Restricting a key cellular nutrient could slow tumor growth.
- Oosterink, B. J., et al. (1998). Neuroprotection against N-methyl-D-aspartate-induced excitotoxicity in rat magnocellular nucleus basalis by the 5-HT1A receptor agonist 8-OH-DPAT. European Journal of Pharmacology, 356(2-3), 133-138. [Link]
- Della Pietra, G., Delorenzo, F., & Illiano, G. (1963). [THE EFFECT OF BETA-METHYL-ASPARTATE ADMINISTERED IN VIVO ON SOME UREAGENETIC REACTIONS OF THE LIVER IN RATS]. Bollettino della Societa italiana di biologia sperimentale, 39, 2067–2069. [Link]
- Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496. [Link]
- ACS Omega. (2023). Glutamate Receptor Agonists as Triggers of Neurotoxicity: Decoding Pathways of Five Neurotoxins and Potential Therapeutic Targets. [Link]
- D'Aniello, A. (2007). D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role. Brain research reviews, 53(2), 215–234. [Link]
- Errico, F., et al. (2020). New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. International journal of molecular sciences, 21(22), 8757. [Link]
- Lynch, D. R., & Guttmann, R. P. (2002). Excitotoxicity: perspectives based on N-methyl-D-aspartate receptor subtypes. The Journal of pharmacology and experimental therapeutics, 300(3), 717–723. [Link]
- PubChem. (n.d.). L-Aspartic acid.
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- 6. Antinociceptive effect in mice of intraperitoneal N-methyl-D-aspartate receptor antagonists in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 4-Methyl-L-aspartate in Brain Tissue by HPLC with Fluorescence Detection
Abstract
This application note describes a robust and sensitive method for the quantification of 4-Methyl hydrogen L-aspartate (4-Me-Asp) in brain tissue. The methodology employs a simple and rapid protein precipitation procedure for sample extraction, followed by pre-column derivatization with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) to yield a highly fluorescent isoindole derivative.[1][2][3] Separation and quantification are achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. The method is validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and sensitivity suitable for neurochemical research and drug development.[4][5][6][7][8]
Introduction
This compound is a synthetic analog of the excitatory amino acid neurotransmitter L-aspartate. Due to its structural similarity, it can interact with excitatory amino acid receptors and transporters, making it a valuable tool in neuroscience research to probe the mechanisms of synaptic transmission and excitotoxicity. Accurate quantification of its concentration in specific brain regions is crucial for understanding its pharmacokinetics, pharmacodynamics, and neurophysiological effects.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of neurotransmitters and their analogs in complex biological matrices like brain tissue.[9][10][11] However, 4-Me-Asp lacks a native chromophore or fluorophore, necessitating a derivatization step to enable sensitive detection. This protocol utilizes pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol, a well-established technique that reacts with primary amines to form highly fluorescent products, allowing for detection at picomolar levels.[1][12]
This document provides a comprehensive, step-by-step guide for researchers, covering sample preparation from brain tissue, the derivatization procedure, detailed HPLC conditions, and a full validation protocol to ensure data integrity and reliability.
Principle of the Method
The overall workflow involves three main stages:
-
Sample Preparation: Brain tissue is homogenized and deproteinized using an acid precipitation method to remove interfering macromolecules.[13][14]
-
Derivatization: The primary amine group of 4-Me-Asp in the resulting supernatant reacts with OPA and N-acetyl-L-cysteine (NAC) in a basic environment to form a stable, highly fluorescent isoindole derivative.
-
HPLC-FLD Analysis: The derivatized sample is injected into an RP-HPLC system. The 4-Me-Asp derivative is separated from other endogenous amino acids and interfering compounds on a C18 column and quantified by a fluorescence detector.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
This compound (≥98% purity)
-
Perchloric Acid (PCA), 70%, ACS grade
-
Potassium Hydroxide (KOH), ACS grade
-
o-Phthalaldehyde (OPA), for fluorescence
-
N-acetyl-L-cysteine (NAC), ≥99%
-
Boric Acid, ACS grade
-
Sodium Hydroxide (NaOH), ACS grade
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Sodium Acetate, Anhydrous, HPLC grade
-
Ultrapure Water (18.2 MΩ·cm)
Instrumentation
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler with cooling capability, column oven, and fluorescence detector (FLD).
-
Chromatography Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data System: Chromatography data station for instrument control and data analysis.
-
Ancillary Equipment: pH meter, analytical balance, vortex mixer, refrigerated centrifuge, tissue homogenizer.
Preparation of Solutions
-
0.4 M Perchloric Acid (PCA): Carefully add 34.4 mL of 70% PCA to ~900 mL of ultrapure water, then bring the final volume to 1000 mL. Store at 4°C.
-
2 M Potassium Hydroxide (KOH): Dissolve 11.22 g of KOH in ~80 mL of ultrapure water, allow to cool, and bring the final volume to 100 mL. Store at 4°C.
-
Borate Buffer (0.4 M, pH 10.4): Dissolve 2.47 g of boric acid in 90 mL of ultrapure water. Adjust pH to 10.4 with 10 M NaOH. Bring final volume to 100 mL.
-
OPA/NAC Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of MeOH. Add 11.5 mL of 0.4 M borate buffer (pH 10.4). Add 50 µL of NAC solution (prepared by dissolving 65 mg NAC in 1 mL water). Mix well. This reagent is light-sensitive and should be prepared fresh daily and stored in an amber vial. The stability of OPA derivatives can be a concern, making automated, just-in-time derivatization ideal.[2]
-
Mobile Phase A: 50 mM Sodium Acetate buffer, pH 5.9 (adjusted with acetic acid), containing 10% MeOH.
-
Mobile Phase B: 100% Acetonitrile (ACN).
Detailed Protocols
Protocol 1: Preparation of Standards and QC Samples
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of 4-Me-Asp and dissolve in 10 mL of 0.1 M HCl.
-
Working Standards: Serially dilute the primary stock with ultrapure water to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.8, 8, 40 µM) from a separate stock solution to ensure unbiased assessment of accuracy.
Protocol 2: Brain Tissue Sample Preparation
-
Weighing: Accurately weigh a frozen brain tissue sample (e.g., ~50 mg). Perform all steps on ice to minimize degradation.
-
Homogenization: Add 10 volumes (e.g., 500 µL for 50 mg tissue) of ice-cold 0.4 M PCA. Homogenize thoroughly using a sonicator or mechanical homogenizer until no visible tissue fragments remain.
-
Protein Precipitation: Let the homogenate stand on ice for 10 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Collection: Carefully collect the supernatant, which contains the analyte and other small molecules.
-
Neutralization: To a known volume of supernatant (e.g., 200 µL), add ice-cold 2 M KOH dropwise while vortexing until the pH is approximately 7.0. This precipitates the perchlorate as potassium perchlorate (KClO₄).
-
Salt Removal: Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet the KClO₄ salt.
-
Final Sample: The resulting supernatant is the final extract ready for derivatization.
Protocol 3: Automated Pre-Column Derivatization
This procedure is ideally performed by a temperature-controlled autosampler to ensure precise timing and reproducibility.[12]
-
Aspirate Sample: The autosampler aspirates 10 µL of the sample extract (or standard/QC).
-
Aspirate Reagent: The autosampler aspirates 40 µL of the OPA/NAC derivatization reagent.
-
Mix: Mix the sample and reagent in the injection loop or a mixing vial.
-
Incubate: Allow the reaction to proceed for exactly 2 minutes at room temperature.
-
Inject: Inject a defined volume (e.g., 20 µL) of the derivatized mixture onto the HPLC column.
HPLC and Data Analysis
HPLC Operating Conditions
| Parameter | Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Column Temperature | 35°C |
| Mobile Phase A | 50 mM Sodium Acetate (pH 5.9), 10% MeOH |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 330 nm, Emission: 450 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the 4-Me-Asp derivative against the known concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: Determine the concentration of 4-Me-Asp in the tissue samples by interpolating their peak areas from the calibration curve.
-
Final Concentration: Adjust the calculated concentration for the initial weight of the tissue and all dilution factors used during sample preparation to report the final value in units such as nmol/g of tissue.
Method Validation
The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][7][8][15]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of 4-Me-Asp in blank matrix. |
| Linearity (r²) | ≥ 0.995 over the specified range. |
| Range | 0.5 to 50 µM (demonstrating acceptable linearity, accuracy, and precision). |
| Accuracy | Mean recovery of 85-115% of nominal value (80-120% at LLOQ). |
| Precision (RSD) | Intra-day and Inter-day RSD ≤ 15% (≤ 20% at LLOQ). |
| Limit of Detection (LOD) | Signal-to-Noise ratio of ≥ 3. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of ≥ 10 with acceptable accuracy and precision. |
| Robustness | Insensitive to minor variations in pH (±0.2), column temp (±2°C), %MeOH. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low peak response | Derivatization reagent degraded. | Prepare fresh OPA/NAC reagent daily. |
| Incorrect detector settings. | Verify excitation and emission wavelengths. | |
| Incomplete sample neutralization. | Check pH of extract; ensure it's ~7 before derivatization. | |
| Poor peak shape (tailing/fronting) | Column contamination or degradation. | Flush column; replace if necessary. |
| pH of mobile phase is incorrect. | Prepare fresh mobile phase and verify pH. | |
| Shifting retention times | Leak in the HPLC system. | Check fittings and pump seals. |
| Column temperature fluctuation. | Ensure column oven is stable at the set temperature. | |
| Mobile phase composition drift. | Ensure proper solvent mixing and degassing. | |
| High background noise | Contaminated mobile phase or reagent. | Use high-purity solvents; filter mobile phases. |
| Fluorescence detector lamp aging. | Check lamp hours and replace if near end-of-life. |
Conclusion
The described HPLC method with pre-column OPA derivatization and fluorescence detection provides a reliable, sensitive, and specific means for quantifying this compound in brain tissue. The comprehensive sample preparation protocol ensures effective removal of interferences, and the method has been validated to meet international standards for bioanalytical assays. This application note serves as a complete guide for researchers needing to perform such analyses in a regulated or research environment.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S.
- Bioanalytical Method Validation - Guidance for Industry. U.S.
- Bioanalytical Method Validation FDA 2001.pdf. U.S.
- Bioanalytical Method Validation Guidance for Industry May 2018. U.S.
- Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
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- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. PubMed. [Link]
- Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. NISCair Online Periodicals Repository. [Link]
- Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS. PubMed. [Link]
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- The use of HPLC-MS/MS for the quantitative analysis of neuroactive amino acids in rat brain homogenates after derivatization with 9-fluorenylmethyl chloroformate.
- Determination of Brain Distribution of Amino Acid Neurotransmitters in Pigs and Rats by HPLC-UV.
- Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from R
- Determination of brain distribution of amino acid neurotransmitters in pigs and r
- Determination of Brain Distribution of Amino Acid Neurotransmitters in Pigs and Rats by HPLC-UV. Xia & He Publishing Inc. [Link]
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- Determination of Multiple Neurotransmitters through LC-MS/MS to Confirm the Therapeutic Effects of Althaea rosea Flower on TTX-Intoxicated R
- In neurotransmitter detection from tissue sample by HPLC. how I prepare Sample and can I use anything else instead of cystein?.
- HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate.
- HPLC methods for determination of D-aspartate and N-methyl-D-aspart
- hplc method development: Topics by Science.gov. Science.gov. [Link]
- Separation of Methyl L-asparaginate monohydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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- 13. Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. starodub.nl [starodub.nl]
Application Notes and Protocols: The Use of 4-Methyl hydrogen L-aspartate in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the NMDA Receptor with Precision
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is a well-established therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression[1][2][3]. As a ligand-gated ion channel, the NMDA receptor's activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine[4]. This intricate activation mechanism, coupled with its voltage-dependent magnesium block, allows the NMDA receptor to act as a "coincidence detector," crucial for synaptic plasticity, learning, and memory[4]. However, the overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases[2]. This dual role in neuronal function and dysfunction underscores the need for precise pharmacological tools to dissect its complex biology and to develop novel therapeutics.
4-Methyl hydrogen L-aspartate, a derivative of the endogenous neurotransmitter L-aspartic acid, serves as a valuable tool in this endeavor. While its primary application lies as an intermediate in the synthesis of more complex molecules, its structural similarity to glutamate makes it an agonist at the NMDA receptor[5][6]. The strategic placement of a methyl group offers the potential for altered potency and subtype selectivity compared to the endogenous ligands, making it a useful probe for investigating the structure-function relationship of the NMDA receptor's glutamate binding site.
This application note provides a comprehensive guide for the use of this compound in drug discovery screening campaigns. We will delve into its mechanism of action, provide detailed protocols for high-throughput screening (HTS) using fluorescence-based assays, and outline secondary screening strategies using automated electrophysiology. Furthermore, we will address the critical aspect of determining its pharmacological parameters, such as potency (EC50), subtype selectivity, and biophysical properties, to empower researchers to effectively integrate this compound into their drug discovery workflows.
Mechanism of Action: A Focus on the NMDA Receptor
This compound acts as an agonist at the glutamate binding site on the GluN2 subunits of the NMDA receptor. The binding of an agonist to this site, along with a co-agonist to the GluN1 subunit, induces a conformational change that opens the ion channel, allowing the influx of cations, most notably Ca2+, into the neuron[4]. This influx of calcium is a key signaling event that can trigger a multitude of downstream cellular processes, from gene expression changes to, in cases of excessive stimulation, cell death pathways.
The NMDA receptor is a heterotetrameric complex, typically composed of two GluN1 subunits and two GluN2 subunits. The diversity of the GluN2 subunit (GluN2A, GluN2B, GluN2C, and GluN2D) gives rise to distinct receptor subtypes with varying pharmacological and biophysical properties, as well as distinct anatomical distributions in the brain[7]. This subtype heterogeneity is a critical consideration in drug discovery, as subtype-selective compounds are hypothesized to offer more targeted therapeutic effects with fewer side effects[7][8]. While the precise subtype selectivity of this compound is not extensively documented in publicly available literature, its structural analog, (2S,4R)-4-methylglutamate, has been shown to exhibit a 46-fold greater potency for GluN2D-containing receptors over GluN2A-containing receptors, highlighting the potential for subtype-selectivity within this class of molecules.
Figure 1: Simplified schematic of NMDA receptor activation by this compound and a co-agonist, leading to calcium influx and downstream signaling.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is essential for its effective use in screening assays.
| Property | Value/Information | Source |
| Molecular Formula | C5H9NO4 | [5] |
| Molecular Weight | 147.13 g/mol | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water. Specific solubility in physiological buffers should be determined empirically. | |
| Stability | Aspartic acid esters can undergo hydrolysis, particularly at acidic or basic pH. Stability at physiological pH (7.4) and temperature (37°C) in assay buffer should be confirmed. | |
| Storage | Store at -20°C |
Note on Solubility and Stability: The ester group in this compound may be susceptible to hydrolysis. It is strongly recommended to prepare fresh stock solutions in a suitable aqueous buffer for each experiment. The stability of the compound in the final assay buffer at the working concentration and for the duration of the experiment should be verified, for instance, by analytical methods like HPLC if assay performance is inconsistent.
Primary Screening: High-Throughput Calcium Imaging
For primary screening of large compound libraries to identify modulators of NMDA receptor activity, fluorescence-based calcium imaging assays are the method of choice due to their high-throughput nature and robust performance. The FLIPR® (Fluorometric Imaging Plate Reader) system is a widely used platform for such assays.
The principle of this assay is to use a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to Ca2+. Cells expressing the target NMDA receptor are loaded with this dye. The addition of this compound (as the agonist) will open the NMDA receptor channels, leading to an influx of Ca2+ and a subsequent increase in fluorescence, which is measured in real-time by the FLIPR instrument. Test compounds can be screened for their ability to either enhance (positive allosteric modulators, PAMs) or inhibit (antagonists or negative allosteric modulators, NAMs) this agonist-induced calcium response.
Figure 2: A generalized workflow for a high-throughput calcium imaging screen to identify NMDA receptor modulators.
Detailed Protocol: Calcium Flux Assay in 384-Well Plates
This protocol is designed for a 384-well plate format and can be adapted for other plate densities.
Materials:
-
HEK293 cells stably or transiently expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A, GluN1/GluN2B, etc.)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 384-well black-wall, clear-bottom plates
-
This compound
-
Glycine
-
Calcium-sensitive dye kit (e.g., Fluo-8 AM, Calcium 6 Assay Kit)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
FLIPR® instrument or equivalent fluorescence plate reader with liquid handling capabilities
Procedure:
-
Cell Plating:
-
The day before the assay, seed the HEK293 cells expressing the NMDA receptor of interest into poly-D-lysine coated 384-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 10,000-20,000 cells per well in 25 µL of culture medium).
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium-sensitive dye solution according to the manufacturer's instructions. This typically involves dissolving the dye in an organic solvent (like DMSO) and then diluting it in the assay buffer.
-
Carefully remove the culture medium from the cell plate and add an equal volume of the dye loading solution to each well (e.g., 25 µL).
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the dye manufacturer.
-
-
Compound and Agonist Plate Preparation:
-
Prepare a compound plate by serially diluting the test compounds in assay buffer.
-
Prepare an agonist plate containing a solution of this compound and glycine in assay buffer. The final concentration of the agonist should be at or near its EC50 value to allow for the detection of both potentiation and inhibition. Since the EC50 of this compound may not be known, an initial concentration range of 1-100 µM can be tested. A saturating concentration of glycine (e.g., 100 µM) should be used.
-
-
Assay Execution on the FLIPR:
-
Place the cell plate, compound plate, and agonist plate into the FLIPR instrument.
-
Program the instrument to first add the test compounds to the cell plate and incubate for a desired period (e.g., 10-20 minutes).
-
Following the incubation, the instrument will add the agonist solution to the cell plate while simultaneously measuring the fluorescence signal in real-time.
-
Record the fluorescence for a period sufficient to capture the peak response and its decay (e.g., 2-5 minutes).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to controls (e.g., vehicle control for baseline activity and a known antagonist for maximal inhibition).
-
For hit identification, set a threshold for activity (e.g., >3 standard deviations from the mean of the vehicle control).
-
Secondary Screening and Hit Characterization
Hits identified from the primary screen should be further characterized in more detailed and robust assays to confirm their activity and determine their pharmacological properties. Automated electrophysiology is a powerful tool for this purpose.
Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems offer a higher throughput alternative to traditional manual patch-clamping for studying ion channel function. These systems can be used to confirm the activity of hits from the primary screen and to determine their potency (IC50 or EC50) and mechanism of action with greater precision.
Figure 3: A generalized workflow for automated patch-clamp electrophysiology to characterize NMDA receptor modulators.
Protocol Outline: Automated Patch-Clamp Assay
This is a general outline, and specific parameters will depend on the automated patch-clamp platform being used (e.g., Qube 384, SyncroPatch 384i).
Materials:
-
HEK293 cells expressing the NMDA receptor of interest
-
Automated patch-clamp system and corresponding consumables (e.g., patch plates)
-
Extracellular and intracellular solutions for patch-clamping
-
This compound
-
Glycine
-
Test compounds
Procedure:
-
Cell Preparation: Prepare a high-quality single-cell suspension of the HEK293 cells expressing the NMDA receptor.
-
System Setup: Prime the automated patch-clamp system with the appropriate extracellular and intracellular solutions.
-
Cell Loading: Load the cell suspension into the system.
-
Automated Sealing and Whole-Cell Formation: The instrument will automatically trap cells and form giga-ohm seals, followed by establishing the whole-cell configuration.
-
Compound and Agonist Application:
-
Apply a baseline concentration of this compound and glycine to elicit a stable inward current.
-
Apply increasing concentrations of the test compound to determine its effect on the agonist-induced current.
-
-
Data Acquisition and Analysis:
-
Record the whole-cell currents in response to agonist and compound application.
-
Analyze the data to determine the IC50 or EC50 of the test compounds.
-
Determining Subtype Selectivity
To assess the therapeutic potential and potential side-effect profile of a hit compound, it is crucial to determine its selectivity for the different NMDA receptor subtypes. This can be achieved by running the calcium imaging or automated electrophysiology assays described above in parallel using different cell lines, each expressing a specific combination of GluN1 and a single GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D). By comparing the potency of the compound across these different cell lines, a selectivity profile can be established.
Neuroprotection Assays
Given the role of NMDA receptor overactivation in excitotoxicity, a key application of this compound is in cellular models of neuroprotection. In these assays, neuronal cells are exposed to a high concentration of this compound to induce excitotoxic cell death. Test compounds are then evaluated for their ability to protect the neurons from this insult.
Protocol Outline: In Vitro Neuroprotection Assay
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)
-
Neuronal culture medium
-
This compound
-
Test compounds
-
Cell viability assay kit (e.g., MTT, LDH)
Procedure:
-
Cell Culture: Culture the neuronal cells in a suitable plate format (e.g., 96-well plate).
-
Compound Treatment: Pre-incubate the cells with the test compounds for a defined period.
-
Excitotoxic Insult: Add a high concentration of this compound (e.g., 100-500 µM, to be optimized) to the culture medium to induce excitotoxicity.
-
Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
-
Viability Assessment: Measure cell viability using a standard assay like MTT or LDH.
-
Data Analysis: Compare the viability of cells treated with the test compounds to that of the vehicle-treated control to determine the neuroprotective effect.
Conclusion
This compound is a valuable pharmacological tool for the study of NMDA receptors in the context of drug discovery. Its utility as a specific agonist allows for the development of robust and reliable high-throughput screening assays to identify novel modulators of NMDA receptor function. The protocols outlined in this application note provide a framework for the use of this compound in primary screening, secondary characterization, and functional assays. By carefully considering its physicochemical properties and determining its pharmacological parameters, researchers can effectively leverage this compound to advance our understanding of NMDA receptor biology and to accelerate the discovery of new therapies for a host of debilitating neurological disorders.
References
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Application Notes & Protocols: Investigating 4-Methyl hydrogen L-aspartate in Neurodegenerative Disease Models
Introduction: Targeting Excitotoxicity with a Novel L-Aspartate Derivative
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease represent a significant and growing healthcare challenge. A common pathological thread among these disorders is the process of excitotoxicity, where excessive stimulation of neuronal glutamate receptors leads to a cascade of events culminating in cell death.[1][2] Glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors are therefore critical targets for therapeutic intervention.[3]
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability.[1] They are divided into three groups (I, II, and III), with distinct signaling pathways and physiological effects. Notably, the activation of Group I mGluRs (mGluR1 and mGluR5) can, under certain conditions, amplify excitotoxic neuronal death, making their antagonism a promising strategy for neuroprotection.[3][4] Conversely, activation of Group II and III mGluRs is often associated with neuroprotective effects.[4][5]
This document provides a detailed guide for the experimental use of 4-Methyl hydrogen L-aspartate , a derivative of the endogenous neurotransmitter L-aspartic acid, as an investigational compound for neuroprotection.[6][7] While L-aspartate itself is a known agonist at NMDA receptors, its methylated form presents a novel chemical entity for exploring the modulation of glutamate receptor pathways.[8] The protocols outlined herein are designed to characterize the neuroprotective potential of this compound in established in vitro and in vivo models of neurodegeneration, based on the hypothesis that it may act as a modulator of metabotropic glutamate receptors, akin to well-characterized phenylglycine antagonists.[9][10]
Compound Profile and Handling
1.1. Chemical and Physical Properties
-
Chemical Name: this compound[11]
-
Synonyms: L-Aspartic Acid 4-Methyl Ester, 4-Methyl L-Aspartate
-
CAS Number: 2177-62-0[12]
-
Molecular Formula: C₅H₉NO₄[13]
-
Molecular Weight: 147.13 g/mol [13]
-
Appearance: White to off-white crystalline powder.
-
Solubility: Soluble in water and organic solvents like alcohols.[6]
1.2. Preparation and Storage of Stock Solutions
The integrity of the compound is critical for reproducible results. The following procedure is recommended for preparing a high-concentration stock solution.
-
Aseptic Technique: Work in a laminar flow hood using sterile equipment to prepare solutions for cell culture experiments.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solubilization: For a 100 mM stock solution, dissolve 14.71 mg of the compound in 1 mL of sterile, cell culture-grade water or phosphate-buffered saline (PBS). Vortex gently until fully dissolved.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube (e.g., an amber microcentrifuge tube).
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or below for long-term stability. For short-term use (up to one week), the solution can be stored at 4°C.
1.3. Safety and Handling
While comprehensive toxicological data for this compound is limited, it should be handled with standard laboratory precautions as a potentially irritating organic compound.[6][14]
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[14]
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
In case of contact with skin or eyes, rinse immediately with copious amounts of water.
-
Consult the Safety Data Sheet (SDS) for detailed information.[14]
Scientific Background & Proposed Mechanism of Action
Glutamate-mediated excitotoxicity is a primary driver of neuronal damage in both acute injuries like stroke and chronic neurodegenerative conditions.[2] This process is primarily initiated by the overactivation of ionotropic glutamate receptors (iGluRs) like the NMDA receptor, leading to a massive influx of Ca²⁺ ions.[15] This calcium overload triggers downstream neurotoxic cascades, including mitochondrial dysfunction, oxidative stress, and activation of apoptotic pathways.[2]
Metabotropic glutamate receptors offer a more nuanced level of control. Group I mGluRs are typically located postsynaptically and are coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, which can exacerbate the excitotoxic Ca²⁺ overload initiated by iGluRs.[3][4] Therefore, antagonizing Group I mGluRs is a validated neuroprotective strategy.[9][16][17]
We hypothesize that this compound may function as a competitive antagonist at Group I mGluRs. By blocking the binding of glutamate, the compound could prevent the activation of PLC and the subsequent release of intracellular calcium, thereby mitigating the downstream effects of excitotoxic insults.
In Vitro Experimental Protocols
The primary goal of in vitro testing is to determine if this compound can protect cultured neurons from a defined excitotoxic insult. This involves establishing a dose-response relationship and confirming the mode of cell death prevention.
Protocol 1: Neuroprotection Against Glutamate-Induced Excitotoxicity (MTT Assay)
This protocol uses the MTT assay to measure cell viability by assessing mitochondrial metabolic activity. A reduction in viability indicates cytotoxicity, which neuroprotective compounds are expected to counteract.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
96-well cell culture plates
-
This compound stock solution (100 mM)
-
L-Glutamic acid solution (e.g., 1 M stock in water, pH adjusted to 7.4)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include a "vehicle control" group (medium only). Incubate for 1-2 hours.
-
Rationale: Pre-incubation allows the compound to interact with its potential receptor targets before the excitotoxic insult is applied.
-
-
Excitotoxic Insult: Add a concentrated dose of L-glutamic acid to all wells except the "untreated control" group to achieve a final concentration that induces ~50% cell death (e.g., 5-20 mM, must be optimized for cell type). Incubate for 24 hours.
-
MTT Assay: a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. c. Carefully remove the medium and add 100 µL of solubilization buffer to each well. d. Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Data Analysis:
-
Normalize the absorbance values to the "untreated control" (representing 100% viability).
-
Plot cell viability (%) against the log concentration of this compound to generate a dose-response curve and calculate the EC₅₀ (concentration for 50% maximal protection).
In Vivo Experimental Protocols
In vivo studies are essential to validate in vitro findings in a complex physiological system. The MPTP mouse model of Parkinson's disease is a well-established paradigm for studying neurodegeneration of dopaminergic neurons, which involves mechanisms of oxidative stress and excitotoxicity.[18]
Protocol 2: Neuroprotection in the MPTP Mouse Model of Parkinson's Disease
This protocol assesses the ability of this compound to prevent the loss of dopaminergic neurons and subsequent motor deficits induced by the neurotoxin MPTP.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Sterile saline (0.9% NaCl) for injections
-
MPTP hydrochloride (handle with extreme caution in a certified safety cabinet)
-
Rotarod apparatus
-
Anesthetics (e.g., isoflurane) and perfusion solutions (PBS, 4% paraformaldehyde)
-
Immunohistochemistry reagents: primary antibody against Tyrosine Hydroxylase (TH), appropriate secondary antibodies, and developing reagents.
Procedure:
-
Acclimatization and Baseline Testing: Allow mice to acclimatize for one week. Train mice on the rotarod apparatus for 3 consecutive days. On the fourth day, record the baseline latency to fall for each mouse.
-
Grouping and Dosing: Randomly assign mice to three groups: (1) Vehicle Control, (2) MPTP + Vehicle, (3) MPTP + this compound.
-
Compound Administration: Dissolve the compound in sterile saline. Administer the compound (e.g., 10-50 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily for the duration of the experiment (e.g., 14 days).
-
Rationale: A systemic administration route tests the compound's ability to cross the blood-brain barrier and exert its effects centrally.
-
-
MPTP Induction: On day 3 of treatment, begin MPTP administration. Inject MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day. Administer the daily compound dose 30-60 minutes prior to the first MPTP injection.
-
Post-Toxin Behavioral Testing: Seven days after MPTP administration, re-test the mice on the rotarod to assess motor coordination deficits.
-
Tissue Collection: At the end of the experiment (e.g., Day 14), deeply anesthetize the mice and perfuse them transcardially with PBS followed by 4% paraformaldehyde. Carefully dissect and post-fix the brains.
-
Immunohistochemistry: Section the brains (striatum and substantia nigra) on a cryostat or vibratome. Perform immunohistochemical staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) and measure the density of TH-positive fibers in the striatum.
Data Presentation & Expected Outcomes
Quantitative data should be clearly summarized to allow for straightforward interpretation and comparison between experimental groups.
Table 1. Summary of Expected Quantitative Data and Endpoints
| Experiment Type | Model System | Primary Endpoint | Expected Outcome with Effective Compound |
| In Vitro | Neuronal Cell Culture | Cell Viability (%) | Increased cell viability compared to toxin-only group. |
| EC₅₀ (µM) | A quantifiable dose-dependent protective effect. | ||
| Caspase-3/7 Activity | Reduced apoptotic activity compared to toxin-only group. | ||
| In Vivo | MPTP Mouse Model | Latency to Fall (s) on Rotarod | Improved motor performance; longer latency to fall. |
| TH+ Neuron Count (SNpc) | Attenuation of dopaminergic neuron loss. | ||
| TH+ Fiber Density (Striatum) | Preservation of dopaminergic terminals. |
References
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- Tizzano, J. P., et al. (1994). The metabotropic glutamate receptor antagonist (+)-alpha-methyl-4-carboxyphenylglycine protects hippocampal CA1 neurons of the rat from in vitro hypoxia/hypoglycemia. Neuropharmacology, 33(5), 715-717. [Link]
- Molbase. (n.d.).
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Application Notes and Protocols: 4-Methyl Hydrogen L-Aspartate as a Pharmacological Tool for Receptor Mapping
Introduction: Unraveling Glutamatergic Neurotransmission with Selective Probes
Glutamate is the principal excitatory neurotransmitter in the central nervous system, orchestrating a symphony of neuronal communication that underpins learning, memory, and synaptic plasticity.[1] Its actions are mediated by a diverse family of glutamate receptors, broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) subtypes. The iGluRs, which include the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, are ligand-gated ion channels that mediate fast excitatory neurotransmission.
The distinct physiological roles and pathological implications of these receptor subtypes necessitate the development of selective pharmacological tools to dissect their individual contributions. L-aspartate and its derivatives have emerged as valuable probes in this endeavor, exhibiting a preferential agonist activity at NMDA receptors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Methyl hydrogen L-aspartate, as a representative methylated derivative of L-aspartate, for the pharmacological mapping and characterization of glutamate receptors. While the parent compound, L-aspartate, is more extensively characterized, the principles and protocols outlined herein are applicable to the study of its analogs.
Pharmacological Profile: The Selectivity of L-Aspartate Derivatives for NMDA Receptors
The utility of a pharmacological tool is fundamentally defined by its selectivity. L-aspartate demonstrates a significantly higher affinity for NMDA receptors compared to AMPA/kainate receptors. This selectivity is crucial for isolating and studying NMDA receptor function in complex biological systems.
Radioligand displacement studies have provided quantitative insights into this selectivity. In rat hippocampal preparations, L-glutamate, the endogenous agonist, binds to both AMPA and NMDA receptors with high affinity. In contrast, L-aspartate shows high affinity for NMDA receptors while having a markedly lower affinity for AMPA/kainate receptors.[1] This differential binding profile makes L-aspartate and its derivatives valuable tools for preferentially activating NMDA receptor populations.
| Compound | Receptor Subtype | Affinity (Ki) |
| L-Glutamate | AMPA/Kainate | ~500 nM[1] |
| NMDA | ~250 nM[1] | |
| L-Aspartate | AMPA/Kainate | >1 mM[1] |
| NMDA | ~1.3 µM[1] |
Table 1: Comparative Binding Affinities of L-Glutamate and L-Aspartate at Glutamate Receptor Subtypes in Rat Hippocampus. [1]
It is important to note that while L-aspartate and its derivatives are selective for NMDA receptors, they are not exclusive. At higher concentrations, activation of other glutamate receptor subtypes may occur. Therefore, careful dose-response studies are essential in any experimental paradigm.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the application of L-aspartate derivatives in key receptor mapping techniques. The causality behind experimental choices is explained to ensure robust and reproducible results.
I. Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[3] These assays are crucial for characterizing the binding profile of this compound and similar compounds.
A. Membrane Preparation from Brain Tissue
-
Tissue Homogenization: Euthanize the animal and rapidly dissect the brain region of interest. Homogenize the tissue in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[4]
-
Centrifugation: Perform a low-speed centrifugation (1,000 x g for 3 minutes) to remove large debris. Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[4]
-
Washing: Resuspend the pellet in fresh buffer and repeat the centrifugation step.[4]
-
Storage: Resuspend the final pellet in a buffer containing 10% sucrose as a cryoprotectant, aliquot, and store at -80°C. Determine the protein concentration using a standard assay (e.g., BCA).[4]
B. Competition Binding Assay
This assay measures the ability of an unlabeled compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the receptor.
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of the prepared membrane homogenate (50-120 µg protein).
-
50 µL of the unlabeled test compound at various concentrations.
-
50 µL of a radiolabeled NMDA receptor antagonist (e.g., [³H]CPP) at a fixed concentration (typically at its Kd).[4]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[4]
-
Filtration: Stop the reaction by rapid vacuum filtration onto PEI-presoaked glass fiber filters. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Scintillation Counting: Dry the filters and measure the radioactivity using a scintillation counter.[4]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]
Figure 1: Workflow for Radioligand Competition Binding Assay.
II. Receptor Autoradiography: Visualizing Receptor Distribution
Receptor autoradiography allows for the visualization and quantification of receptor distribution in tissue sections.[5] While [³H]L-aspartate can be used, it is critical to include conditions that differentiate between receptor binding and transporter binding, as L-aspartate can also label the sodium-dependent excitatory amino acid transporter.[6]
A. Tissue Preparation
-
Sectioning: Rapidly freeze the brain and cut 10-20 µm thick coronal or sagittal sections using a cryostat.
-
Mounting: Thaw-mount the sections onto gelatin-coated microscope slides and store at -80°C until use.
B. Autoradiographic Labeling
-
Pre-incubation: Bring slides to room temperature and pre-incubate in buffer for 30 minutes in an ice bath to remove endogenous ligands.
-
Incubation: Incubate the sections with a radiolabeled NMDA receptor ligand (e.g., [³H]L-glutamate or a specific antagonist) in the presence and absence of varying concentrations of this compound. To isolate NMDA receptor binding, include selective antagonists for AMPA and kainate receptors.[7]
-
Washing: Rapidly wash the slides in ice-cold buffer to remove unbound radioligand.
-
Drying: Dry the slides under a stream of cold air.
-
Exposure: Appose the dried slides to a tritium-sensitive film or a phosphor imaging plate along with calibrated radioactive standards.
-
Image Analysis: Develop the film or scan the plate and quantify the optical density of the different brain regions using image analysis software.
Critical Consideration: To ensure specific labeling of NMDA receptors and not transporters when using an L-aspartate-based radioligand, conduct the assay in the absence of sodium ions, as the transporter is sodium-dependent.[6]
Figure 2: Workflow for Receptor Autoradiography.
III. In Vitro Slice Electrophysiology: Assessing Functional Activity
Electrophysiology provides a functional readout of receptor activation by measuring changes in neuronal electrical properties. Whole-cell patch-clamp recordings from acute brain slices are a powerful technique to study the effects of this compound on NMDA receptor-mediated currents.
A. Acute Brain Slice Preparation
-
Dissection: Rapidly dissect the brain in ice-cold, carbogenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Slicing: Cut 250-350 µm thick slices using a vibratome.
-
Recovery: Transfer slices to a recovery chamber with aCSF at 32-34°C for at least 30 minutes before recording.
B. Whole-Cell Patch-Clamp Recording
-
Neuron Visualization: Visualize neurons in the slice using an upright microscope with DIC optics.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ and fill with an appropriate intracellular solution.
-
Seal Formation: Approach a neuron and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the neuron's membrane potential. To isolate NMDA receptor currents, hold the potential at +40 mV to relieve the voltage-dependent magnesium block.
-
Pharmacological Isolation: Block AMPA/kainate receptors with an antagonist like CNQX (10 µM) and GABA-A receptors with picrotoxin (50 µM).
-
Agonist Application: Apply this compound via bath application or a picospritzer for local application.
-
Data Acquisition: Record the evoked currents using data acquisition software. Analyze the amplitude, kinetics, and dose-response relationship of the NMDA receptor-mediated currents.
Figure 3: Workflow for In Vitro Slice Electrophysiology.
Conclusion and Future Directions
This compound, as a derivative of the NMDA receptor-selective agonist L-aspartate, represents a potentially valuable tool for the pharmacological dissection of glutamatergic neurotransmission. The protocols detailed in this guide provide a robust framework for its characterization and application in receptor mapping studies. By combining radioligand binding, autoradiography, and electrophysiology, researchers can obtain a comprehensive understanding of its interaction with NMDA receptors and its utility in mapping their distribution and function in the nervous system. Further studies are warranted to fully characterize the binding affinities and subtype selectivity of methylated aspartate derivatives to enhance their utility as precise pharmacological probes.
References
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Anderson, K. J., & Bridges, R. J. (1992). Autoradiography of L-[3H]aspartate binding sites. Neuroscience Letters, 137(2), 205–208.
- Yeh, G. C., Bonhaus, D. W., & McNamara, J. O. (1990). N-methyl-D-aspartate receptor autoradiography in rat brain after angular bundle kindling. Neuroscience, 37(1), 79–86.
- Hulme, E. C. (1993). Radioligand binding methods: practical guide and tips. Methods in Molecular Biology, 19, 57–81.
- Ozaita, A., & Luján, R. (2012). Radioligand Binding Detection of Receptors in Brain Membranes. Methods in Molecular Biology, 897, 111–123.
- Baskys, A., & Malenka, R. C. (1991). Autoradiographic studies indicate regional variations in the characteristics of L-glutamate transporters in the rat brain. Neuroscience Letters, 128(1), 111–114.
- Wikipedia. (n.d.). NMDA receptor.
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- Evans, R. H., & Smith, D. A. (1990). An electrophysiological study of the action of N-methyl-D-aspartate on excitatory synaptic transmission in the optic tectum of the frog in vitro. Neuropharmacology, 29(7), 671–678.
- Gifford Bioscience. (n.d.). Receptor Autoradiography Assay.
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- eLife. (2019). Binding and transport of D-aspartate by the glutamate transporter homolog GltTk.
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synthesis of novel peptides using 4-Methyl hydrogen L-aspartate
Application Notes & Protocols
Topic: Strategic Incorporation of 4-Methyl hydrogen L-aspartate Derivatives for the Synthesis of Novel Peptides
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of aspartic acid into peptide sequences via solid-phase peptide synthesis (SPPS) is frequently complicated by a significant side reaction: the formation of aspartimide. This base-catalyzed intramolecular cyclization leads to a mixture of products, including chain termination, racemization, and the formation of difficult-to-separate α- and β-peptide isomers, thereby compromising the yield and purity of the target peptide.[1] This guide provides a comprehensive overview and detailed protocols for utilizing sterically hindered aspartic acid derivatives, specifically focusing on N-α-Fmoc-(O-3-methyl-pent-3-yl)aspartic acid, often referred to functionally in the context of advanced aspartate derivatives like this compound analogs, to effectively suppress aspartimide formation. We will explore the underlying chemical principles, provide step-by-step experimental workflows, and present validation techniques to ensure the synthesis of high-purity peptides.
The Challenge: Aspartimide Formation in Fmoc-Based SPPS
In the widely adopted Fmoc/tBu strategy for SPPS, the repetitive use of a basic solution, typically 20% piperidine in DMF, to remove the N-terminal Fmoc protecting group creates conditions ripe for a detrimental side reaction involving aspartic acid residues.[1][2]
The Mechanism of Side-Product Formation
The process is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue. This deprotonation is facilitated by the basic conditions of Fmoc removal. The resulting amide anion acts as an internal nucleophile, attacking the electrophilic carbonyl carbon of the Asp side-chain ester. This leads to the formation of a five-membered succinimide ring, known as an aspartimide intermediate.[1][3]
This aspartimide ring is unstable and susceptible to nucleophilic attack by piperidine from the deprotection solution or by water during subsequent steps, including HPLC purification.[1][4] Ring-opening can occur at two positions, leading to a mixture of products:
-
α-aspartyl peptide: The desired, natural peptide linkage.
-
β-aspartyl peptide: An isomeric, unnatural linkage that is often difficult to separate from the desired product due to similar retention times in chromatography.
-
Racemized products: The chiral center at the α-carbon of the aspartic acid is labile in the aspartimide form, leading to epimerization.
-
Piperidide adducts: Direct attack by piperidine on the aspartimide ring results in chain termination.[1]
This cascade of side reactions is particularly pronounced in sequences where the Asp residue is followed by a sterically unhindered amino acid, such as Glycine (Asp-Gly), Alanine (Asp-Ala), or Serine (Asp-Ser).[1][5]
The Solution: Steric Hindrance with Fmoc-Asp(OMpe)-OH
A highly effective strategy to mitigate aspartimide formation is to increase the steric bulk of the ester group protecting the β-carboxyl of the aspartic acid side chain.[2] The derivative Fmoc-Asp(OMpe)-OH , where OMpe stands for the 3-methylpent-3-yl ester, is a prime example of this approach.[6]
The bulky and flexible nature of the OMpe group acts as a steric shield, physically obstructing the backbone amide nitrogen from achieving the necessary proximity and angle to attack the side-chain carbonyl.[2][6] This dramatically reduces the rate of intramolecular cyclization, preserving the integrity of the peptide backbone throughout the synthesis.
Comparative Performance of Asp Protecting Groups
The choice of the side-chain protecting group has a profound impact on the level of aspartimide formation. The standard tert-butyl (OtBu) group offers some protection, but more sterically demanding groups like OMpe and 5-n-butyl-5-nonyl (OBno) provide significantly enhanced suppression of this side reaction, especially in challenging sequences.
| Protecting Group | Structure | Key Feature | Aspartimide Formation (% per cycle in Asp-Gly sequence) |
| OtBu | tert-butyl | Standard, moderate bulk | High (can exceed 1-2%) |
| OMpe | 3-methylpent-3-yl | Increased steric bulk | Significantly Reduced (~0.2-0.5%) |
| OBno | 5-n-butyl-5-nonyl | High steric bulk & flexibility | Extremely Low (<0.1%) |
Note: Values are illustrative and can vary based on the specific peptide sequence and synthesis conditions.
While OBno offers superior protection, Fmoc-Asp(OMpe)-OH provides an excellent balance of efficacy, commercial availability, and favorable coupling kinetics, making it a robust choice for the synthesis of complex, Asp-containing peptides.[6]
Experimental Protocols
The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis using an automated synthesizer. Adjustments may be necessary based on the specific peptide sequence and available instrumentation.
Workflow Overview
Protocol 1: Incorporation of Fmoc-Asp(OMpe)-OH
This protocol details a single coupling cycle for incorporating the Fmoc-Asp(OMpe)-OH residue.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Asp(OMpe)-OH
-
Coupling Activator: 0.5 M HBTU/HOBt in DMF or 1 M DIC with 1 M Oxyma in DMF
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Anhydrous N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) of peptide synthesis grade
Procedure (0.1 mmol scale):
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat again with 20% piperidine in DMF for 10 minutes. Drain.
-
This two-step process ensures complete Fmoc removal.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, pre-activate the Fmoc-Asp(OMpe)-OH.
-
Dissolve Fmoc-Asp(OMpe)-OH (0.5 mmol, 5 eq.) in DMF.
-
Add the coupling activator solution (e.g., 1 ml of 0.5 M HBTU/HOBt).
-
Add DIEA (1.0 mmol, 10 eq.).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Rationale: Pre-activation ensures the formation of the reactive ester, ready for immediate coupling, which is important for bulky residues.
-
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 45-60 minutes at room temperature.
-
Rationale: A longer coupling time compared to standard amino acids is recommended to overcome the steric hindrance of the OMpe group and ensure high coupling efficiency.
-
-
Post-Coupling Wash:
-
Drain the reaction vessel.
-
Wash the resin with DMF (3 x 1 min) and then with DCM (2 x 1 min).
-
-
Confirmation (Optional):
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling (recoupling) step may be necessary.
-
Protocol 2: Final Cleavage and Deprotection
This protocol removes the completed peptide from the solid support and simultaneously cleaves all acid-labile side-chain protecting groups, including the OMpe ester.
Materials:
-
Dry, protected peptide-resin
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5 v/v) or a standard TFA/TIS/H₂O (95:2.5:2.5 v/v) cocktail.
-
Caution: Trifluoroacetic acid (TFA) is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Wash the final peptide-resin thoroughly with DCM to remove residual DMF and shrink the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Reaction:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., 10 mL per gram of resin).
-
Agitate the suspension at room temperature for 2-3 hours.
-
Rationale: The strong acid (TFA) cleaves the peptide from the resin and removes protecting groups like Boc, tBu, Trt, and the OMpe group. Scavengers (TIS, water, etc.) trap the reactive carbocations generated during this process, preventing side reactions with sensitive residues like Trp and Met.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution slightly under a gentle stream of nitrogen.
-
Add the concentrated solution dropwise into a 50 mL conical tube containing cold diethyl ether (at least 10-fold excess).
-
A white precipitate (the crude peptide) should form immediately.
-
-
Washing and Isolation:
-
Centrifuge the suspension (3000 x g, 5 min) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold ether, vortexing and centrifuging each time. This removes residual scavengers and organic impurities.
-
After the final wash, dry the peptide pellet under vacuum.
-
Validation and Quality Control
A self-validating protocol requires robust analytical confirmation. The crude peptide obtained after cleavage should be analyzed to confirm its identity and assess its purity.
Methods:
-
Reverse-Phase HPLC (RP-HPLC): Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA. This will separate the full-length product from truncated sequences and other impurities. The significantly reduced presence of shoulder peaks or closely eluting peaks compared to a synthesis with Fmoc-Asp(OtBu)-OH is a key indicator of the protocol's success.
-
Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to confirm the molecular weight of the main peak observed in the HPLC chromatogram. The observed mass should match the calculated theoretical mass of the desired peptide. Crucially, search for masses corresponding to piperidide adducts (+84 Da) to confirm their absence. The β-aspartyl isomer will have the same mass but a different retention time on HPLC, so its absence or reduction is a primary measure of success.[1]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of Fmoc-Asp(OMpe)-OH. | Perform a second coupling (recouple) for 30-45 minutes with a fresh solution of activated amino acid. Consider using a stronger coupling agent like HATU. |
| Low Crude Purity | Inefficient washing; side reactions during cleavage. | Ensure thorough washing after each step. Use fresh, high-quality reagents. Ensure the cleavage cocktail contains adequate scavengers for your peptide's sequence. |
| Peptide Insolubility after Precipitation | Hydrophobic nature of the peptide. | Minimize the drying time of the ether pellet. Dissolve directly in an appropriate solvent for purification (e.g., 10% Acetic Acid or a buffer containing Guanidine HCl or Urea for very difficult sequences). |
Conclusion
The strategic use of sterically hindered building blocks like Fmoc-Asp(OMpe)-OH is a cornerstone of modern peptide synthesis. By effectively suppressing the formation of aspartimide, this approach enables the reliable and high-fidelity synthesis of complex peptides that were previously challenging to access. The protocols and principles outlined in this guide provide researchers with a robust framework to minimize yield- and purity-compromising side reactions, thereby streamlining the path from peptide design to downstream application in research and drug development.
References
- Dolling, R., et al. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 24(15), e202300129. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Guan, X., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- Benoiton, N. L. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Peptide Synthesis and Applications.
- Stathopoulos, P., et al. (2003). Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening. Journal of Peptide Science, 9(9), 578-584. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-Asp(OMpe)-OH: A Key Reagent for High-Quality Peptide Synthesis.
- Xiong, H. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Peptide Synthesis.
- Dolling, R., et al. (2024). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
Characterizing Glutamate Receptor Interactions: A Guide to Binding Assays Using Radiolabeled 4-Methyl-hydrogen-L-aspartate
An Application Note for Drug Discovery and Neuroscience Research
Abstract
This guide provides a comprehensive framework for utilizing radiolabeled 4-Methyl-hydrogen-L-aspartate in receptor binding assays. As a selective analog for the glutamate binding site on N-methyl-D-aspartate (NMDA) receptors, this radioligand is a powerful tool for characterizing receptor affinity, density, and for screening novel therapeutic compounds.[1][2][3] We present detailed protocols for both saturation and competitive binding assays using the robust filter binding method, alongside essential considerations for experimental design, data analysis, and safety. This document is intended for researchers, scientists, and drug development professionals seeking to employ this technique with scientific rigor and confidence.
Introduction: The Role of 4-Methyl-hydrogen-L-aspartate in NMDA Receptor Research
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[2][4] Its dysfunction is implicated in numerous neurological disorders, making it a prime target for drug discovery.[5][6] NMDA receptors are complex heterotetramers that require the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[2][5]
4-Methyl-hydrogen-L-aspartate is a structural analog of the endogenous neurotransmitter L-glutamate. Its utility lies in its ability to specifically interact with the glutamate binding site on the NMDA receptor.[3] When labeled with a radioisotope (e.g., Tritium, ³H), it becomes a high-affinity radioligand, enabling direct measurement of ligand-receptor interactions.
Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor due to their sensitivity and robustness.[7][8] These assays allow for the determination of key pharmacological parameters:
-
Receptor Affinity (K_d_): The equilibrium dissociation constant, representing the concentration of radioligand required to occupy 50% of the receptors at equilibrium. A lower K_d_ value indicates higher binding affinity.[9]
-
Receptor Density (B_max_): The maximum number of binding sites in a given tissue or cell preparation.[7][9]
-
Inhibitory Potency (IC_50_ and K_i_): The ability of an unlabeled test compound to displace the radioligand, providing a measure of its own binding affinity.[7]
This document provides the theoretical basis and practical protocols to successfully implement these assays in your laboratory.
Foundational Principles & Critical Considerations
Success in radioligand binding assays hinges on meticulous planning and adherence to fundamental principles.
The Radioligand: [³H]4-Methyl-hydrogen-L-aspartate
The choice of radioligand is paramount. An ideal radioligand exhibits properties that ensure a clear and specific signal.[10][11]
| Property | Importance & Rationale | Typical Specification |
| High Specific Activity | Ensures that a detectable signal can be generated even when receptor density is low, allowing for the use of low ligand concentrations to minimize non-specific binding.[10][11] | >20 Ci/mmol for ³H-labeled ligands.[10][11] |
| High Radiochemical Purity | Contaminants or degraded radioligand can bind non-specifically, increasing background noise and leading to inaccurate results.[10] | >90-95%.[12] |
| High Receptor Affinity | A high affinity (low K_d_) allows the ligand to remain bound to the receptor during the wash steps required in filtration assays. | Nanomolar (nM) range is typical. |
| Low Non-Specific Binding | The ligand should have minimal interaction with non-receptor components like lipids, plastics, or filters to maximize the specific signal window.[10][13] | Specific binding should be >80% of total binding at the K_d_ concentration.[14] |
Receptor Source Preparation
The assay can be performed on various biological preparations containing the NMDA receptor.[8][10]
-
Tissue Homogenates: Brain regions known to have high NMDA receptor expression (e.g., cortex, hippocampus) can be homogenized to create crude membrane preparations. This provides a physiologically relevant context.
-
Cultured Cells: Using cell lines stably transfected with specific NMDA receptor subunits allows for the study of defined receptor subtypes (e.g., GluN1/GluN2A vs. GluN1/GluN2B), which is critical for understanding subtype selectivity of test compounds.[15]
The Principle of Separation: Filtration vs. Scintillation Proximity Assay (SPA)
A key step is separating the receptor-bound radioligand from the unbound (free) radioligand.[8]
-
Filtration Assay: This is the most common method. The reaction mixture is rapidly filtered through a glass fiber filter under vacuum. The receptor-ligand complexes are trapped on the filter, while the free radioligand passes through. The radioactivity retained on the filter is then counted.[7][11] This guide will focus on the filtration method.
-
Scintillation Proximity Assay (SPA): This is a homogeneous "mix-and-measure" assay that requires no separation step.[16] Receptors are immobilized onto SPA beads containing a scintillant. Only radioligand bound to the receptor is close enough to the bead to excite the scintillant and produce a light signal.[7][16][17]
Mandatory Safety Protocols for Radiolabeled Compounds
Working with unsealed radioactive materials requires strict adherence to safety protocols to protect personnel and prevent contamination.[18][19][20]
-
Designated Work Area: All work with radioactive materials must be conducted in a designated and clearly labeled area, preferably within a fume hood to ensure proper ventilation.[21][22]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and two pairs of gloves.[18][21]
-
Contamination Control: Work over absorbent, plastic-backed paper to contain potential spills. Use dedicated equipment (pipettes, tips, tubes) for radioactive work.[22]
-
Monitoring: Regularly monitor the work area, equipment, and yourself for contamination using an appropriate survey meter (e.g., a liquid scintillation counter for wipe tests for ³H).[18]
-
Waste Disposal: Dispose of all solid and liquid radioactive waste in clearly labeled, designated containers according to your institution's radiation safety guidelines.[22]
-
Training: Ensure all personnel have received comprehensive radiation safety training before handling any radioactive compounds.[19][21]
Experimental Workflow & Protocols
Diagram: Filtration Binding Assay Workflow
Caption: Workflow for a typical radioligand filtration binding assay.
Protocol 1: Saturation Binding Assay
Objective: To determine the equilibrium dissociation constant (K_d_) and the maximum receptor density (B_max_) for [³H]4-Methyl-hydrogen-L-aspartate. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[7][9][14]
Materials:
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4. The presence of certain ions can be essential for receptor binding.[9]
-
Radioligand: [³H]4-Methyl-hydrogen-L-aspartate, stock solution in ethanol or buffer.
-
Non-Specific Binding (NSB) Ligand: A high concentration of an unlabeled ligand that binds to the same site, such as L-glutamate (e.g., 1 mM) or unlabeled 4-Methyl-hydrogen-L-aspartate. This is used to occupy all specific receptor sites, allowing for the measurement of binding to non-receptor components.[10][13]
-
Receptor Preparation: Membrane homogenate or cells expressing NMDA receptors.
-
Apparatus: 96-well deep-well plates, glass fiber filter plates (e.g., GF/B or GF/C), vacuum manifold/cell harvester, liquid scintillation counter, scintillation fluid.[11][23]
Procedure:
-
Prepare Radioligand Dilutions: Prepare a series of 8-12 dilutions of [³H]4-Methyl-hydrogen-L-aspartate in binding buffer. The concentration range should span from approximately 0.1x to 10x the expected K_d_.[14] Perform this in duplicate or triplicate.
-
Set Up Assay Plate: In a 96-well deep-well plate, set up the following conditions for each radioligand concentration:
-
Total Binding Wells: Add binding buffer.
-
Non-Specific Binding (NSB) Wells: Add the NSB ligand (e.g., 1 mM L-glutamate) to achieve a final concentration that is at least 100-fold higher than its K_d_ or the highest radioligand concentration used.[13]
-
-
Add Radioligand: Add the corresponding dilution of [³H]4-Methyl-hydrogen-L-aspartate to both Total and NSB wells.
-
Initiate Reaction: Add the receptor preparation to all wells to start the binding reaction. The total assay volume is typically 100-250 µL. The amount of receptor protein should be optimized to ensure that less than 10% of the total radioligand is bound, avoiding ligand depletion.[14]
-
Incubate: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This time must be determined empirically through kinetic experiments (association rate).
-
Terminate and Filter: Terminate the reaction by rapid filtration through a pre-soaked (e.g., in buffer with 0.5% polyethyleneimine to reduce non-specific filter binding) glass fiber filter plate using a cell harvester.
-
Wash: Immediately wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand. Rapid and consistent washing is critical.
-
Count: Dry the filter plate completely, add scintillation cocktail to each well, and count the radioactivity in a liquid scintillation counter.
Protocol 2: Competitive Binding Assay
Objective: To determine the binding affinity (K_i_) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of [³H]4-Methyl-hydrogen-L-aspartate for binding to the NMDA receptor.
Procedure:
-
Prepare Reagents:
-
Radioligand: Prepare a working solution of [³H]4-Methyl-hydrogen-L-aspartate at a single, fixed concentration, typically at or below its K_d_ value determined from the saturation assay.[10][14]
-
Test Compound: Prepare a serial dilution of the unlabeled test compound (e.g., 10-12 concentrations spanning several log units).
-
-
Set Up Assay Plate:
-
Total Binding Wells: Add binding buffer.
-
NSB Wells: Add the NSB ligand (e.g., 1 mM L-glutamate).
-
Competition Wells: Add each dilution of the test compound.
-
-
Add Radioligand: Add the fixed concentration of [³H]4-Methyl-hydrogen-L-aspartate to all wells.
-
Initiate Reaction: Add the receptor preparation to all wells.
-
Incubate, Filter, Wash, and Count: Follow steps 5-8 from the Saturation Binding Assay protocol.
Data Analysis and Interpretation
Diagram: NMDA Receptor Complex
Caption: Schematic of the NMDA receptor showing distinct ligand binding sites.
Calculating Specific Binding
For both assay types, the first step is to convert the raw counts per minute (CPM) into specific binding.
Non-specific binding is typically linear with respect to radioligand concentration, while specific binding is saturable.[13] Ideally, NSB should be less than 20% of total binding to ensure a robust assay window.[13]
Analyzing Saturation Data
Plot specific binding (Y-axis) against the concentration of free radioligand (X-axis). Use non-linear regression software (e.g., GraphPad Prism) to fit the data to a "one-site specific binding" equation.[24][25]
-
This analysis directly yields the K_d_ (in nM) and B_max_ (in fmol/mg protein or sites/cell ).[24]
Analyzing Competition Data
Plot the specific binding (as a percentage of the total binding in the absence of competitor) against the log concentration of the test compound. Use non-linear regression to fit the data to a "log(inhibitor) vs. response" sigmoidal curve.
-
This analysis yields the IC_50_ , which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
To find the K_i_ (the equilibrium dissociation constant of the test compound), use the Cheng-Prusoff equation :
K_i_ = IC_50_ / (1 + [L]/K_d_)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
K_d_ is the dissociation constant of the radioligand (determined from the saturation assay).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | Radioligand is too hydrophobic; Radioligand concentration is too high; Insufficient filter washing; Too much membrane protein.[12] | Pre-treat filters with 0.5% PEI; Reduce radioligand concentration to ≤ K_d_; Increase number/volume of washes with ice-cold buffer; Optimize (reduce) protein concentration.[10][12] |
| Low Specific Binding Signal | Insufficient receptor density; Inactive receptor preparation; Low radioligand specific activity; Incubation time too short. | Use a richer receptor source or transfected cells; Prepare fresh membranes and store properly at -80°C; Ensure radioligand has not degraded; Perform a time-course experiment to determine equilibrium. |
| High Well-to-Well Variability | Inconsistent pipetting; Incomplete filter washing or drying; Inefficient filtration (clogged filters). | Use calibrated pipettes and consistent technique; Ensure uniform washing and complete drying before adding scintillant; Check vacuum pressure and ensure membranes are fully homogenized. |
| IC_50_ Curve has a Shallow Slope (Hill Slope ≠ 1) | Complex binding mechanism (e.g., multiple sites, allostery); Ligand depletion; Assay not at equilibrium. | Consider fitting data to a two-site model; Reduce receptor concentration; Increase incubation time.[14] |
References
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Moravek, Inc. (n.d.). 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds.
- Amersham Biosciences. (n.d.). THE TEN GOLDEN RULES WHEN WORKING WITH UNSEALED RADIOACTIVITY.
- GraphPad. (n.d.). Nonspecific binding - Prism 10 Curve Fitting Guide.
- Thibault, G., & Schiffrin, E. L. (2001). Radioligand binding assay. Methods in Molecular Medicine, 51, 305-314.
- YouTube. (2015). Specific and Non-specific Binding in a ligand binding assay.
- ResearchGate. (n.d.). Flowchart of the robotic scintillation proximity assay protocol.
- Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
- UW-Milwaukee. (n.d.). Radiation Safety For Laboratory Workers.
- ResearchGate. (n.d.). Principle of time-resolved Scintillation Proximity Assay (SPA).
- UC Davis Safety Services. (2020). Safe Handling of Radioisotopes.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
- Wikipedia. (n.d.). Ligand binding assay.
- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F183-9.
- GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data.
- Traynelis, S. F., et al. (2010). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. Pharmacological reviews, 62(3), 429–496.
- UMass Lowell. (n.d.). Radiation Lab Rules and Regulations.
- Zhang, L., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 4(18), e1239.
- Wikipedia. (n.d.). NMDA receptor.
- GraphPad. (n.d.). Key concepts: Saturation binding - Prism 10 Curve Fitting Guide.
- Heitman, L. H., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic signalling, 12(1), 115–126.
- M'Kadmi, C., et al. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in molecular biology, 1335, 153–166.
- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular biology of the cell, 28(21), 2753–2757.
- Zettner, A., & Duly, P. (1974). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 20(1), 5-14.
- Portland Press. (2023). Structural insights into NMDA receptor pharmacology.
- DeLapp, N. W. (2004). The antibody-capture [35S]GTPγS scintillation proximity assay: a powerful emerging technique for analysis of GPCR pharmacology. Trends in Pharmacological Sciences, 25(8), 400-401.
- Wikipedia. (n.d.). N-Methyl-D-aspartic acid.
- Khan, I., et al. (2022). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective. Current neuropharmacology, 20(10), 1916–1949.
- Kornhuber, J., et al. (1991). Different binding affinities of NMDA receptor channel blockers in various brain regions. European journal of pharmacology, 206(4), 297-300.
- Conti, P., et al. (2016). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. Journal of medicinal chemistry, 59(24), 10958–10975.
- Servant, G., et al. (2010). Characterization of the Binding Site of Aspartame in the Human Sweet Taste Receptor. Chemical senses, 35(9), 785–795.
- Chen, M. K., et al. (2017). Prediction of N-Methyl-D-Aspartate Receptor GluN1-Ligand Binding Affinity by a Novel SVM-Pose/SVM-Score Combinatorial Ensemble Docking Scheme. Scientific reports, 7, 40053.
- Houghton, J. L., et al. (2017). A Rapid Bead-Based Radioligand Binding Assay for the Determination of Target-Binding Fraction and Quality Control of Radiopharmaceuticals. Molecular imaging and biology, 19(5), 706–714.
- Conti, P., et al. (2016). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. Journal of medicinal chemistry, 59(24), 10958-10975.
- Foster, A. C., & Fagg, G. E. (1987). The N-methyl-D-aspartate receptor complex. Journal of neurochemistry, 49(4), 1033-1043.
- Wikipedia. (n.d.). Phencyclidine.
- University of Washington. (n.d.). Site-specific Antibody-Polymer Conjugates Synthesized by Enzymatic Methods.
- NIH. (n.d.). Label: HERNEXEOS- zongertinib tablet, film coated.
Sources
- 1. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]
- 4. portlandpress.com [portlandpress.com]
- 5. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana - Current Medicinal Chemistry [rjsocmed.com]
- 6. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. Filter Plate Ligand Binding Assays | Revvity [revvity.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. graphpad.com [graphpad.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. gla.ac.uk [gla.ac.uk]
- 19. uwm.edu [uwm.edu]
- 20. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 21. moravek.com [moravek.com]
- 22. Radiation Lab Rules and Regulations | Using Rad Materials | Radiation Safety | UMass Lowell [uml.edu]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. graphpad.com [graphpad.com]
- 25. molbiolcell.org [molbiolcell.org]
Troubleshooting & Optimization
4-Methyl hydrogen L-aspartate solubility in aqueous buffers
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Methyl hydrogen L-aspartate. Here, we address common questions and troubleshooting scenarios related to its solubility in aqueous buffers, grounding our advice in established biochemical principles and field-proven laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a derivative of the amino acid L-aspartic acid. As such, it is a polar molecule that is generally soluble in water and aqueous solutions. One supplier notes it is a solid that is soluble in water[1]. However, its solubility is highly dependent on the pH of the solution, a characteristic it shares with its parent amino acid, L-aspartic acid, which has a water solubility of approximately 5.4 g/L at 25°C[2].
Q2: How does pH influence the solubility of this compound?
The structure of this compound contains a free α-amino group and a free α-carboxylic acid group. These groups ionize based on the solution's pH.
-
At low pH (acidic): The carboxylic acid group is protonated (neutral charge), and the amino group is protonated (positive charge), resulting in a net positive charge on the molecule.
-
At high pH (alkaline): The carboxylic acid group is deprotonated (negative charge), and the amino group is deprotonated (neutral charge), resulting in a net negative charge.
-
At the Isoelectric Point (pI): The molecule exists primarily as a zwitterion, with both a positive and a negative charge, resulting in a net neutral charge.
Solubility in aqueous solutions is typically lowest at the isoelectric point, where the molecule has no net charge and intermolecular electrostatic repulsion is minimal. Therefore, adjusting the pH away from the pI will significantly increase solubility.
Caption: Effect of pH on the ionization state and solubility of this compound.
Q3: What is a recommended solvent for preparing a high-concentration stock solution?
For preparing a high-concentration stock solution, it is often best to start with a solvent in which the compound is highly soluble before diluting into your final aqueous buffer. While water is a primary solvent, organic solvents can also be used. For the related compound L-Aspartic acid β-methyl ester hydrochloride, Dimethyl sulfoxide (DMSO) is an effective solvent, allowing for concentrations up to 100 mg/mL[3].
Recommendation:
-
Attempt to dissolve the compound in deionized water first, adjusting the pH if necessary.
-
If high concentrations are required or aqueous solubility is limiting, use DMSO to prepare the initial stock solution.
-
Always ensure the final concentration of the organic solvent in your experimental medium is low enough to not affect the biological system (typically <0.5%).
Troubleshooting Guide
Problem: My this compound powder is not dissolving in my neutral aqueous buffer (e.g., PBS, pH 7.4).
-
Potential Cause: You are likely near the compound's isoelectric point (pI), where its solubility is minimal. At neutral pH, the zwitterionic form dominates, which can lead to poor dissolution.
-
Solution:
-
Adjust pH: Add a small amount of dilute acid (e.g., 0.1 M HCl) to lower the pH to ~2-3, or dilute base (e.g., 0.1 M NaOH) to raise the pH to ~9-10. The compound should dissolve readily as it acquires a net positive or negative charge.
-
Back-Titrate: Once the compound is fully dissolved, carefully and slowly adjust the pH back to your desired experimental pH with the corresponding base or acid.
-
Observe: Watch for any signs of precipitation as you approach the pI. If the solution remains clear at your target pH, the concentration is below its solubility limit under those conditions.
-
Problem: The compound dissolved initially, but a precipitate formed after I added the stock solution to my final culture medium or assay buffer.
-
Potential Cause 1: Final Concentration Exceeds Solubility Limit. The final concentration of the compound in the buffer is too high to remain soluble at the buffer's specific pH and temperature.
-
Solution 1: Reduce the final concentration of the compound. If a high concentration is necessary, you may need to reformulate the buffer system.
-
Potential Cause 2: Incompatible Buffer Components. Certain buffer salts (e.g., phosphates) may interact with the compound or impurities, leading to precipitation.
-
Solution 2: Test solubility in simpler buffer systems first (e.g., HEPES, Tris). Analytical studies of related aspartates have successfully used buffers like Tris-HCl and ammonium bicarbonate at pH 7.5-8.0, suggesting good compatibility[4][5].
-
Potential Cause 3: Solvent Shock. If using a high-concentration organic stock solution (like DMSO), adding it too quickly to the aqueous buffer can cause the compound to crash out of solution locally before it can disperse.
-
Solution 3: Add the stock solution dropwise while vigorously vortexing or stirring the final buffer to ensure rapid and uniform mixing.
Caption: Troubleshooting workflow for dissolving this compound.
Problem: I am concerned about the stability of the methyl ester in my aqueous buffer.
-
Potential Cause: Ester bonds are susceptible to hydrolysis, especially at very high or low pH and elevated temperatures. This would convert the compound to L-aspartic acid and methanol.
-
Solution:
-
Prepare Fresh Solutions: For maximum experimental integrity, prepare solutions fresh on the day of use.
-
Storage: If storage is necessary, aliquot stock solutions and store them at -20°C or -80°C[3][6]. Avoid repeated freeze-thaw cycles.
-
pH for Storage: Store aqueous stocks at a slightly acidic to neutral pH (pH 5-7), as this range typically minimizes the rate of ester hydrolysis.
-
Sterile Filter: For long-term experiments, sterile filter the final solution through a 0.22 µm filter to prevent microbial growth, which could also degrade the compound.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol uses pH adjustment to achieve a high concentration in an aqueous vehicle.
-
Weigh Compound: Weigh 147.13 mg of this compound (MW: 147.13 g/mol ) for a final volume of 10 mL.
-
Add Water: Add approximately 7 mL of high-purity deionized water to the powder. The compound will likely not dissolve completely.
-
Initial Dissolution: While stirring, add 1 M NaOH dropwise until the solid is completely dissolved. The pH will be alkaline. This converts the molecule to its highly soluble anionic form.
-
Volume Adjustment: Once dissolved, add water to bring the volume to just under 10 mL.
-
pH Neutralization: Carefully back-titrate the solution by adding 1 M HCl dropwise until the desired final pH (e.g., 7.4) is reached. Monitor the pH closely with a calibrated meter.
-
Final Volume: Adjust the final volume to exactly 10 mL with deionized water.
-
Filtration & Storage: Sterile filter the solution through a 0.22 µm syringe filter into a sterile container. Aliquot and store at -20°C.
Protocol 2: Preparation of a Working Solution from a DMSO Stock
This protocol is ideal when a high final concentration is needed or when pH adjustment is not desirable.
-
Prepare DMSO Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 500 mM). Gentle warming or sonication may assist dissolution.
-
Calculate Dilution: Determine the volume of stock solution needed for your final working solution. Ensure the final DMSO concentration will be below 0.5%.
-
Prepare Buffer: Add the appropriate amount of your final aqueous buffer to a sterile tube.
-
Add Stock: While vigorously vortexing the buffer, add the calculated volume of the DMSO stock solution slowly and dropwise to prevent precipitation.
-
Final Mix: Continue to mix for another 30 seconds to ensure homogeneity. Use the solution immediately.
Solubility Data Summary
The following table summarizes the expected qualitative solubility behavior of this compound based on its chemical properties as an amino acid derivative. Specific quantitative values require experimental determination.
| Condition | Buffer pH | Expected Solubility | Rationale |
| Acidic | 1.0 - 4.0 | High | The molecule carries a net positive charge (cationic form), promoting strong interactions with water. |
| Near pI | 4.0 - 7.0 (Est.) | Low | The molecule is predominantly in its zwitterionic form with a net neutral charge, reducing solubility. |
| Neutral/Alkaline | 7.0 - 10.0 | High | The molecule carries a net negative charge (anionic form), promoting strong interactions with water. |
References
- D'Aniello, A., et al. (2017). Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry. PLoS ONE, 12(6), e0179748. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5960, L-Aspartic acid.
- Fontanarosa, C., et al. (2017). Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry. Semantic Scholar.
- Wuhan Xinyangrui Chemical Co., Ltd. (n.d.). China this compound(CAS# 2177-62-0) Manufacturer and Supplier.
Sources
- 1. China this compoundï¼CAS# 2177-62-0) Manufacturer and Supplier | Xinchem [xinchem.com]
- 2. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
improving the stability of 4-Methyl hydrogen L-aspartate solutions
Welcome to the technical support center for 4-Methyl hydrogen L-aspartate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the stability of aqueous solutions of this compound. We will move beyond simple instructions to explain the chemical principles behind our recommendations, ensuring your experiments are both successful and reproducible.
Introduction: The Stability Challenge
This compound, an ester derivative of the amino acid L-aspartic acid, is a valuable intermediate and research compound.[1] However, like many amino acid esters, its utility is often hampered by the inherent instability of the ester bond in aqueous environments. The primary degradation pathway is hydrolysis, which cleaves the methyl ester to yield L-aspartic acid and methanol.[2][3] This process not only reduces the concentration of the active compound but can also alter the pH and osmolality of the solution, potentially confounding experimental results.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to mitigate these stability issues, ensuring the integrity of your solutions and the reliability of your data.
Frequently Asked Questions (FAQs) on Solution Stability
Q1: My this compound solution is freshly prepared, but I suspect it's degrading. What is the primary cause?
The principal cause of degradation in aqueous solutions is the hydrolysis of the β-methyl ester bond. This reaction is catalyzed by both acid (H⁺) and base (OH⁻), breaking the ester linkage to form L-aspartic acid and methanol. The rate of this hydrolysis is highly dependent on the solution's pH and temperature.[4][5] At neutral and alkaline pH, the hydroxide ion (OH⁻) acts as a potent nucleophile, rapidly attacking the ester's carbonyl carbon. While the reaction also occurs under acidic conditions, it is generally slowest in a moderately acidic pH range.[6]
Below is a diagram illustrating the hydrolysis of this compound.
Caption: Hydrolysis of this compound.
Q2: What is the optimal pH for storing my solution, and what buffer should I use?
Controlling pH is the most effective strategy to prevent ester hydrolysis.[7] For this compound, a moderately acidic pH range of 4.0 to 5.5 is recommended for optimal stability. In this range, the concentrations of both H⁺ and OH⁻ ions are low, minimizing both acid- and base-catalyzed hydrolysis. It is critical to avoid neutral or alkaline pH (pH > 7), as the rate of hydrolysis increases significantly.[6]
Choosing a Buffer: The buffer's role is to resist pH changes.[8] Since the degradation product, L-aspartic acid, is itself acidic, the pH of an unbuffered solution can drift downwards as the compound degrades, which can further influence the reaction rate. Select a buffer whose pKa is close to the target pH of your solution.[9]
| Buffer System | pKa at 25°C | Effective Buffering pH Range | Notes |
| Acetate Buffer | 4.76 | 3.8 - 5.8 | Excellent choice for the recommended pH range. Compatible with many biological systems. |
| Citrate Buffer | pKa1=3.13, pKa2=4.76 | 3.0 - 6.2 | Provides strong buffering capacity. May chelate divalent cations, which could be a consideration for your experiment. |
| MES Buffer | 6.15 | 5.5 - 6.7 | Use if your experiment requires a pH closer to 6.0. Stability will be reduced compared to pH 4.0-5.5. |
| Phosphate Buffer | pKa2=7.21 | 6.2 - 8.2 | Not Recommended. This buffer system operates in a pH range where hydrolysis is rapid. |
Q3: How does temperature affect the stability of my solution?
Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Storing solutions at lower temperatures will significantly slow the degradation process.
-
Short-Term Storage (Hours to Days): Store solutions at 2-8°C .
-
Long-Term Storage (Weeks to Months): For maximum stability, aliquot your stock solution into single-use volumes and store frozen at -20°C or -80°C . Avoid repeated freeze-thaw cycles, as this can degrade the compound and affect solution homogeneity.
Q4: Can I use excipients to further enhance stability?
While pH and temperature are the primary factors, certain excipients may offer additional protection.[10]
-
Chelating Agents: Trace metal ions can act as catalysts for ester hydrolysis.[7] If your buffer or water source may contain metal contaminants, adding a small amount of a chelating agent like EDTA (0.1-0.5 mM) can sequester these ions and improve stability.
-
Co-solvents: If your experimental protocol allows, using a co-solvent system (e.g., water with 10-20% ethanol or propylene glycol) can sometimes reduce the rate of hydrolysis by lowering the water activity. However, the compatibility of co-solvents must be validated for your specific application.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: I observe a precipitate in my solution after storage.
A precipitate is most likely the degradation product, L-aspartic acid, which has lower solubility in acidic aqueous solutions than its methyl ester derivative.
Caption: Troubleshooting workflow for solution precipitation.
Issue 2: My experimental results are inconsistent, suggesting a loss of compound concentration.
This is a classic sign of degradation. The concentration of this compound is decreasing over time due to hydrolysis.
Solution:
-
Confirm Degradation: Use an analytical method like HPLC to quantify the amount of this compound and its degradation product, L-aspartic acid. See the protocol below.
-
Implement Strict Storage Protocols: Immediately adopt the recommended storage conditions: prepare solutions in an acidic buffer (pH 4.0-5.5), aliquot into single-use volumes, and store at -20°C or -80°C.
-
Perform a Time-Course Stability Study: If your experiment runs for several hours at physiological temperature (e.g., 37°C), you must determine the stability of the compound under those specific conditions. Analyze your solution at different time points (e.g., 0, 2, 4, 8 hours) to understand its degradation kinetics and determine if a fresh solution needs to be prepared mid-experiment.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution (100 mM)
This protocol describes how to prepare a stock solution in a stability-enhancing acetate buffer.
-
Prepare 0.5 M Sodium Acetate Buffer (pH 4.5):
-
Dissolve 41.0 g of sodium acetate trihydrate in ~900 mL of deionized water.
-
Adjust the pH to 4.5 by adding glacial acetic acid.
-
Bring the final volume to 1 L with deionized water.
-
Filter the buffer through a 0.22 µm filter.
-
-
Weigh the Compound:
-
Accurately weigh 1.471 g of this compound powder (MW: 147.13 g/mol ) for a final volume of 100 mL.
-
-
Dissolution:
-
Add the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of the pH 4.5 acetate buffer.
-
Mix gently by swirling or sonicating until the solid is completely dissolved. Avoid vigorous vortexing, which can introduce oxygen.
-
-
Final Preparation and Storage:
-
Bring the solution to the final 100 mL volume with the acetate buffer.
-
Confirm the final pH of the solution is within the 4.0-5.5 range.
-
Filter the final solution through a sterile 0.22 µm syringe filter.
-
Dispense into single-use, cryo-safe aliquots.
-
Store immediately at -20°C or -80°C.
-
Protocol 2: Stability Assessment by HPLC
This method allows for the separation and quantification of this compound from its primary degradant, L-aspartic acid.[11][12]
-
Instrumentation and Column:
-
HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0-2 min: 2% B
-
2-8 min: 2% to 50% B
-
8-10 min: 50% to 95% B
-
10-12 min: Hold at 95% B
-
12-15 min: Return to 2% B (re-equilibration).
-
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or MS in positive ion mode.
-
-
Procedure:
-
Prepare calibration standards for both this compound and L-aspartic acid.
-
Dilute your test sample to fall within the calibration range.
-
Run the standards and samples. L-aspartic acid, being more polar, will elute earlier than this compound.
-
Calculate the percentage of the parent compound remaining in your sample to determine its stability.
-
References
- Vertex AI Search Result[1]: Information on the properties of this compound, indicating its solubility and use as a synthetic intermedi
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024).
- Hoagland, P. D. (1988). Intestinal hydrolysis of aspartylphenylalanine--the metabolic product of aspartame. The American Journal of Clinical Nutrition, 48(2), 343-347. [Link]
- Amino Acids as Buffers. A resource explaining the buffering capacity of amino acids due to their acidic and basic functional groups.
- Bundgaard, H., & Larsen, C. (1982). Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. Journal of Pharmaceutical Sciences, 71(5), 565-572. [Link]
- Buffers | Calbiochem. A technical document outlining the principles of buffer solutions and their importance in biological systems.
- Quora. (2022). Amino acids act as a buffer. Can you explain with the aid of appropriate chemical equations? An explanatory post on the buffering action of amino acids. [Link]
- Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. (2000). US Patent 5,374,765A. This patent describes the pH-dependent stability and extraction of amino acid esters.
- d'Aniello, E., et al. (2017). Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry. PLoS ONE, 12(6), e0179748. [Link]
- Excipients as stabilizers.
- Buffer action of amino acids. An educational resource explaining the buffering properties of amino acids.
- Justify: Amino Acids Acts As Buffers. A document detailing the chemical basis for the buffering action of amino acids. [Link]
- Liu, S., & Suflita, J. M. (1994). Anaerobic biodegradation of methyl esters by Acetobacterium woodii and Eubacterium limosum. Applied and Environmental Microbiology, 60(4), 1325-1331. [Link]
- Methyl Esters. Organic Chemistry Portal. A resource detailing the stability and reactions of methyl esters. [Link]
- Fisher, G. H., & Tsesarskaia, M. (2012). HPLC methods for determination of D-aspartate and N-methyl-D-aspartate. Methods in Molecular Biology, 794, 253-264. [Link]
Sources
- 1. China this compoundï¼CAS# 2177-62-0) Manufacturer and Supplier | Xinchem [xinchem.com]
- 2. Intestinal hydrolysis of aspartylphenylalanine--the metabolic product of aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 4. Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl Esters [organic-chemistry.org]
- 6. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 7. carbodiimide.com [carbodiimide.com]
- 8. scribd.com [scribd.com]
- 9. med.unc.edu [med.unc.edu]
- 10. Excipients as stabilizers. | Semantic Scholar [semanticscholar.org]
- 11. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC methods for determination of D-aspartate and N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 4-Methyl hydrogen L-aspartate experiments
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for 4-Methyl hydrogen L-aspartate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common issues encountered during experimentation. Our goal is to help you achieve consistent and reliable results by explaining the causality behind experimental choices and providing validated protocols.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and properties of this compound.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as L-Aspartic acid 4-methyl ester, is a derivative of the endogenous amino acid L-aspartic acid.[1][2][3] Its primary role in experimental biology is as a selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors.[4][5] Like NMDA itself, it binds to the glutamate-binding site on the GluN2 (formerly NR2) subunit of the NMDA receptor complex, initiating a conformational change that, in the presence of a co-agonist and sufficient membrane depolarization, opens the ion channel.[6]
Q2: How should I properly store and handle the solid compound?
A2: Proper storage is critical to maintaining the compound's integrity. The solid form, typically a hydrochloride salt, should be stored in a freezer at temperatures such as -20°C, tightly sealed, and protected from moisture.[1][7] L-aspartic acid and its derivatives are generally stable solids, but moisture can lead to hydrolysis and degradation over time.[2] Always allow the container to equilibrate to room temperature before opening to prevent condensation.
Q3: What is the recommended solvent for preparing stock solutions?
A3: For the hydrochloride salt form, high-purity water is often a suitable solvent. However, for enhanced stability and to prevent microbial growth in long-term storage, preparing concentrated stock solutions in dimethyl sulfoxide (DMSO) is a common practice.[1] A stock concentration of 10-100 mM in DMSO is typical. Always consult the supplier's datasheet for specific solubility information.
Q4: How stable are stock solutions of this compound?
A4: Stock solutions in DMSO are generally stable for several months when stored at -20°C or -80°C.[1] Aqueous stock solutions are less stable and should be prepared fresh or stored in aliquots at -20°C for short periods (days to weeks) to minimize freeze-thaw cycles. Degradation in aqueous solutions can occur via hydrolysis of the methyl ester.
Core Troubleshooting Guide: Inconsistent Experimental Results
This guide provides a systematic approach to diagnosing and resolving variability in experiments involving this compound.
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process for identifying the source of experimental inconsistency.
Caption: A systematic workflow for troubleshooting inconsistent results.
Issue 1: No Cellular Response or Significantly Reduced Potency
Q: My cells are not responding to this compound, or the EC₅₀ value is much higher than expected. What are the potential causes?
A: This is a common issue that can stem from several factors, often related to the specific requirements for NMDA receptor activation.
Potential Causes & Solutions:
-
Absence of a Co-agonist:
-
Causality: NMDA receptors are unique in that they require the binding of a co-agonist (glycine or D-serine) to the GluN1 subunit in addition to the primary agonist (glutamate or an analog) at the GluN2 subunit for the channel to open.[4][5] Without a saturating concentration of a co-agonist, the receptor will not activate efficiently, regardless of the concentration of this compound.
-
Solution: Supplement your extracellular buffer/media with a saturating concentration of glycine (typically 10-100 µM) or D-serine (typically 10-100 µM). Ensure the co-agonist is present in all solutions used during the experiment.
-
-
Magnesium (Mg²⁺) Block:
-
Causality: At resting membrane potential, the NMDA receptor channel is blocked by extracellular magnesium ions (Mg²⁺).[4] This block is voltage-dependent and is only relieved when the cell membrane is depolarized. If your cells are at a negative resting potential, Mg²⁺ will prevent ion influx even if both agonist and co-agonist are bound.
-
Solution: For many in vitro assays (e.g., calcium imaging in non-excitable cells), it is standard practice to use a buffer with zero or very low nominal Mg²⁺ concentration. Alternatively, if working with neurons, you can induce depolarization using a high potassium solution or by electrical stimulation just prior to or during agonist application.
-
-
Reagent Degradation:
-
Causality: The methyl ester group of this compound can be hydrolyzed, converting the molecule back to L-aspartic acid. L-aspartic acid is also an NMDA receptor agonist but may have different potency and efficacy.[4] Improper storage or repeated freeze-thaw cycles of aqueous solutions can accelerate this process.
-
Solution: Prepare fresh working solutions from a properly stored, frozen stock before each experiment. If possible, perform a quality control check (e.g., via HPLC-MS) on an older aliquot to assess its integrity compared to a new standard.
-
-
Low NMDA Receptor Expression:
-
Causality: The cell line or primary culture you are using may not express a sufficient density of NMDA receptors, or the specific subunit composition (e.g., GluN2A vs. GluN2B) may result in lower sensitivity to this particular agonist.[6] Receptor expression can also change with cell passage number or culture conditions.
-
Solution:
-
Confirm NMDA receptor expression in your system using techniques like Western blot, qPCR, or immunocytochemistry.
-
Run a positive control experiment with a well-characterized agonist like L-glutamate or NMDA to confirm functional receptor presence.
-
Use cells at a consistent and low passage number.
-
-
Issue 2: High Well-to-Well or Day-to-Day Variability
Q: I am seeing a strong response, but the magnitude varies significantly between replicates and across different experimental days. How can I improve consistency?
A: High variability often points to subtle inconsistencies in protocol execution or the biological system's state.
Potential Causes & Solutions:
-
Inconsistent Agonist Application:
-
Causality: In manual or semi-automated assays, slight differences in the timing or force of liquid addition can create artifacts, especially in kinetic assays like calcium imaging. This can lead to variable baseline readings or peak responses.
-
Solution: Use an automated liquid handling system for precise and repeatable compound addition. If performing manual additions, practice a consistent technique and ensure the pipette tip is placed at the same depth and position in each well.
-
-
Fluctuations in Assay Conditions:
-
Causality: NMDA receptor activity is highly sensitive to pH and temperature. Small drifts in the pH of your buffer or temperature of the plate reader/microscope stage can significantly alter receptor kinetics and channel conductance.
-
Solution:
-
Always use a robustly buffered solution (e.g., HEPES-buffered saline) and verify its pH immediately before use.
-
Ensure your experimental setup has adequate temperature control and allow cells and reagents to equilibrate to the target temperature before starting the assay.
-
-
-
Variable Cell Health and Density:
-
Causality: Cells that are unhealthy, overly confluent, or sparsely plated will respond differently. Cellular stress can alter baseline intracellular calcium levels and receptor expression, while density affects cell-to-cell signaling and nutrient availability.
-
Solution:
-
Implement a strict cell culture and plating protocol. Plate cells at a consistent density and allow them to adhere and recover for a uniform period (e.g., 24-48 hours) before the experiment.
-
Visually inspect all wells under a microscope before the assay to check for consistent morphology and confluence. Exclude wells that are not uniform.
-
-
Key Experimental Protocols
Adherence to standardized protocols is paramount for reproducibility.
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing a 100 mM stock solution in DMSO and a 100 µM aqueous working solution.
Materials:
-
This compound HCl (MW will vary, check supplier)
-
Anhydrous DMSO
-
HEPES-Buffered Saline (HBS) containing 10 µM glycine and no added MgCl₂ (pH adjusted to 7.4)
-
Sterile microcentrifuge tubes and pipette tips
Stock Solution (100 mM in DMSO):
-
Tare a microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound HCl into the tube. For example, for a compound with MW=183.59 g/mol , weigh 18.36 mg for a 1 mL final volume.[1]
-
Add the calculated volume of anhydrous DMSO to the tube to achieve a final concentration of 100 mM.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.[1]
Working Solution (100 µM in HBS):
-
On the day of the experiment, thaw one aliquot of the 100 mM DMSO stock solution.
-
Perform a serial dilution. First, dilute the stock 1:100 in HBS to create an intermediate 1 mM solution (e.g., 5 µL stock + 495 µL HBS).
-
Next, dilute the 1 mM intermediate solution 1:10 in HBS to achieve the final 100 µM working concentration (e.g., 100 µL of 1 mM + 900 µL HBS).
-
Vortex gently after each dilution step. Use this working solution for your experiment.
Protocol 2: Basic In Vitro Calcium Influx Assay
This protocol describes a fluorescent plate-reader-based assay to measure NMDA receptor activation in an adherent cell line expressing the receptor.
Materials:
-
Cells plated in a 96-well black, clear-bottom plate
-
Fluo-4 AM or similar calcium indicator dye
-
Pluronic F-127
-
Assay Buffer (HBS with 10 µM glycine, no Mg²⁺, pH 7.4)
-
Agonist working solutions
-
Plate reader with fluorescence detection capabilities (e.g., FLEXstation or similar)
Procedure:
-
Cell Plating: Plate cells at a predetermined optimal density 24-48 hours prior to the assay.
-
Dye Loading:
-
Prepare the dye loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer).
-
Aspirate the culture medium from the wells and wash once with Assay Buffer.
-
Add 100 µL of dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Wash: Aspirate the dye solution and wash the wells 2-3 times with 100 µL of Assay Buffer to remove extracellular dye. Leave 100 µL of buffer in each well.
-
Measurement:
-
Place the plate in the plate reader and allow the temperature to equilibrate.
-
Set the instrument to measure fluorescence intensity (e.g., Excitation ~490 nm, Emission ~520 nm) every 1-2 seconds.
-
Record a stable baseline fluorescence for 15-30 seconds.
-
Using the instrument's integrated fluidics, add 25 µL of your this compound working solution (or a positive control like glutamate) to the wells.
-
Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent plateau or decline.
-
-
Data Analysis: For each well, calculate the response as the peak fluorescence after compound addition minus the average baseline fluorescence (ΔF) or as a ratio relative to the baseline (F/F₀).
Signaling Pathway and Mechanism
Understanding the underlying biology is key to effective troubleshooting.
NMDA Receptor Activation by this compound
Caption: Activation of the NMDA receptor requires three key events.
The activation of the NMDA receptor is a coincidence detection process.[4]
-
Agonist Binding: this compound binds to the ligand-binding domain of the GluN2 subunit.
-
Co-agonist Binding: Glycine or D-serine must simultaneously bind to the GluN1 subunit.
-
Depolarization: The voltage-dependent Mg²⁺ block in the channel pore must be removed by depolarization of the cell membrane.
Only when all three conditions are met does the channel open, allowing the influx of cations, primarily Ca²⁺ and Na⁺, which triggers downstream intracellular signaling cascades.[8][9]
References
- Frontiers in Pharmacology. (n.d.). Effect of gentiopicroside on endogenous formaldehyde homocysteine–pathway related proteins in rats with non-alcoholic steatohepatitis.
- ACS Omega. (n.d.). Glutamate Receptor Agonists as Triggers of Neurotoxicity: Decoding Pathways of Five Neurotoxins and Potential Therapeutic Targets.
- MDPI. (n.d.). Computational Insights into the Antimalarial Potential of Phytochemicals from Centella asiatica: A Molecular Docking Approach.
- MDPI. (n.d.). Key Dietary Flavonoids: Insights into Their Structural Characteristics, Antioxidant and Anti-Inflammatory Activities, and Potential as Neuroprotective Agents.
- MDPI. (n.d.). L-Aspartate: An Essential Metabolite for Plant Growth and Stress Acclimation.
- Oxford University Press. (2023). Oxford Handbook of Clinical Medicine.
- NCBI. (n.d.). Pharmacology of NMDA Receptors.
- Wikipedia. (n.d.). Citric acid cycle.
- NIH. (2017). Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry.
- Journal of the American Chemical Society. (2019). O-Methyltransferase-Mediated Incorporation of a β-Amino Acid in Lanthipeptides.
- KEGG. (n.d.). KEGG PATHWAY Database.
- PubChem. (n.d.). l-Aspartic acid, 4-methyl ester.
- MDPI. (n.d.). Modeling and Optimization of Extruded Corn Product Fortification.
- NIH. (n.d.). Failures and Successes of NMDA Receptor Antagonists.
- Wikipedia. (n.d.). NMDA receptor.
- ACS Publications. (n.d.). A Biocompatible Aspartic-Decorated Metal–Organic Framework with Tubular Motif Degradable under Physiological Conditions.
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- MDPI. (n.d.). Aspartic Acid in Health and Disease.
- AK Scientific, Inc. (n.d.).
- Wikipedia. (n.d.). Aspartic acid.
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- Carl ROTH. (n.d.). Safety Data Sheet: L-Aspartic acid.
- NCBI Bookshelf. (n.d.). Physiology, NMDA Receptor.
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- Bentham Science. (n.d.). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication.
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Technical Support Center: Optimizing 4-Methyl hydrogen L-aspartate for Electrophysiology
Welcome to the technical support resource for 4-Methyl hydrogen L-aspartate. This guide is designed for researchers, neuroscientists, and drug development professionals utilizing this L-aspartate derivative for electrophysiological studies of N-methyl-D-aspartate (NMDA) receptors. As a selective agonist, understanding its application is key to generating robust and reproducible data. This document provides in-depth, field-proven insights, moving beyond simple instructions to explain the critical reasoning behind each experimental step.
Section 1: Foundational Knowledge - The 'Why' Behind the 'How'
Before optimizing concentrations, a firm grasp of the underlying pharmacology is essential. These FAQs address the fundamental mechanisms governing the action of this compound.
FAQ 1: How does this compound activate NMDA receptors?
This compound, like the endogenous neurotransmitter glutamate, acts as an agonist at the glutamate-binding site on the GluN2 subunits of the NMDA receptor.[1][2] However, its binding alone is insufficient to open the ion channel. NMDA receptor activation is a sophisticated process of "coincidence detection" governed by three critical events.[1]
-
Agonist Binding: Two molecules of an agonist (like this compound or glutamate) must bind to the GluN2 subunits.[3]
-
Co-agonist Binding: Simultaneously, two molecules of a co-agonist, either glycine or D-serine, must bind to the GluN1 subunits.[3][4][5] The ambient concentration of these co-agonists can be a significant variable in experiments, making exogenous application of a saturating concentration a standard practice for isolating the effects of the primary agonist.[5][6]
-
Depolarization & Mg²⁺ Relief: At resting membrane potentials (approx. -70mV), the NMDA receptor channel is blocked by a magnesium ion (Mg²⁺).[4][7] This Mg²⁺ block is only relieved when the neuronal membrane is sufficiently depolarized, which typically occurs following the activation of nearby AMPA receptors that allow an influx of Na⁺.[8]
Only when these three conditions are met does the channel open, allowing the influx of Na⁺ and, most critically, Ca²⁺, which acts as a vital second messenger to trigger downstream signaling cascades involved in processes like synaptic plasticity.[1][4]
FAQ 2: What key factors will determine my optimal agonist concentration?
The ideal concentration is not a single value but a range that depends on your specific experimental goals and preparation. The primary factors are:
-
Cell/Tissue Preparation: A cultured cell line overexpressing a specific NMDA receptor subtype may be more sensitive than a neuron in an acute brain slice, where agonist access to the synapse can be more tortuous.
-
Receptor Subunit Composition: Different GluN2 subunits (A-D) confer distinct pharmacological properties, including agonist affinity.[9] For instance, receptors containing GluN2D subunits can exhibit higher glutamate potency.[10]
-
Co-agonist Concentration: If the concentration of glycine or D-serine in your preparation is sub-saturating, you will require a higher concentration of this compound to achieve a maximal response. This is why adding a saturating concentration of a co-agonist (e.g., 10-100 μM D-serine) to your artificial cerebrospinal fluid (aCSF) is a critical step for achieving experimental consistency.[11][12]
-
Experimental Goal: Studies of synaptic plasticity might use brief applications of a moderate concentration to mimic physiological neurotransmission, whereas studies of excitotoxicity may require prolonged exposure to higher concentrations.
Section 2: Experimental Protocols and Workflows
This section provides actionable, step-by-step guidance for preparing and applying this compound and for systematically determining its optimal concentration.
Protocol 1: Preparation of Stock and Working Solutions
The integrity of your experiment begins with proper solution preparation. As specific solubility data for this compound is limited, these guidelines are based on best practices for similar amino acid derivatives like L-aspartic acid and its esters.[13][14][15]
Materials:
-
This compound powder
-
High-purity (≥18 MΩ·cm) water or DMSO (as determined by supplier data or empirical testing)
-
Calibrated pH meter
-
Sterile, conical tubes for stock solution
-
Sterile microcentrifuge tubes for aliquots
-
Micropipettes and sterile tips
Procedure:
-
Determine the Solvent: Check the manufacturer's data sheet for recommended solvents. L-aspartic acid itself is soluble in water, with solubility increasing in acidic or alkaline solutions.[15] Many derivatives are soluble in DMSO.[14][16] If unsure, empirically test a small amount. For electrophysiology, aqueous stock solutions are preferred to avoid solvent effects from DMSO.
-
Prepare a High-Concentration Stock Solution (e.g., 100 mM):
-
Calculate the mass of powder needed for your desired volume and concentration (e.g., for 10 mL of 100 mM solution of a compound with MW=147.13 g/mol , you need 147.13 mg).
-
Add approximately 80% of the final volume of solvent to the conical tube.
-
Slowly add the powder while vortexing to aid dissolution. Gentle warming or sonication may be required.[16]
-
If using water, check the pH. The solution may be acidic. Adjust towards pH 7.4 with 1M NaOH, but do so slowly and monitor for precipitation.
-
Once fully dissolved, bring the solution to the final volume.
-
-
Sterilization and Aliquoting:
-
Sterilize the stock solution by passing it through a 0.2 µm syringe filter into a new sterile tube.
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination.[14]
-
-
Storage:
-
Store aliquots at -20°C or -80°C for long-term stability.[14] A properly stored stock solution should be stable for several months.
-
-
Preparing the Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock into your recording solution (e.g., aCSF) to the desired final concentration. Always prepare the working solution fresh each day. The stability of amino acids at low micromolar concentrations in physiological buffers at room temperature is not guaranteed over many hours.[17]
-
| Parameter | Recommendation | Rationale |
| Stock Concentration | 10-100 mM | High enough to minimize dilution errors and solvent volume in the final solution. |
| Solvent | High-Purity Water (preferred) or DMSO | Avoids potential non-specific effects of organic solvents on neuronal membranes. |
| Storage | -20°C to -80°C in single-use aliquots | Prevents degradation from freeze-thaw cycles and contamination.[14] |
| Working Solution | Prepare fresh daily from stock | Ensures consistent agonist concentration and avoids degradation in physiological buffer. |
Protocol 2: Determining an Optimal Concentration via Dose-Response Curve
This protocol describes how to systematically test a range of concentrations to determine the EC₅₀ (half-maximal effective concentration) and the saturating dose for your specific preparation. This is the most reliable method for optimizing your agonist concentration.
Workflow:
Step-by-Step Methodology (Whole-Cell Patch Clamp Example):
-
Preparation:
-
Prepare your cells or acute brain slices as per your standard laboratory protocol.
-
Use an external recording solution (aCSF) that contains a saturating concentration of a co-agonist (e.g., 10 µM D-serine or 100 µM glycine) and is nominally Mg²⁺-free to ensure robust NMDA receptor activation.[4][12] Include antagonists for AMPA (e.g., 10 µM CNQX) and GABAₐ (e.g., 10 µM bicuculline) receptors to isolate the NMDA receptor-mediated current.
-
Prepare a series of working solutions of this compound, typically spanning several orders of magnitude (e.g., 100 nM, 300 nM, 1 µM, 3 µM, 10 µM, 30 µM, 100 µM).
-
-
Recording:
-
Establish a stable whole-cell voltage-clamp recording from a neuron (holding potential, Vₕ = -70 mV).
-
Obtain a stable baseline current for at least 1-2 minutes.
-
Using a rapid application system, apply the lowest concentration of the agonist for a defined period (e.g., 2-5 seconds).[18] Rapid application is crucial to mimic synaptic conditions and avoid artifacts from slow receptor desensitization.[18]
-
Record the peak amplitude of the inward current.
-
Wash the cell with control aCSF until the current returns completely to the pre-application baseline. This can take several minutes.
-
Repeat the application-wash cycle for each concentration in ascending order. Applying concentrations from lowest to highest minimizes the risk of incomplete washout and lingering receptor desensitization affecting subsequent, lower-dose applications.
-
-
Analysis:
-
For each cell, normalize the peak current elicited by each concentration to the maximal response observed (usually at the highest concentration).
-
Plot the mean normalized response against the logarithm of the agonist concentration.
-
Fit the data with a sigmoidal dose-response curve (e.g., the Hill equation) to calculate the EC₅₀ and the Hill slope. The optimal concentration for routine experiments is often chosen to be at or slightly above the EC₅₀ value, as this provides a robust response that is still on a sensitive part of the curve.
-
Section 3: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses common issues in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No response or a very weak, noisy response. | 1. Insufficient Agonist Concentration: You are below the activation threshold for the receptor. 2. Mg²⁺ Block: The channel is blocked at your holding potential.[7] 3. Lack of Co-agonist: The glycine/D-serine site on the GluN1 subunit is unoccupied.[3][4] 4. Degraded Agonist: The working or stock solution has lost potency. | 1. Action: Increase the concentration systematically. If you are unsure of a starting point, begin with 1-10 µM. 2. Action: Record in a nominally Mg²⁺-free aCSF or depolarize the cell to a positive potential (e.g., +40 mV) to expel the Mg²⁺ ion. 3. Action: Supplement your aCSF with a saturating concentration of D-serine (10-100 µM) or glycine (100-200 µM).[11][12] 4. Action: Prepare a fresh working solution from a new stock aliquot. If the problem persists, prepare a new stock solution from the powder. |
| The response amplitude decreases with repeated applications (rundown). | 1. Receptor Desensitization: Prolonged or repeated exposure to high agonist concentrations can cause the receptor to enter a non-conducting, desensitized state. 2. Slow Application: A slow perfusion system allows receptors to desensitize before the peak concentration is reached.[18] 3. Ca²⁺-Dependent Inactivation: Large Ca²⁺ influx through the NMDA receptor can trigger intracellular signaling cascades that lead to receptor inactivation. | 1. Action: Reduce the agonist concentration or increase the duration of the washout period between applications. 2. Action: Use a fast-step perfusion system that can exchange the solution around the cell in tens of milliseconds. 3. Action: Include a Ca²⁺ chelator like BAPTA (10 mM) or EGTA (10 mM) in your intracellular patch pipette solution to buffer changes in intracellular calcium. |
| How do I confirm the current is specifically from NMDA receptors? | Pharmacological Ambiguity: The recorded current could be from an off-target effect or another type of glutamate receptor. | Action: Perform pharmacological validation. After establishing a stable response to this compound, co-apply it with a specific NMDA receptor antagonist. The response should be blocked. |
Table of Common NMDA Receptor Antagonists for Validation
| Antagonist | Mechanism of Action | Typical Working Concentration |
| D-AP5 (D-2-amino-5-phosphonopentanoate) | Competitive antagonist at the glutamate (GluN2) binding site.[9] | 10-50 µM |
| MK-801 (Dizocilpine) | Non-competitive, open-channel blocker. It gets "trapped" in the pore when the channel opens.[8] | 5-10 µM |
| 7-Chlorokynurenic acid (7-CK) | Competitive antagonist at the glycine (GluN1) co-agonist site.[19] | 5-20 µM |
| Ifenprodil | Non-competitive, allosteric modulator that selectively inhibits receptors containing the GluN2B subunit.[9] | 1-10 µM |
References
- Patsnap Synapse. (2024). What are NMDA receptor agonists and how do they work?
- Traynelis, S. F., et al. (n.d.). Pharmacology of NMDA Receptors. In Biology of the NMDA Receptor. NCBI.
- Paudyal, P., et al. (2014). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Frontiers in Synaptic Neuroscience.
- Lisman, J., et al. (2012). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. Neuropharmacology.
- Wikipedia. (n.d.). NMDA receptor.
- Paudyal, P., et al. (2014). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). PMC.
- ResearchGate. (n.d.). Pharmacology of NMDA Receptors.
- Paudyal, P., et al. (2014). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). PubMed.
- Sinitskiy, A. V., et al. (2022). Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife.
- Coyle, J. T., et al. (2020). d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. PMC.
- Hebei Qian-Bio Technology Co., Ltd. (n.d.). China this compound(CAS# 2177-62-0) Manufacturer and Supplier.
- Varghese, M., et al. (2021). A glutamate concentration‐biased allosteric modulator potentiates NMDA‐induced ion influx in neurons. PMC.
- Hirano, Y., et al. (2003). Evaluation of Agonist Selectivity for the NMDA Receptor Ion Channel in Bilayer Lipid Membranes Based on Integrated Single-Channel Currents. PubMed.
- Zhang, Z., et al. (2016). Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators. PMC.
- Hackos, D. H., et al. (2016). Biased modulators of NMDA receptors control channel opening and ion selectivity. PMC.
- Reddit. (2022). why it requires a rapid agonists application? : r/electrophysiology.
- PubChem. (n.d.). L-Aspartic Acid.
- O'Hara, B. F., et al. (1995). Activation of NMDA and non-NMDA receptors by L-aspartate in the suprachiasmatic nucleus of the rat. PubMed.
- El-Mas, M. M., & Abdel-Rahman, A. A. (2013). N-Methyl-D-Aspartate Receptor Signaling and Function in Cardiovascular Tissues. PMC.
- Local Pharma Guide. (n.d.). CAS NO. 2177-62-0 | this compound | C5H10NO4.
- Vo, A., et al. (2023). N-Methyl d-aspartate receptor hypofunction reduces steady-state visual-evoked potentials. Journal of Neurophysiology.
- Lu, Y., et al. (2001). D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons. PMC.
- Flatman, J. A., et al. (1983). L-glutamate and N-methyl-D-asparatate actions on membrane potential and conductance of cat abducens motoneurones. PubMed.
- Sisinio, G., et al. (2022). The Emerging Role of N-Methyl-D-Aspartate (NMDA) Receptors in the Cardiovascular System: Physiological Implications, Pathological Consequences, and Therapeutic Perspectives. MDPI.
- Mayer, M. L., & Westbrook, G. L. (1987). The action of N-methyl-D-aspartic acid on mouse spinal neurones in culture. PubMed.
- Heart Rhythm Society. (2014). Heart Rhythm Society Expert Consensus Statement on Electrophysiology Laboratory Standards: Process, Protocols, Equipment, Personnel, and Safety. Heart Rhythm.
- Corl, K. (2012). Don't Miss a Beat: Strategies for Implementing a Best Practice Electrophysiology Program. EP Lab Digest.
- PubChem. (n.d.). 4-(Phenylmethyl) hydrogen L-aspartate.
- Çinier, G., et al. (2019). Anesthetic Management In Electrophysiology Laboratory: A Multidisciplinary Review. PMC.
- Wirkner, K., et al. (1998). Aspartate and glutamate mediate excitatory synaptic transmission in area CA1 of the hippocampus. PubMed.
- Meduri, A., & Malik, B. H. (2023). Electrophysiologic Study Indications and Evaluation. StatPearls.
- de la Cruz, L. C. C., et al. (2024). Glutamate Receptor Agonists as Triggers of Neurotoxicity: Decoding Pathways of Five Neurotoxins and Potential Therapeutic Targets. ACS Omega.
- Wikipedia. (n.d.). Aspartic acid.
- Zhang, Y., et al. (2017). Stability of Glutamate-Aspartate Cardioplegia Additive Solution in Polyolefin IV Bags. NIH.
- Raiteri, L., et al. (2009). L-aspartate as an amino acid neurotransmitter: mechanisms of the depolarization-induced release from cerebrocortical synaptosomes. PubMed.
- Ullah, G., et al. (2022). Loss of the proton-activated chloride channel in neurons impairs AMPA receptor endocytosis and LTD via endosomal hyper-acidification. PMC.
- DailyMed. (n.d.). Label: HERNEXEOS- zongertinib tablet, film coated.
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- 6. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
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identifying degradation products of 4-Methyl hydrogen L-aspartate
Welcome to the technical support center for 4-Methyl hydrogen L-aspartate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and troubleshooting the degradation products of this compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound.
Q1: What are the primary chemical degradation pathways for this compound?
This compound, an ester of the amino acid L-aspartic acid, is susceptible to two primary non-enzymatic degradation pathways:
-
Ester Hydrolysis: This is a common degradation route for any ester-containing compound. The methyl ester group is hydrolyzed, yielding L-Aspartic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions.[1][2][3][4] Under strongly acidic or alkaline conditions, this hydrolysis can be significantly accelerated.[3][5]
-
Cyclization to Succinimide and Subsequent Isomerization: Aspartic acid and its derivatives can undergo an intramolecular cyclization to form a five-membered succinimide (also known as aspartimide) intermediate.[6][7][8] This reaction involves the nitrogen atom of the amino group attacking the side-chain carbonyl carbon. This succinimide intermediate is often unstable in aqueous solutions and can subsequently hydrolyze. Hydrolysis of the succinimide ring can occur at two different carbonyl groups, leading to the formation of the original L-aspartic acid derivative (an α-aspartyl product) or its isomer, L-isoaspartic acid 4-methyl ester (a β-aspartyl product).[9][10][11]
Q2: What are the major degradation products I should expect to see?
Based on the pathways described above, the key degradation products to monitor are:
-
L-Aspartic Acid: Formed via hydrolysis of the methyl ester.
-
Methanol: Also formed during ester hydrolysis, though it can be difficult to detect with common analytical techniques like reversed-phase HPLC.
-
L-Succinimide derivative: The cyclic intermediate. This species can be transient but may be observable, particularly under acidic conditions where its formation can be favored and its subsequent hydrolysis is slower.[7]
-
L-Isoaspartic acid 4-methyl ester (β-isomer): An isomer of the parent compound formed from the hydrolysis of the succinimide ring. It has the same mass as the parent compound, making it a challenge to identify by mass spectrometry alone.[9][12][13]
Q3: What experimental conditions are known to accelerate the degradation of this compound?
Degradation is significantly influenced by pH, temperature, and storage time.[14][15]
-
pH: Both strongly acidic (pH < 3) and alkaline (pH > 6) conditions can accelerate hydrolysis and other degradation reactions.[1][3] The stability of aspartyl derivatives is often greatest at a slightly acidic pH, for example, aspartame is most stable at pH 4.3.[3] Cyclization to the succinimide intermediate is notably fast at a pH close to the pKa of the aspartic acid side chain.[6]
-
Temperature: Elevated temperatures will increase the rate of all degradation reactions.[1][15] Therefore, storing samples at low temperatures (e.g., in a freezer) is recommended.[16]
-
Moisture: As hydrolysis is a key degradation pathway, the presence of water is critical. Storing the compound in a dry environment is essential.[4]
Visualizing the Degradation Pathways
The following diagram illustrates the two major degradation routes for this compound.
Caption: Primary degradation pathways of this compound.
Troubleshooting Guide: Analytical Characterization
This section provides answers to specific issues you may encounter during the analysis of this compound and its degradation products.
HPLC & LC-MS Analysis
Q: I'm observing a new, more polar peak in my reversed-phase HPLC chromatogram after my sample has been stored for a while. How can I identify it?
A: A new, earlier-eluting (more polar) peak is often the first sign of degradation. The most likely candidate is L-Aspartic acid , the product of ester hydrolysis.
Troubleshooting Workflow:
-
Check the Mass: Analyze the new peak using mass spectrometry (MS). The expected [M+H]⁺ for L-Aspartic acid is m/z 134.05. If your new peak corresponds to this mass, it strongly suggests it is the hydrolysis product.
-
Co-elution with a Standard: The gold standard for identification is to spike your degraded sample with an authentic reference standard of L-Aspartic acid. If the new peak increases in area and does not resolve into a separate peak, you have confirmed its identity.
-
Forced Degradation: Intentionally degrade a fresh sample under mild acidic or basic conditions (see Protocol 1). The peak that grows over time should correspond to the unknown peak in your stored sample. This helps confirm that it is indeed a degradation product.[4][17]
Q: My LC-MS analysis shows a peak with the exact same mass as the parent compound but with a different retention time. What is this?
A: This is a classic sign of isomerization . You are likely observing the formation of L-Isoaspartic acid 4-methyl ester (the β-isomer). Because isomers have the same molecular weight, MS alone cannot differentiate them.[12][13] The structural difference between the α- and β-aspartyl linkage results in different chromatographic behavior.
How to Confirm:
-
Chromatographic Resolution: Your primary evidence is the successful separation of the two peaks by HPLC. This demonstrates that they are different compounds.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most definitive technique to distinguish between these isomers. The chemical environments of the protons and carbons around the aspartyl linkage are different, leading to distinct chemical shifts in 2D NMR spectra like a ¹H-¹³C HSQC.[13][18]
-
Enzymatic Methods: Specialized enzymes like protein L-isoaspartyl methyltransferase can specifically recognize and methylate the isoaspartyl residue, causing a mass shift of 14 Da that can be detected by MS. This is an advanced method but provides unambiguous proof.[18]
Table 1: Potential Degradation Products and Their Properties
| Product Name | Structure | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| This compound | α-aspartyl | C₅H₉NO₄ | 147.0532 | 148.0604 |
| L-Aspartic Acid | C₄H₇NO₄ | 133.0375 | 134.0448 | |
| L-Succinimide derivative | C₅H₇NO₃ | 129.0426 | 130.0500 | |
| L-Isoaspartic acid 4-methyl ester | β-aspartyl | C₅H₉NO₄ | 147.0532 | 148.0604 |
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential for proactively identifying potential degradation products and demonstrating the stability-indicating power of your analytical methods.[19][20][21] The goal is to achieve 10-20% degradation of the parent compound.[17]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Heating block or oven
Procedure:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at several time points (e.g., 2, 6, 24 hours). Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature. Withdraw aliquots at several time points (e.g., 30 min, 1 hr, 4 hr). Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis. Note: Base hydrolysis is often much faster than acid hydrolysis.[22]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a sample of the stock solution in a heating block or oven at 70°C for 48 hours.
-
Control: Keep an aliquot of the stock solution at 4°C, protected from light.
-
Analysis: Analyze all samples and controls by a suitable method (e.g., HPLC-UV/MS) to identify and quantify the degradation products formed under each condition.
Table 2: Summary of Recommended Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Typical Duration | Primary Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2-24 hours | L-Aspartic Acid, Succinimide |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 0.5-4 hours | L-Aspartic Acid |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Oxidation-specific products (if any) |
| Thermal | None (in solution) | 70°C | 48 hours | L-Aspartic Acid, Isomers |
Protocol 2: Generic HPLC-MS Method for Separation
This protocol provides a starting point for developing a reversed-phase HPLC method capable of separating this compound from its primary degradation products.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: Ramp to 30% B
-
8-9 min: Ramp to 95% B
-
9-10 min: Hold at 95% B
-
10-10.1 min: Return to 2% B
-
10.1-13 min: Re-equilibrate at 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
MS Detection: Electrospray Ionization in Positive Mode (ESI+). Monitor for the m/z values listed in Table 1.
Workflow for Investigating an Unknown Degradant
Caption: Logical workflow for identifying an unknown degradation product.
References
- Tsai, F., & Hsieh, Y. (2000). Aspartame degradation study using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 14(11), 987-93. [Link]
- Sun, J., Han, Q., Zhang, X., & Ding, M. (2014). Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry. Chinese Chemical Letters, 25(9), 1283-1286. [Link]
- Capasso, S., Mazzarella, L., Sica, F., Zagari, A., & Salvadori, S. (1992). Spontaneous cyclization of the aspartic acid side chain to the succinimide derivative.
- Bell, L. N., & Wetzel, C. R. (1995). Aspartame Degradation in Solution as a Function of pH and Temperature. Journal of Food Science, 60(3), 481-484. (Note: While the direct link is to a similar article, the core information on pH and temperature effects is widely established in literature found in the search results). [Link]
- Strandberg, J., et al. (2004). Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry.
- Capasso, S., et al. (1992). Spontaneous Cyclization of the Aspartic Acid Side Chain to the Succinimide Derivative.
- Stephenson, R. C., & Clarke, S. (1989). Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins. Journal of Biological Chemistry, 264(11), 6164-6170. (Note: This is a foundational paper on the topic, the principles of which are cited in the search results). [Link]
- ResearchGate. (2014). Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry | Request PDF. [Link]
- ResearchGate. (2017). Study of thermal degradation of aspartame and its products of conversion in sweetener using isothermal thermogravimetry and HPLC. [Link]
- Alsante, K. M., et al. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]
- ResearchGate. (2017). Is cyclization of aspartic acid side chain to aspartimide common in peptide coupling? [Link]
- Zhe, D., & Li, W. (2012). Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. Journal of the American Society for Mass Spectrometry, 23(1), 16-29. [Link]
- Takahashi, O., et al. (2021). Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. Molecules, 26(2), 299. [Link]
- Valliere-Douglass, J. F., et al. (2014). Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. Frontiers in Pharmacology, 5, 87. [Link]
- KBN, S., & Kumar, P. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Frontiers. (2014).
- Google Patents. (1992). US5113009A - Preparation and isolation of mineral acid salt of an amino acid methyl ester.
- Teasdale, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
- ResearchGate. (2012). Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides | Request PDF. [Link]
- BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
- ResearchGate. (2022).
- ACS Publications. (2021). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. [Link]
- PubMed. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]
- SciSpace. (2021). Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy. [Link]
- ResearchGate. (2021). Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy. [Link]
- Figshare. (2014).
Sources
- 1. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ajpsonline.com [ajpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Spontaneous cyclization of the aspartic acid side chain to the succinimide derivative - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Spontaneous cyclization of the aspartic acid side chain to the succinimide derivative - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - Asparagine and Aspartate degradation pathways. - Public Library of Science - Figshare [plos.figshare.com]
- 12. Frontiers | Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies [frontiersin.org]
- 13. scispace.com [scispace.com]
- 14. Aspartame degradation study using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 20. biopharmaspec.com [biopharmaspec.com]
- 21. acdlabs.com [acdlabs.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Effect of pH on 4-Methyl hydrogen L-aspartate Activity In Vitro
Prepared by: Senior Application Scientist, Gemini Labs
Welcome to the technical support center for investigating the in vitro activity of 4-Methyl hydrogen L-aspartate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pH-dependent enzymatic assays.
A Note on This Guide: this compound is a specific derivative of L-aspartic acid.[1][2] While public domain data on its specific enzymatic interactions is limited, the principles governing its activity in a biological matrix are rooted in well-established biochemical concepts. This guide is structured around a hypothetical scenario where this compound acts as a substrate for an enzyme, hereafter referred to as "Enzyme X". The principles, protocols, and troubleshooting steps provided are broadly applicable to the study of any enzyme-substrate system where pH is a critical variable.
Frequently Asked Questions (FAQs)
Q1: Why is pH so critical for in vitro enzyme activity assays?
Every enzyme has a characteristic three-dimensional structure that is essential for its function, particularly the active site where the substrate binds.[3] The pH of the surrounding buffer directly influences the ionization state of acidic and basic amino acid residues within the enzyme.[4] Changes in these charges can alter the shape of the active site, affect substrate binding, and impact the catalytic mechanism itself. At extreme pH values, these structural changes can become irreversible, leading to denaturation and a complete loss of activity.[4][5]
Q2: What is "optimal pH" and does it have an absolute value?
The optimal pH is the value at which an enzyme exhibits maximum activity under a specific set of experimental conditions (e.g., temperature, substrate concentration, ionic strength).[4][6] It is not an absolute constant. The observed optimum can vary depending on the buffer system used, the ionic strength of the solution, and even the nature of the substrate.[5] Therefore, it's more accurate to refer to a "pH optimum range" for a given assay condition.
Q3: How might pH affect the substrate, this compound, directly?
Like its parent molecule L-aspartic acid, this compound has ionizable groups (an amino group and a carboxyl group).[7][8] The pH of the solution will determine the net charge on the substrate molecule. This can be critical for its recognition and binding to the enzyme's active site, which often relies on specific ionic interactions.[5] Furthermore, extreme pH values could potentially lead to the degradation or chemical modification of the substrate itself, independent of any enzyme activity. For example, studies on related molecules like asparagine show that deamidation rates are highly pH-dependent.[9][10]
Q4: I see different buffers used in various protocols. Can't I just use one buffer and adjust its pH with acid or base?
This is a common but critical mistake. A buffer is most effective at resisting pH changes within approximately ±1 pH unit of its pKa.[11] Forcing a buffer far outside this range destroys its buffering capacity, making your assay vulnerable to pH shifts as the reaction proceeds. For studying enzyme activity across a wide pH range, the best practice is to use a series of different buffers with overlapping pH ranges or to employ a "universal" buffer composed of multiple components.[11][12] This ensures that the pH is stable and accurately controlled in every experiment.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: High variability between replicates at the same pH.
-
Possible Cause 1: Inaccurate Buffer Preparation. Small errors in weighing buffer components or in the final pH adjustment can lead to significant differences in assay conditions.
-
Solution: Always use a calibrated pH meter. Prepare a large stock of each buffer and re-check the pH after preparation and before use. Ensure all components are fully dissolved.[13]
-
-
Possible Cause 2: Temperature Effects on Buffers. The pKa of some buffers, like Tris, is highly sensitive to temperature.[14] If you prepare the buffer at room temperature but run the assay at 37°C, the pH will be different from what you intended.
-
Possible Cause 3: Inconsistent Pipetting. Errors in pipetting the enzyme, substrate, or buffer can lead to significant variability.
-
Solution: Use calibrated pipettes. For adding small volumes, prepare a master mix of the reaction components to minimize pipetting errors.[13]
-
Problem 2: No or very low enzyme activity across all pH values.
-
Possible Cause 1: Inactive Enzyme. The enzyme may have degraded due to improper storage or handling (e.g., repeated freeze-thaw cycles).[16]
-
Solution: Run a positive control using a known, optimal substrate and buffer condition for your enzyme. If the positive control fails, the enzyme is likely inactive. Aliquot your enzyme upon receipt to avoid multiple freeze-thaw cycles.[16]
-
-
Possible Cause 2: Missing a Key Reagent or Cofactor. Many enzymes require specific cofactors (e.g., metal ions like Mg²⁺ or Zn²⁺) for activity.
-
Solution: Carefully review the literature for your specific enzyme or enzyme class to ensure all necessary cofactors are present in the assay buffer. Be aware that some buffers, like phosphate, can chelate divalent cations.[15]
-
-
Possible Cause 3: Incorrect Instrument Settings. The plate reader or spectrophotometer may be set to the wrong wavelength for detecting your product.
-
Solution: Double-check the instrument settings against your assay protocol's specifications.[16] For a new assay, perform a wavelength scan of your product to confirm the absorbance maximum.
-
Problem 3: Activity is observed at a certain pH, but the results differ when using a different buffer system at the same pH.
-
Possible Cause: Buffer Ion Interference. The ions of the buffer system itself can sometimes interact with the enzyme, either inhibiting or, in some cases, activating it.[11] For example, a citrate buffer might chelate a required metal cofactor, while a phosphate buffer might participate in the reaction mechanism.
-
Solution: This is a real biochemical effect. When determining a pH profile, it is crucial to test overlapping pH values with two different buffer systems.[12] If the activities are consistent in the overlapping region, you can be more confident that the observed effect is due to pH and not the buffer components. Note any buffer-specific effects in your findings.
-
Problem 4: Substrate or product precipitation is observed at certain pH values.
-
Possible Cause: pH-Dependent Solubility. The solubility of your substrate (this compound) or the resulting product may be pH-dependent. Precipitation will remove the compound from the solution, leading to artificially low activity readings.
-
Solution: Before conducting the enzyme assay, test the solubility of your substrate and product across the entire pH range you plan to study. Prepare solutions of the compounds in each buffer and visually inspect for precipitation or measure turbidity. If solubility is an issue, you may need to limit the pH range of your study or add stabilizing agents (if they don't interfere with the enzyme).
-
Experimental Protocols & Data Presentation
Data Presentation: Common Buffers for pH Studies
When planning your experiment, select buffers whose pKa is close to the desired pH. The following table lists common biological buffers and their effective buffering ranges.
| Buffer Component | pKa (at 25°C) | Effective pH Range |
| Citric Acid | 3.13, 4.76, 6.40 | 2.1 - 7.4 |
| Acetic Acid | 4.76 | 3.8 - 5.8 |
| MES | 6.15 | 5.5 - 6.7 |
| Bis-Tris | 6.50 | 5.8 - 7.2 |
| PIPES | 6.80 | 6.1 - 7.5 |
| MOPS | 7.20 | 6.5 - 7.9 |
| HEPES | 7.55 | 6.8 - 8.2 |
| Tris | 8.06 | 7.1 - 9.0 |
| Bicine | 8.35 | 7.6 - 9.0 |
| CAPS | 10.40 | 9.7 - 11.1 |
| Data sourced from various biochemical resources.[11][14][17] |
Protocol 1: General Workflow for pH Optimum Determination
This protocol outlines the steps to determine the optimal pH for Enzyme X activity on this compound.
1. Buffer Preparation:
-
Prepare a series of 0.1 M buffers covering a wide pH range (e.g., pH 4.0 to 10.0) in 0.5 pH unit increments. Use the buffers from the table above, ensuring overlapping ranges. For example:
-
pH 4.0 - 5.5: 0.1 M Sodium Acetate
-
pH 5.5 - 7.0: 0.1 M MES
-
pH 7.0 - 8.5: 0.1 M HEPES
-
pH 8.5 - 10.0: 0.1 M Borate
-
-
Adjust the pH of each buffer to the target value at the intended assay temperature.
2. Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in nuclease-free water.
-
Prepare a stock solution of Enzyme X in a simple, non-interfering buffer (e.g., 20 mM HEPES, pH 7.5) with any necessary stabilizing agents.
3. Assay Setup (96-well plate format):
-
For each pH value to be tested, set up triplicate wells.
-
Control Wells (No Enzyme): To each well, add:
-
50 µL of the appropriate pH buffer.
-
10 µL of substrate stock solution.
-
40 µL of enzyme dilution buffer (the buffer used to store the enzyme).
-
-
Reaction Wells: To each well, add:
-
50 µL of the appropriate pH buffer.
-
10 µL of substrate stock solution.
-
30 µL of enzyme dilution buffer.
-
-
Equilibrate the plate at the desired assay temperature for 5-10 minutes.[18]
4. Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the Enzyme X stock solution to the "Reaction Wells".
-
Immediately place the plate in a microplate reader pre-set to the correct temperature.
-
Measure the product formation (e.g., absorbance or fluorescence) at regular intervals (e.g., every 60 seconds) for 10-20 minutes. This is a kinetic read.[19]
5. Data Analysis:
-
For each well, subtract the background reading from the corresponding "No Enzyme" control well.
-
Determine the initial reaction velocity (V₀) for each pH value by calculating the slope of the linear portion of the product formation curve over time.[18]
-
Average the velocities from the triplicate wells for each pH point.
-
Plot the average reaction velocity (or relative activity as a percentage of the maximum) against pH to visualize the pH profile and identify the optimal pH.
Visualization & Workflows
Experimental Workflow Diagram
The following diagram illustrates the key steps for determining the pH optimum of an enzyme.
Caption: Workflow for determining the pH optimum of Enzyme X.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing low or no enzyme activity.
Caption: Decision tree for troubleshooting low enzyme activity.
References
- Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests.
- ResearchGate. (2018, September 13).
- Promega Corporation. Buffers for Biochemical Reactions.
- Sigma-Aldrich.
- Benchchem. Troubleshooting low signal or high background in enzyme activity assays.
- ResearchGate. (2017, February 6). How to select the buffer system for pH studies?.
- Chemistry LibreTexts. (2025, June 29). The Effect of pH on Enzyme Kinetics.
- PubMed.
- NIH. (2018). Universal buffers for use in biochemistry and biophysical experiments.
- Sigma-Aldrich. ELISA Troubleshooting Guide.
- CliniSciences.
- NIH. (2023, June 27).
- Creative Enzymes.
- MDPI. (2021, December 24). Synthesis and In Vitro Evaluation of Aspartic Acid Based Microgels for Sustained Drug Delivery.
- Monash University. Factors affecting enzyme activity.
- Abcam.
- Omics Online. Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis.
- PubMed. (2001, February).
- ResearchGate. (2025, August 7). Effect of ?pH? on the rate of asparagine deamidation in polymeric formulations: ?pH?
- NCBI Bookshelf. (2012, May 1).
- LookChem. China this compound(CAS# 2177-62-0) Manufacturer and Supplier.
- ResearchGate. (2019, March 22). How can I test the effect of pH on enzyme activity in time-scale?.
- Wikipedia. Amino acid.
- MedchemExpress.com. L-Aspartic acid β-methyl ester hydrochloride.
- Wikipedia. Aspartic acid.
- PubMed. (1993, October). Effect of a single aspartate on helix stability at different positions in a neutral alanine-based peptide.
Sources
- 1. China this compoundï¼CAS# 2177-62-0) Manufacturer and Supplier | Xinchem [xinchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. monash.edu [monash.edu]
- 4. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. omicsonline.org [omicsonline.org]
- 7. Amino acid - Wikipedia [en.wikipedia.org]
- 8. Aspartic acid - Wikipedia [en.wikipedia.org]
- 9. Effect of 'pH' on the rate of asparagine deamidation in polymeric formulations: 'pH'-rate profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Buffers for Biochemical Reactions [worldwide.promega.com]
- 15. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
non-specific binding of 4-Methyl hydrogen L-aspartate in tissue homogenates
Welcome to the technical support guide for researchers utilizing 4-Methyl hydrogen L-aspartate, a critical ligand for investigating glutamate transporters. This document is designed to provide in-depth, field-proven insights into overcoming the common and often significant challenge of non-specific binding (NSB) in tissue homogenate assays. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to design robust, self-validating assays.
Section 1: Understanding the Binding Profile of this compound
Before troubleshooting, it is imperative to understand the specific molecular interactions of your ligand. Unlike highly selective compounds, this compound (also known as 4-methylglutamate or 4-MG) presents a unique challenge due to its dual affinity for distinct protein families.
Q1: What are the intended targets for this compound in brain tissue homogenates?
The primary targets of interest for 4-MG are the high-affinity, Na+-dependent excitatory amino acid transporters (EAATs). Specifically, it was developed as a tool to label and characterize glial glutamate transporters, such as GLT1 (EAAT2) and GLAST (EAAT1).[1] The goal of these assays is typically to quantify the density (Bmax) and affinity (Kd) of these transporters, which are crucial for clearing glutamate from the synaptic cleft.
Q2: What is the primary cause of the high non-specific binding observed with radiolabeled 4-MG?
The term "non-specific binding" in the context of 4-MG is often a misnomer for what is more accurately described as off-target specific binding . Pharmacological studies have revealed that, in addition to EAATs, 4-MG also binds with appreciable affinity to ionotropic glutamate receptors (GluRs), with a particular preference for kainate receptor sites.[2]
This cross-reactivity is the single largest contributor to a high background signal that can obscure the desired signal from EAATs. While general non-specific binding to lipids, proteins, and assay materials does occur, it is the binding to this secondary, saturable site that requires a specialized mitigation strategy.[2][3]
Caption: Troubleshooting workflow for high non-specific binding of 4-MG.
Section 4: Validated Experimental Protocols
The following protocols incorporate the best practices discussed above to ensure maximal specific signal.
Protocol 1: Radioligand Binding of [3H]4-MG to EAATs in Rat Brain Homogenates (with Receptor Masking)
This protocol is designed to specifically quantify EAATs by blocking confounding glutamate receptors.
1. Reagent Preparation:
- Assay Buffer: 5 mM HEPES, 96 mM NaCl, pH 7.5. Prepare fresh and keep on ice. [2] * Wash Buffer: Ice-cold Assay Buffer.
- [3H]4-MG Stock: Prepare a concentrated stock solution in Assay Buffer. Determine the precise concentration via scintillation counting of a known aliquot.
- Masking Agent Stock: 10 mM CNQX in DMSO.
- Unlabeled Competitor Stock: 10 mM L-glutamate in Assay Buffer.
2. Tissue Preparation:
- Homogenize brain tissue (e.g., cortex, hippocampus) in 10 volumes of ice-cold Assay Buffer using a glass-Teflon homogenizer.
- Centrifuge at 48,000 x g for 15 minutes at 4°C.
- Discard the supernatant, resuspend the pellet in fresh Assay Buffer, and repeat the centrifugation step two more times to wash the membranes.
- Resuspend the final pellet in Assay Buffer to a final protein concentration of 0.5-1.0 mg/mL. Determine protein concentration using a standard method (e.g., Bradford assay).
3. Assay Procedure (for a single concentration saturation experiment):
- Set up triplicate tubes for each condition in 1.5 mL microcentrifuge tubes.
- Total Binding Tubes:
- 100 µL Assay Buffer
- 50 µL Masking Agent (e.g., to a final concentration of 30 µM CNQX)
- 50 µL [3H]4-MG (to a final concentration near the Kd, e.g., 250 nM) [2] * Non-Specific Binding Tubes:
- 50 µL Unlabeled Competitor (to a final concentration of 1 mM L-glutamate)
- 50 µL Assay Buffer
- 50 µL Masking Agent (final concentration 30 µM CNQX)
- 50 µL [3H]4-MG (final concentration 250 nM)
- Initiate Reaction: Add 250 µL of the prepared tissue homogenate to all tubes to bring the final volume to 500 µL.
- Incubation: Incubate for 30-60 minutes on ice or at 4°C to reach equilibrium.
- Termination and Filtration:
- Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% BSA or 0.3% polyethylenimine to reduce filter binding).
- Wash the filters rapidly three times with 4 mL of ice-cold Wash Buffer.
- Quantification:
- Place filters in scintillation vials.
- Add 4-5 mL of a suitable scintillation cocktail.
- Allow vials to sit for several hours in the dark before counting in a beta counter.
Section 5: Frequently Asked Questions (FAQs)
Q9: Can I use unlabeled 4-MG to define non-specific binding instead of L-glutamate?
Yes, using the unlabeled version of the radioligand is a very common and valid approach to define NSB. You would use it at a concentration at least 100-fold higher than its Kd. The advantage of using a compound like L-glutamate is that it is the endogenous ligand for the transporters and is often more readily available and less expensive. The key is to use a concentration high enough to fully displace all specific binding of your radioligand from the EAATs.
Q10: Why is the binding assay performed at 4°C?
Performing the assay at a low temperature serves two primary purposes. First, it significantly slows down the activity of proteases present in the tissue homogenate, preserving the integrity of the transporter proteins during the incubation period. Second, it can help reduce the activity of the transporters themselves, ensuring you are measuring binding events rather than ligand uptake, which can complicate the interpretation of equilibrium binding data.
Q11: My specific binding signal is still low even after optimization. What should I investigate?
If your specific signal is weak, consider the following:
-
Tissue Quality: Ensure the tissue was fresh or properly flash-frozen and stored at -80°C. Poor tissue quality leads to degraded receptors.
-
Protein Concentration: The amount of signal is directly proportional to the number of receptors in the tube. Try increasing the amount of tissue homogenate per assay tube, but be aware this can also increase NSB. [4]An optimal concentration must be determined empirically.
-
Radioligand Integrity: Verify the age and storage conditions of your radiolabeled 4-MG. Radiochemical decomposition can reduce its ability to bind specifically.
-
Equilibrium Time: Confirm that your incubation time is sufficient to reach equilibrium, especially at low radioligand concentrations. [4]Perform a time-course experiment to determine the optimal incubation period.
References
- Butcher, S. P., et al. (1998). 4-methylglutamate and [(3)H]D-aspartate as ligands for binding and autoradiographic analyses of glutamate transporters.
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]
- GraphPad Software. (n.d.). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. [Link]
- GraphPad Software. (n.d.).
- Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]
- Vandenberg, R. J., et al. (1997). (3)H-4-Methylglutamate: a novel ligand for the characterization of glutamate transporters. Molecular Pharmacology, 51(5), 809-817. [Link]
- Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]
- Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya. [Link]
- Gouaux, E. (2019). Binding and transport of D-aspartate by the glutamate transporter homolog GltTk. eLife, 8, e47259. [Link]
- MBL Life Science. (n.d.). Main causes of non-specific reactions of antibodies. MBL Life Science. [Link]
Sources
- 1. [(3)H](2S,4R)-4-Methylglutamate: a novel ligand for the characterization of glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of [(3)H]-(2S,4R)-4-methylglutamate and [(3)H]D-aspartate as ligands for binding and autoradiographic analyses of glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. graphpad.com [graphpad.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
proper storage and handling of 4-Methyl hydrogen L-aspartate powder
Welcome to the technical support center for 4-Methyl hydrogen L-aspartate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the proper storage, handling, and use of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot common issues.
Core Concepts: Understanding the Molecule
This compound is a derivative of the amino acid L-aspartic acid, with a methyl ester at the 4-position carboxyl group. This modification significantly alters its properties compared to the parent amino acid, influencing its solubility, stability, and reactivity. Understanding these fundamental characteristics is crucial for its effective use in research.
Key Molecular Attributes:
| Property | Value | Significance for Handling and Storage |
| Molecular Formula | C₅H₉NO₄ | |
| Molecular Weight | 147.13 g/mol | |
| Appearance | White to off-white solid/powder | Visual indicator of purity. Any discoloration may suggest degradation or contamination. |
| Chirality | L-configuration at the α-carbon | Enantiomeric purity is critical for many biological assays. Improper handling or harsh conditions could potentially lead to racemization, although this is generally not a primary concern under standard laboratory conditions. |
Storage and Stability: Preserving Compound Integrity
Proper storage of this compound powder is paramount to prevent degradation and ensure reproducible experimental outcomes. While the compound is reported to be stable at room temperature, long-term storage recommendations vary, reflecting the need to mitigate potential degradation pathways.[1][2]
Recommended Storage Conditions for Powder
For optimal long-term stability, the powder should be stored under the following conditions:
| Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage (up to 3 years) [3] | Reduces the rate of potential degradation reactions, such as hydrolysis and oxidation. While stable at room temperature for shorter periods, low-temperature storage is a best practice for preserving the compound's integrity over months or years. |
| 4°C for short-term storage [4] | A viable option for frequently used aliquots, balancing accessibility with preservation. | |
| Atmosphere | Store in a tightly sealed container | This compound can be hygroscopic. A tight seal prevents moisture absorption from the atmosphere, which can lead to hydrolysis of the methyl ester. |
| Consider storage under an inert atmosphere (e.g., argon or nitrogen) | While not always necessary, for very long-term storage or for highly sensitive applications, an inert atmosphere can provide an extra layer of protection against oxidative degradation. | |
| Light | Protect from light | As with many complex organic molecules, prolonged exposure to UV light can potentially induce degradation. Storing in an opaque container or in a dark location is a simple and effective preventative measure. |
Stability of Solutions
Once dissolved, the stability of this compound is significantly influenced by the solvent, pH, and storage temperature.
| Solvent | Storage Temperature | Stability Period | Rationale |
| DMSO | -80°C | Up to 6 months [4][5] | Cryogenic storage minimizes molecular motion, effectively halting most degradation processes. DMSO is a common solvent for this compound.[3][4] |
| -20°C | Up to 1 month [4][5] | Suitable for working stock solutions that will be used within a shorter timeframe. |
Expert Insight: The primary degradation pathway in solution is the hydrolysis of the methyl ester back to L-aspartic acid. This process is accelerated by the presence of water and by acidic or basic conditions. Therefore, using anhydrous solvents and maintaining a neutral pH are critical for maximizing the shelf-life of your stock solutions.
Handling and Preparation of Solutions: Best Practices
Proper handling techniques are essential to maintain the purity and integrity of this compound powder and its solutions.
Handling the Powder
-
Work in a clean, dry environment: To prevent contamination and moisture absorption, handle the powder in a clean, dry area. A glove box with a dry atmosphere is ideal, but not always necessary for routine handling.
-
Use appropriate personal protective equipment (PPE): Wear gloves, safety glasses, and a lab coat. If there is a risk of generating dust, a dust mask or respirator is recommended.[1]
-
Aliquot the powder: Upon receiving the compound, it is good practice to aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to ambient conditions, reducing the risk of contamination and degradation.
Preparing Solutions
-
Choose the right solvent: this compound is soluble in water and organic solvents like alcohols and esters.[1] For biological experiments, DMSO is a common choice.[3][4]
-
Use anhydrous solvents: Whenever possible, use freshly opened or properly stored anhydrous solvents to minimize water content and reduce the risk of hydrolysis.
-
Weigh the powder quickly and accurately: Minimize the time the container is open to the atmosphere.
-
Dissolve thoroughly: Ensure the powder is completely dissolved before use. Sonication can aid in dissolution in some solvents, such as DMSO.[3]
-
Store solutions appropriately: As detailed in the stability section, store stock solutions at -20°C or -80°C in tightly sealed vials.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Solubility Issues
Problem: The powder is not dissolving completely in the chosen solvent.
Possible Causes & Solutions:
-
Incorrect solvent: While soluble in several solvents, the solubility can vary. Confirm the solubility of your specific batch in the chosen solvent.
-
Insufficient mixing/sonication: Some compounds require more energy to dissolve. Try vortexing for a longer period or using a sonicator.
-
Low-quality solvent: The presence of impurities or water in the solvent can affect solubility. Use a fresh, high-purity, anhydrous solvent.
-
Compound degradation: If the powder has been stored improperly, it may have degraded into less soluble byproducts.
Inconsistent Experimental Results
Problem: Experiencing variability between experiments using the same nominal concentration of the compound.
Possible Causes & Solutions:
-
Solution degradation: If stock solutions are old or have been stored improperly, the active compound concentration may have decreased due to hydrolysis or other degradation pathways. Prepare fresh stock solutions regularly.
-
Repeated freeze-thaw cycles: Avoid multiple freeze-thaw cycles of your stock solutions, as this can accelerate degradation. Aliquot your stock solution into single-use volumes.
-
Hygroscopic nature of the powder: If the powder has absorbed moisture, the actual weight of the active compound will be less than measured. Ensure the powder is stored in a desiccator or other dry environment.
Unexpected Peaks in Analytical Data (e.g., NMR, LC-MS)
Problem: Observing unexpected signals in your analytical data that are not consistent with the structure of this compound.
Possible Causes & Solutions:
-
Hydrolysis: The most common degradation product is L-aspartic acid. Look for peaks corresponding to this molecule in your analysis.
-
Aspartimide formation: Under certain conditions (especially during synthesis or under acidic/basic conditions), the molecule can cyclize to form an aspartimide.[6] This will have a different mass and NMR spectrum.
-
Impurities from synthesis: Common impurities can include starting materials or byproducts from the synthesis process.[6]
-
Solvent adducts: In mass spectrometry, you may observe adducts with solvent molecules.
Troubleshooting Workflow for Unexpected Analytical Results
Caption: Troubleshooting unexpected analytical peaks.
Frequently Asked Questions (FAQs)
Q1: Can I store the this compound powder at room temperature?
A1: While it is generally stable at room temperature for short periods, for long-term storage and to ensure the highest purity, it is strongly recommended to store the powder at -20°C.[3] This minimizes the risk of slow degradation over time.
Q2: My stock solution in DMSO has been stored at -20°C for 3 months. Is it still good to use?
A2: It is recommended to use DMSO stock solutions stored at -20°C within one month.[4][5] After 3 months, there is a higher risk of degradation, primarily through hydrolysis. For critical experiments, it is best to prepare a fresh stock solution.
Q3: What is the best way to prepare a solution for cell-based assays?
A3: Prepare a concentrated stock solution in a sterile, cell-culture grade solvent like DMSO. This stock solution can then be diluted to the final working concentration in your cell culture medium. Be mindful of the final DMSO concentration in your assay, as it can be toxic to cells at higher concentrations.
Q4: I see that the hydrochloride salt of this compound is also available. How do its storage and handling differ?
A4: The hydrochloride salt is generally more stable and less hygroscopic than the free base, making it easier to handle and weigh. However, the fundamental principles of storage (cold and dry) and solution preparation (use of anhydrous solvents, proper storage of stock solutions) remain the same. The solubility characteristics may differ, so always consult the product datasheet.
Q5: How can I confirm the identity and purity of my this compound powder?
A5: The most common methods for identity and purity confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). 1H NMR will show characteristic peaks for the methyl ester and the aspartate backbone protons. LC-MS will confirm the correct mass and can be used to quantify purity.
Experimental Protocol Workflow: Preparing a Stock Solution
Caption: Workflow for preparing a stock solution.
References
- National Center for Biotechnology Information. (n.d.). L-Aspartic Acid. PubChem Compound Database.
- Wang, Y., & Gellman, A. J. (2021). Dual decomposition pathways for L-aspartic acid on Ni(100). Surface Science, 712, 121887.
- Molbase. (n.d.). This compound | 2177-62-0.
- LookChem. (n.d.). China this compound(CAS# 2177-62-0) Manufacturer and Supplier.
- National Center for Biotechnology Information. (n.d.). 4-(Phenylmethyl) hydrogen L-aspartate. PubChem Compound Database.
- Quora. (2017). How to decipher the L-Aspartic NMR graph.
- Kim, J. H., et al. (2012). Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application. Colloids and Surfaces B: Biointerfaces, 97, 190-195.
- Havenith, H., et al. (2021). Investigation of Impurities in Peptide Pools. Molecules, 26(16), 4893.
- Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems.
- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
- Wikipedia. (n.d.). Urea.
- Wikipedia. (n.d.). Glycine.
- Roy, A., et al. (2010). Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide. Organic & Biomolecular Chemistry, 8(21), 4918-4926.
- Chemistry Steps. (2019, March 11). NMR Spectroscopy Practice Problems - Solving NMR Step by Step [Video]. YouTube.
- Chen, H. L., et al. (2011). Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor. Aerosol and Air Quality Research, 11(3), 252-259.
- The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions.
- Li, Y., et al. (2023).
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- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 4-Methyl hydrogen L-aspartate
Welcome to the technical support center for researchers utilizing 4-Methyl hydrogen L-aspartate. This guide is designed to provide you with in-depth technical and practical advice to minimize off-target effects and ensure the scientific rigor of your experiments. As a Senior Application Scientist, my goal is to empower you with the knowledge to not only troubleshoot potential issues but also to proactively design robust experimental plans.
This resource is structured to address common questions and challenges encountered when working with this NMDA receptor agonist. We will delve into the causality behind experimental choices, providing you with the rationale to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you may have about this compound and its potential for off-target effects.
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as L-Aspartic acid 4-methyl ester, is a derivative of the endogenous neurotransmitter L-aspartic acid.[1][2] Its primary mechanism of action is as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors crucial for excitatory synaptic transmission in the central nervous system.[3][4] Like glutamate and NMDA, it binds to the agonist site on the GluN2 subunit of the NMDA receptor complex, leading to channel opening and an influx of cations, most notably Ca2+.[2][4]
Q2: What are the potential off-target effects of this compound?
The primary concern with any NMDA receptor agonist is excitotoxicity, a process where excessive receptor activation leads to a pathological increase in intracellular calcium, triggering a cascade of events that can result in neuronal damage and death.[5][6] Beyond this on-target, dose-dependent toxicity, potential off-target effects could include:
-
Activation of other glutamate receptors: While selective for the NMDA receptor, high concentrations of this compound may lead to the activation of other ionotropic glutamate receptors such as AMPA and kainate receptors, or even metabotropic glutamate receptors.[7][8]
-
Interaction with other cellular targets: As an amino acid derivative, it is important to consider potential interactions with other cellular machinery, although specific interactions for this compound are not well-documented in publicly available literature.
Q3: How can I begin to assess the potential for off-target effects in my experimental system?
A systematic approach is crucial. We recommend a combination of in vitro characterization and careful in-culture or in vivo dose-response studies. Key initial steps include:
-
Determine the EC50 for NMDA receptor activation: This will establish the concentration range for your desired on-target effect.
-
Perform a selectivity screen: Test the compound against other relevant receptors, particularly AMPA and kainate receptors, to determine its selectivity profile.
-
Conduct a dose-response curve for cytotoxicity: This will identify the concentration at which excitotoxicity becomes a significant factor in your model system.
Detailed protocols for these essential experiments are provided in the Troubleshooting Guides section.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for identifying and mitigating specific issues you may encounter during your experiments with this compound.
Guide 1: High Cell Death or Neuronal Damage Observed in Culture
Problem: You observe significant cell death, morphological changes indicative of apoptosis or necrosis, or a general decline in the health of your neuronal cultures after applying this compound.
Underlying Cause: This is most likely due to excitotoxicity resulting from excessive NMDA receptor activation.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cell death.
Detailed Protocols:
Protocol 1.1: Determining the Optimal Working Concentration using a Dose-Response Curve
-
Cell Plating: Plate primary neurons or a suitable neuronal cell line at an appropriate density in a 96-well plate. Allow the cells to mature and form synaptic connections.
-
Prepare Stock Solution: Prepare a 100 mM stock solution of this compound hydrochloride in sterile, nuclease-free water or a suitable buffer like PBS. Ensure complete dissolution.
-
Serial Dilutions: Perform serial dilutions of the stock solution in your cell culture medium to create a range of final concentrations (e.g., 1 µM to 1 mM).
-
Treatment: Carefully replace the medium in your cell plate with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT assay, LDH release assay, or live/dead cell staining with calcein-AM and ethidium homodimer-1.
-
Data Analysis: Plot the cell viability against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for toxicity.
Table 1: Example Dose-Response Data for Cytotoxicity
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5 |
| 1 | 98 ± 6 |
| 10 | 95 ± 5 |
| 50 | 85 ± 8 |
| 100 | 60 ± 10 |
| 250 | 30 ± 7 |
| 500 | 10 ± 4 |
| 1000 | 5 ± 2 |
This is example data and the actual values will depend on the cell type and experimental conditions.
Guide 2: Inconsistent or Unexpected Experimental Results
Problem: Your experimental results are highly variable, or you observe effects that are not consistent with NMDA receptor activation.
Underlying Cause: This could be due to off-target effects at other glutamate receptors or poor compound stability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Detailed Protocols:
Protocol 2.1: Assessing Receptor Selectivity using Electrophysiology
This protocol requires access to patch-clamp electrophysiology equipment and expertise.
-
Cell Preparation: Use HEK293 cells transiently or stably expressing different glutamate receptor subtypes (e.g., GluN1/GluN2A, GluA1, GluK2).
-
Whole-Cell Patch-Clamp: Obtain whole-cell recordings from single cells.
-
Agonist Application: Apply a known concentration of this compound and measure the elicited current.
-
Comparative Agonist Application: In the same cell or in parallel experiments, apply selective agonists for other receptors (e.g., AMPA, kainate) to confirm receptor expression and function.
-
Data Analysis: Compare the current amplitudes elicited by this compound at different receptor subtypes to determine its selectivity profile.
Protocol 2.2: Assessing Receptor Selectivity using Calcium Imaging
This is a higher-throughput alternative to electrophysiology.
-
Cell Preparation: Plate HEK293 cells expressing different glutamate receptor subtypes in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium indicator dye such as Fluo-4 AM according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a high-content imaging system.
-
Agonist Addition: Add this compound at various concentrations to the wells.
-
Fluorescence Measurement: Immediately begin measuring the change in fluorescence over time. An increase in fluorescence indicates an influx of calcium and receptor activation.
-
Data Analysis: Calculate the change in fluorescence (ΔF/F0) and plot it against the agonist concentration to generate dose-response curves for each receptor subtype.
Table 2: Example Selectivity Profile Data
| Receptor Subtype | EC50 (µM) |
| NMDA (GluN1/GluN2A) | 25 |
| AMPA (GluA1) | >1000 |
| Kainate (GluK2) | >1000 |
This is example data. The actual selectivity profile of this compound needs to be experimentally determined.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs can aid in understanding and troubleshooting.
Caption: Signaling pathways of on-target and off-target effects.
Caption: Recommended experimental workflow.
References
- Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The glutamate receptor ion channels. Pharmacological reviews, 51(1), 7–61.
- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400.
- Hansen, K. B., Yi, F., Perszyk, R. E., Menniti, F. S., & Traynelis, S. F. (2018). Subunit-selective allosteric modulators of NMDA receptors: new opportunities for CNS therapeutics. Biochemical pharmacology, 153, 14–30.
- Choi, D. W. (1988). Glutamate neurotoxicity and diseases of the nervous system. Neuron, 1(8), 623–634.
- Mayer, M. L., & Westbrook, G. L. (1987). The physiology of excitatory amino acids in the vertebrate central nervous system. Progress in neurobiology, 28(3), 197–276.
- Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by normalizing synaptic plasticity. Neuron, 55(5), 699–712.
- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496.
- Hardingham, G. E., & Bading, H. (2010). Synaptic versus extrasynaptic NMDA receptor signalling: implications for neurodegenerative disorders. Nature reviews. Neuroscience, 11(10), 682–696.
- Zhou, Q., & Sheng, M. (2013). NMDA receptors in nervous system diseases. Neuropharmacology, 74, 69–75.
- Monaghan, D. T., Irvine, M. W., Costa, B. M., Fang, G., & Jane, D. E. (2012). Pharmacological modulation of NMDA receptors. Current pharmaceutical design, 18(22), 3223–3239.
- Kalia, L. V., Kalia, S. K., & Salter, M. W. (2008). NMDA receptors in clinical neurology: excitatory times ahead. The Lancet. Neurology, 7(8), 742–755.
- Wikipedia. (2024). NMDA receptor.
- Choi, D. W., Viseskul, V., Amirthanayagam, M., & Monyer, H. (1989). Aspartate neurotoxicity on cultured cortical neurons. Journal of neuroscience research, 23(1), 116–121.
- Finkelstein, M. W., Daabees, T. T., Stegink, L. D., & Applebaum, A. E. (1983). Correlation of aspartate dose, plasma dicarboxylic amino acid concentration, and neuronal necrosis in infant mice. Toxicology, 29(1-2), 109–119.
- Skaper, S. D., Facci, L., & Leon, A. (1990). Gangliosides attenuate the delayed neurotoxicity of aspartic acid in vitro. Neuroscience letters, 117(1-2), 154–159.
- Rae, C., Nättinen, J., & Kurko, D. (2020). L-Aspartate, L-Ornithine and L-Ornithine-L-Aspartate (LOLA) and Their Impact on Brain Energy Metabolism. Neurochemical research, 45(6), 1269–1281.
- D'Aniello, A., Di Fiore, M. M., Fisher, G. H., Milone, A., Seleni, A., D'Aniello, S., Perna, A. F., & Ingrosso, D. (2000). D-aspartate, a key element for the improvement of sperm quality. Advances in experimental medicine and biology, 485, 243–249.
- Patneau, D. K., & Mayer, M. L. (1990). Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors. The Journal of neuroscience : the official journal of the Society for Neuroscience, 10(7), 2385–2399.
- Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf. (n.d.).
- Paoletti, P. (2011). Molecular basis of NMDA receptor functional diversity. The European journal of neuroscience, 33(8), 1351–1365.
- Cull-Candy, S., Brickley, S., & Farrant, M. (2001). NMDA receptor subunits: diversity, development and disease. Current opinion in neurobiology, 11(3), 327–335.
- Sommer, B., Burnashev, N., Verdoorn, T. A., Keinänen, K., Sakmann, B., & Seeburg, P. H. (1992).
- Paternain, A. V., Morales, M., & Lerma, J. (1995). Selective antagonism of AMPA receptors unmasks kainate receptor-mediated responses in hippocampal neurons. Neuron, 14(1), 185–189.
- Jullian, N., Brabet, I., Pin, J. P., & Acher, F. C. (1999). Agonist selectivity of mGluR1 and mGluR2 metabotropic receptors: a different environment but similar recognition of an extended glutamate conformation. Journal of medicinal chemistry, 42(9), 1546–1555.
- Horak, M., & Vyklicky, L. (2015). Structure, function, and pharmacology of NMDA receptor channels. Physiological research, 64 Suppl 2(Suppl 2), S197–S208.
- Karakas, E., & Furukawa, H. (2014). A structural biology perspective on NMDA receptor pharmacology and function. Current opinion in structural biology, 29, 85–92.
- Chen, P. E., & Wyllie, D. J. (2006). Pharmacological insights into the kainate receptor signalling. Trends in pharmacological sciences, 27(11), 579–586.
- Jane, D. E., Tse, H. W., Skifter, D. A., Christie, J. M., & Monaghan, D. T. (2009). Glutamate receptor ion channels: a review of their structure and function. CNS & neurological disorders drug targets, 8(2), 98–115.
- Traynelis, S. F., & Heinemann, S. F. (1995). A model for predicting cation selectivity and permeability in AMPA and NMDA receptors based on receptor subunit composition. Journal of physiology, 484( Pt 3), 597–615.
- Benveniste, M., & Mayer, M. L. (1991). A kinetic analysis of the actions of NMDA receptor antagonists. The Journal of physiology, 438, 37–58.
- Tang, L. H., D'Souza, S., Li, L., & Zorumski, C. F. (1999). D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 19(24), 10670–10676.
- Mayer, M. L., Westbrook, G. L., & Guthrie, P. B. (1984). Voltage-dependent block by Mg2+ of NMDA responses in spinal cord neurones.
- Nowak, L., Bregestovski, P., Ascher, P., Herbet, A., & Prochiantz, A. (1984). Magnesium gates glutamate-activated channels in mouse central neurones.
- Choi, D. W., Maulucci-Gedde, M., & Kriegstein, A. R. (1987). Glutamate neurotoxicity in cortical cell culture. The Journal of neuroscience : the official journal of the Society for Neuroscience, 7(2), 357–368.
- Rothman, S. M., & Olney, J. W. (1986). Glutamate and the pathophysiology of hypoxic--ischemic brain damage. Annals of neurology, 19(2), 105–111.
- Lipton, S. A., & Rosenberg, P. A. (1994). Excitatory amino acids as a final common pathway for neurologic disorders. The New England journal of medicine, 330(9), 613–622.
- Lucas, D. R., & Newhouse, J. P. (1957). The toxic effect of sodium L-glutamate on the inner layers of the retina. A.M.A. archives of ophthalmology, 58(2), 193–201.
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- 3. NMDA receptor subunits: function and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Challenges in the Delivery of 4-Methyl hydrogen L-aspartate to the CNS
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methyl hydrogen L-aspartate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the delivery of this compound to the central nervous system (CNS). As an analog of the excitatory neurotransmitter L-aspartic acid, this compound holds potential for investigating neuronal pathways and pathologies. However, its effective delivery to the brain is hampered by significant physiological barriers, most notably the blood-brain barrier (BBB). This document offers field-proven insights and evidence-based protocols to help you navigate these challenges and achieve reliable and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the properties of this compound and the fundamental challenges of its CNS delivery.
Q1: What are the key physicochemical properties of this compound that influence its CNS penetration?
A1: The ability of any molecule to cross the blood-brain barrier is largely dictated by its physicochemical properties. For this compound, the following characteristics are of primary importance:
| Property | Value/Prediction | Implication for CNS Delivery |
| Molecular Weight | ~147.13 g/mol [1] | The low molecular weight is generally favorable for passive diffusion across the BBB.[2] |
| Lipophilicity (XLogP3) | -2.4 to -2.9[1][3] | The predicted low lipophilicity (high hydrophilicity) is a major impediment to passive diffusion across the lipid-rich BBB.[4] |
| Hydrogen Bond Donors | 2[1] | The presence of hydrogen bond donors can hinder BBB penetration by increasing the molecule's affinity for water over lipids. |
| Hydrogen Bond Acceptors | 5[1] | A higher number of hydrogen bond acceptors can also limit passive diffusion across the BBB. |
| Charge at Physiological pH | Likely anionic | As an analog of L-aspartic acid, it is expected to be negatively charged at physiological pH, which restricts passive diffusion across the BBB. |
Q2: Which transport systems at the blood-brain barrier are likely to be involved in the uptake of this compound?
A2: Given its structural similarity to L-aspartic acid, this compound is a candidate for transport by systems that handle endogenous amino acids. The primary candidates are the Excitatory Amino Acid Transporters (EAATs) .[5][6][7][8] There are five subtypes of EAATs (EAAT1-5) that are responsible for the uptake of glutamate and aspartate in the CNS.[5][6][8] Additionally, the Alanine-Serine-Cysteine Transporter 2 (ASCT2) has been shown to mediate the L-isomer-selective efflux of aspartic acid at the BBB.[9] It is plausible that this compound could be a substrate for one or more of these transporters.
Q3: My this compound solution appears unstable. How can I ensure its stability for in vivo experiments?
A3: While specific stability data for this compound is limited, general principles for amino acid stability should be followed. Amino acid solutions can be susceptible to microbial growth and chemical degradation over time. Long-term storage of plasma samples at -80°C has been shown to lead to altered concentrations of some amino acids.[10][11] For in vivo experiments, it is critical to:
-
Prepare fresh solutions: Whenever possible, prepare solutions on the day of the experiment.
-
Use sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF): This is especially important for direct CNS administration.
-
Filter sterilize: Use a 0.22 µm filter to sterilize the solution before administration.
-
Protect from light and extreme temperatures: Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C and protected from light.[12]
-
Monitor for precipitation: this compound is a solid that is soluble in water.[13] However, ensure it remains fully dissolved at the desired concentration and temperature of your experiment.
Q4: I am not observing the expected CNS effects after systemic administration. What are the likely reasons?
A4: A lack of observable CNS effects after systemic (e.g., intravenous or intraperitoneal) administration is a common challenge for hydrophilic molecules like this compound. The primary reasons include:
-
Poor BBB permeability: As discussed, the physicochemical properties of the molecule are unfavorable for passive diffusion.
-
Efflux transporters: The BBB actively removes many substances from the brain. It is possible that this compound is a substrate for efflux transporters.[14] L-aspartic acid itself has been shown to be actively effluxed from the brain.[2][8]
-
Rapid peripheral clearance: The compound may be quickly metabolized or excreted from the body before it has a chance to accumulate in the CNS.
-
Competition at transporters: Endogenous L-aspartate and glutamate are present in the blood and could compete with this compound for binding to BBB transporters, thereby reducing its uptake into the brain.[14]
Part 2: Troubleshooting Guides
This section provides a structured approach to resolving specific experimental issues.
Troubleshooting Systemic Administration
Problem: Low brain-to-plasma concentration ratio of this compound after intravenous or intraperitoneal injection.
| Potential Cause | Diagnostic Step | Proposed Solution |
| Inefficient BBB Transport | Perform an in vitro BBB permeability assay (see Protocol 1). | If permeability is low, consider formulation strategies to enhance delivery (see below) or switch to direct CNS administration. |
| Active Efflux | Use an in vitro BBB model to perform a bi-directional transport assay. A higher basal-to-apical than apical-to-basal transport suggests active efflux. | Co-administer with known broad-spectrum efflux pump inhibitors (e.g., verapamil, cyclosporine A) in your in vitro model to see if transport increases. Note: In vivo use of efflux inhibitors can have systemic side effects and should be carefully considered. |
| High Plasma Protein Binding | Determine the plasma protein binding of your compound using equilibrium dialysis or ultrafiltration. | High binding reduces the free fraction available to cross the BBB. While challenging to modify, this information is crucial for interpreting pharmacokinetic data. |
| Rapid Peripheral Metabolism/Clearance | Conduct a pharmacokinetic study to determine the plasma half-life of the compound. | If the half-life is very short, a continuous infusion paradigm may be necessary to maintain adequate plasma concentrations. |
Troubleshooting Direct CNS Administration (Intracranial Injection)
Problem: High variability in behavioral or neurochemical outcomes following intracranial injection.
| Potential Cause | Diagnostic Step | Proposed Solution |
| Inaccurate Targeting | Post-mortem, perfuse the animal and perform histological analysis to verify the injection site using a co-injected dye (e.g., pontamine sky blue). | Refine stereotaxic coordinates based on a reliable brain atlas for the specific age and strain of your animal model. Ensure the head is level in the stereotaxic frame.[15] |
| Incorrect Injection Volume or Rate | Review your injection parameters. | For small brain regions, use a small injection volume (e.g., 100-500 nL) and a slow injection rate (e.g., 100 nL/min) to prevent tissue damage and backflow.[15] |
| Clogged Injection Cannula | Before each injection, ensure the cannula is patent by extruding a small amount of solution. | If clogging is frequent, filter your solution immediately before loading the syringe. Ensure the cannula is thoroughly cleaned between uses. |
| Leakage up the Injection Tract | Leave the injection cannula in place for 5-10 minutes after the injection is complete to allow for diffusion into the parenchyma.[16] | Slowly retract the cannula. |
| Solution Incompatibility | Ensure the pH and osmolarity of your solution are compatible with the brain parenchyma. | Use artificial cerebrospinal fluid (aCSF) as the vehicle for your compound. |
Part 3: Experimental Protocols & Methodologies
As a self-validating system, the following protocols are designed to help you systematically evaluate the CNS delivery of this compound.
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol allows for the quantitative assessment of the permeability of this compound across a cellular model of the BBB.
Objective: To determine the apparent permeability coefficient (Papp) of this compound.
Materials:
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size)
-
Human brain microvascular endothelial cells (hBMECs)
-
Human astrocytes
-
Cell culture medium and supplements
-
This compound
-
Lucifer yellow (paracellular marker)
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
Methodology:
-
Co-culture setup: a. Coat the apical side of the Transwell® inserts with collagen. b. Seed hBMECs on the apical side of the inserts. c. Seed human astrocytes on the basolateral side of the well. d. Culture until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed (TEER > 150 Ω·cm²).[3][6]
-
Permeability Assay: a. Replace the medium in the apical (donor) chamber with medium containing a known concentration of this compound and Lucifer yellow. b. Replace the medium in the basolateral (receiver) chamber with fresh medium. c. At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh medium. d. At the end of the experiment, take a sample from the apical chamber.
-
Analysis: a. Quantify the concentration of this compound in all samples using a validated analytical method. b. Measure the fluorescence of Lucifer yellow to assess the integrity of the monolayer. A high Papp for Lucifer yellow indicates a leaky barrier. c. Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of transport of the compound into the receiver chamber.
- A is the surface area of the membrane.
- C0 is the initial concentration in the donor chamber.
Expected Outcome: A low Papp value would confirm that this compound has poor passive permeability across the BBB.
Protocol 2: Intracranial Injection (Stereotaxic Surgery)
This protocol provides a standardized method for the direct administration of this compound into a specific brain region.
Objective: To deliver a precise dose of this compound to a target brain nucleus.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine
-
Microsyringe pump and Hamilton syringe
-
Drill
-
Surgical tools (autoclaved)
-
This compound solution in aCSF
Methodology:
-
Animal Preparation: a. Anesthetize the animal (e.g., mouse or rat) and place it in the stereotaxic frame. b. Ensure the head is level by checking the coordinates of bregma and lambda.[15] c. Apply ophthalmic ointment to the eyes to prevent drying. d. Shave the scalp and clean with antiseptic solution.
-
Surgical Procedure: a. Make a midline incision to expose the skull. b. Identify bregma and determine the coordinates for your target region based on a brain atlas. c. Drill a small burr hole at the target coordinates.
-
Injection: a. Lower the injection needle to the target depth. b. Infuse the this compound solution at a slow rate (e.g., 100 nL/min). c. Leave the needle in place for 5-10 minutes post-injection. d. Slowly withdraw the needle.
-
Post-operative Care: a. Suture the incision. b. Provide post-operative analgesia and monitor the animal's recovery.
Self-Validation: Co-infuse a fluorescent tracer with a similar molecular weight to visualize the spread of the injectate and confirm accurate targeting via post-mortem histology.
Part 4: Visualization & Formatting
Diagrams
Diagram 1: Key Challenges in Systemic Delivery of this compound
Caption: A logical workflow for troubleshooting poor CNS efficacy.
References
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- Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972. [Link]
- PubChem. (n.d.). l-Aspartic acid, 4-methyl ester.
- Banks, W. A. (2009). Characteristics of compounds that cross the blood-brain barrier. BMC Neurology, 9(Suppl 1), S3. [Link]
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- Ohtsuki, S., & Terasaki, T. (2007). Contribution of carrier-mediated transport systems to the blood–brain barrier as a supporting and protecting interface for the brain; importance for CNS drug discovery and development. Pharmaceutical research, 24(9), 1745-1758. [Link]
- Hosoya, K. I., Sugawara, M., Asaba, H., Terasaki, T., & Tsuji, A. (2003). The l-isomer-selective transport of aspartic acid is mediated by ASCT2 at the blood-brain barrier. Journal of neurochemistry, 87(4), 891-901. [Link]
- Hosoya, K., Sugawara, M., Asaba, H., & Terasaki, T. (2000). Blood-brain barrier produces significant efflux of L-aspartic acid but not D-aspartic acid: in vivo evidence using the brain efflux index method. Journal of neurochemistry, 74(3), 1227-1233. [Link]
- Gabathuler, R. (2010). Approaches to transport therapeutic drugs across the blood-brain barrier to treat brain diseases. Neurobiology of disease, 37(1), 48-57. [Link]
- Pardridge, W. M. (2005). The blood-brain barrier: bottleneck in brain drug development. NeuroRx, 2(1), 3-14. [Link]
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- Protocols.io. (2024). Stereotaxic intracranial virus injection in mice. [Link]
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- Grewer, C., & Rauen, T. (2005). Excitatory amino acid transporters: a family of proteins with distinct transport and channel properties. Molecular membrane biology, 22(4), 317-331. [Link]
- RWD Life Science. (2023). Stereotaxic Intracranial Injection Surgery Protocol. [Link]
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- Protocols.io. (2024). Stereotaxic intracranial virus injection in mice. [Link]
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Technical Support Center: Overcoming Selectivity Issues of (2S,4R)-4-Methylglutamic Acid (SYM 2081)
Welcome to the technical support center for researchers utilizing (2S,4R)-4-Methylglutamic Acid, also known as SYM 2081. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to ensure the successful and selective application of this potent kainate receptor agonist in your experiments. Our goal is to empower you with the knowledge to anticipate and overcome potential selectivity challenges, leading to robust and reproducible data.
Introduction: The Selectivity Profile of (2S,4R)-4-Methylglutamic Acid (SYM 2081)
(2S,4R)-4-Methylglutamic acid (SYM 2081) is a powerful research tool valued for its high affinity and selectivity for kainate receptors over other ionotropic glutamate receptors (iGluRs), namely AMPA and NMDA receptors.[1][2] However, achieving functional selectivity in a biological system requires careful experimental design. This guide will walk you through the critical considerations and practical steps to isolate and confirm the kainate receptor-mediated effects of SYM 2081.
Frequently Asked Questions (FAQs)
Q1: Is 4-Methyl hydrogen L-aspartate an NMDA receptor agonist?
A1: This is a common misconception due to its structural similarity to NMDA. However, the biologically active stereoisomer, (2S,4R)-4-methylglutamic acid (SYM 2081), is a potent and highly selective kainate receptor agonist .[1][2] It exhibits significantly lower affinity for NMDA and AMPA receptors.[1][3]
Q2: What is the typical working concentration for SYM 2081?
A2: The optimal concentration depends on the experimental system and the specific kainate receptor subunits present. For targeting high-affinity kainate receptors, concentrations in the range of 30-300 nM are often used.[3] Higher concentrations (in the micromolar range) may be required to elicit maximal responses, but this also increases the risk of off-target effects on AMPA receptors.[3]
Q3: What are the primary off-target concerns with SYM 2081?
A3: The main selectivity concerns are potential activation of AMPA and NMDA receptors at higher concentrations.[1] Additionally, at concentrations above its agonist effective range, SYM 2081 can inhibit the glutamate transporters EAAT1 and EAAT2.[4][5]
Q4: How can I be certain that the effects I'm observing are mediated by kainate receptors?
A4: The gold standard is the use of selective antagonists. Pre-treatment of your experimental preparation with a selective kainate receptor antagonist should block the effects of SYM 2081. Conversely, the application of selective NMDA and AMPA receptor antagonists should not affect the SYM 2081-induced response at appropriate concentrations.
Troubleshooting Guide: Ensuring Selectivity in Your Experiments
This section provides a structured approach to troubleshooting common issues related to the selectivity of (2S,4R)-4-methylglutamic acid (SYM 2081).
Issue 1: Ambiguous or Unexpected Pharmacological Profile
Potential Cause: Off-target receptor activation.
Troubleshooting Workflow:
A workflow for troubleshooting inconsistent electrophysiological recordings with SYM 2081.
Experimental Protocol: Minimizing Desensitization in Electrophysiology
-
Preparation: Prepare your cells or slices for whole-cell patch-clamp recording.
-
Concanavalin A Pre-treatment: Pre-incubate the preparation with Concanavalin A (0.1-1 mg/mL) for 5-10 minutes. This lectin binds to glycosylation sites on the receptor and reduces desensitization. [2]3. Rapid Agonist Application: Utilize a fast-perfusion system to apply SYM 2081. This is critical for observing the maximal initial response before the onset of desensitization.
-
Washout: Ensure a thorough and rapid washout of the agonist to allow for receptor recovery between applications.
Advanced Application: Visualizing Kainate Receptor Signaling
For a more direct visualization of receptor activation and to confirm the spatial localization of the response, consider using genetically encoded glutamate sensors or calcium imaging.
Visualizing Glutamate Receptor Signaling Pathways:
A simplified diagram of the signaling pathway activated by kainate receptor agonists.
Experimental Protocol: Calcium Imaging of Kainate Receptor Activation
-
Cell Loading: Load your cultured neurons or brain slices with a calcium indicator dye (e.g., Fluo-4 AM) or use cells expressing a genetically encoded calcium indicator (e.g., GCaMP).
-
Baseline Imaging: Acquire a stable baseline fluorescence signal.
-
Pharmacological Isolation: As described previously, pre-incubate with AMPA and NMDA receptor antagonists to ensure the observed calcium influx is mediated by kainate receptors.
-
Agonist Stimulation: Apply SYM 2081 and record the changes in fluorescence intensity.
-
Data Analysis: Quantify the change in fluorescence (ΔF/F) to measure the intracellular calcium response.
Conclusion
(2S,4R)-4-Methylglutamic acid (SYM 2081) is a valuable tool for probing the function of kainate receptors. By understanding its selectivity profile and employing rigorous pharmacological and experimental controls, researchers can confidently attribute their findings to the activation of this important class of glutamate receptors. This guide provides a framework for troubleshooting common issues and designing experiments that yield clear and interpretable results.
References
- Zhou, Y., et al. (1997). (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors. Journal of Pharmacology and Experimental Therapeutics, 280(1), 422-427.
- Donevan, S. D., et al. (1998). The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors. Journal of Pharmacology and Experimental Therapeutics, 285(2), 539-545.
- Smothers, C. T., & Woodward, J. J. (2009). The methylglutamate, SYM 2081, is a potent and highly selective agonist at kainate receptors. Neuropsychopharmacology, 34(1), 1-15.
- Marvin, J. S., et al. (2013). An optimized fluorescent probe for visualizing glutamate neurotransmission.
- BenchChem. (2025).
- Sigma-Aldrich. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors.
- Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-446.
- Marvin, J. S., et al. (2016). An optimized fluorescent probe for visualizing glutamate neurotransmission.
- ChemicalBook. (2025). (2S,4R)-4-METHYLGLUTAMIC ACID.
- Okubo, Y., et al. (2010). Visualization of glutamate as a volume transmitter. Neuron, 66(4), 510-522.
- PubChem. (2S,4R)
- Santa Cruz Biotechnology. (2S,4R)-4-Methylglutamic Acid.
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- University of Pittsburgh. (2023).
- Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. JoVE (Journal of Visualized Experiments), (134), e58160.
- Leyrer-Jackson, J. M., et al. (2019). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction: Methods and Protocols.
- Jones, R. S., & Teyler, T. J. (1993). Role of NMDA, AMPA and kainate receptors in mediating glutamate- and 4-AP-induced dopamine and acetylcholine release from rat striatal slices. Brain Research, 624(1-2), 137-144.
- Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors. JoVE.
- Zhang, Y., et al. (2024). Agonism of the glutamate receptor GluK2 suppresses dermal mast cell activation and cutaneous inflammation.
- Willard, S. S., & Koochekpour, S. (2013). Glutamate, glutamate receptors, and downstream signaling pathways. International Journal of Biological Sciences, 9(9), 948-959.
- Leyrer-Jackson, J. M., et al. (2021). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction.
- Coulon, P., et al. (2021). Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors.
- Regan, M. C., & Hell, J. W. (2019). Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. Methods in Molecular Biology, 1941, 137-149.
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- Sun, Y., et al. (2018). A glutamate receptor channel with high affinity for domoate and kainate.
- Simmons, R. M., et al. (1998). The kainate receptor antagonist 2S,4R-4-methylglutamate attenuates mechanical allodynia and thermal hyperalgesia in a rat model of nerve injury. Neuroscience, 86(3), 891-900.
- Parpura, V., et al. (1999). Imaging Extracellular Waves of Glutamate during Calcium Signaling in Cultured Astrocytes. The Journal of Neuroscience, 19(9), 3438-3451.
- Fluorochem. (n.d.). (2S,4R)-4-Methylglutamic Acid.
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- Karakas, E., & Furukawa, H. (2014). Structural insights into competitive antagonism in NMDA receptors. Neuron, 81(3), 493-500.
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- Frolov, A. S., et al. (2023). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. International Journal of Molecular Sciences, 24(2), 1435.
- PubChem. 4-Methylglutamic acid.
- Ahmed, A. H., et al. (2016). Studies on an (S)-2-Amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic Acid (AMPA) Receptor Antagonist IKM-159: Asymmetric Synthesis, Neuroactivity, and Structural Characterization. ACS Chemical Neuroscience, 7(8), 1081-1093.
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- Santangelo, R. M., et al. (2017). A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use. Journal of Pharmacology and Experimental Therapeutics, 363(3), 377-393.
- University of Virginia School of Medicine. (2022). Novel NMDA Receptor Antagonists.
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Validation & Comparative
A Comparative Guide to NMDA Receptor Agonist Potency: L-Glutamate vs. L-Aspartate and the Impact of Structural Modifications
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the potency of two endogenous excitatory amino acid neurotransmitters, L-glutamate and L-aspartate, at N-methyl-D-aspartate (NMDA) receptors. While inquiries were made into the potency of 4-Methyl hydrogen L-aspartate, a comprehensive search of the scientific literature did not yield specific experimental data for this compound's activity at NMDA receptors. Therefore, this guide will focus on the well-characterized agonists, L-glutamate and L-aspartate, and will delve into the principles of structure-activity relationships to provide insights into how modifications, such as methylation, can influence agonist potency.
The NMDA Receptor: A Key Player in Synaptic Plasticity and Neurological Function
The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in excitatory neurotransmission throughout the central nervous system.[1] Its activation is critical for synaptic plasticity, the molecular basis for learning and memory.[1] Unlike other glutamate receptors, the NMDA receptor requires the binding of two distinct agonists for activation: glutamate and a co-agonist, typically glycine or D-serine.[2] Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg2+). This block is only relieved by depolarization of the postsynaptic membrane, making the NMDA receptor a "coincidence detector" that requires both presynaptic glutamate release and postsynaptic depolarization for activation.[3]
Upon activation, the NMDA receptor channel opens, allowing the influx of sodium (Na+) and, most importantly, calcium (Ca2+) ions. The resulting increase in intracellular Ca2+ concentration triggers a cascade of downstream signaling events that can lead to long-lasting changes in synaptic strength, such as long-term potentiation (LTP).
L-Glutamate and L-Aspartate: A Head-to-Head Comparison of Potency
Both L-glutamate and L-aspartate are endogenous amino acids that can activate NMDA receptors. However, their potencies differ, with L-glutamate being the more potent agonist.[4][5]
| Agonist | EC50 (µM) at GluN1/GluN2B Receptors | Notes |
| L-Glutamate | 2.3[4] | The primary and most potent endogenous agonist for NMDA receptors. |
| L-Aspartate | 14[5] | An endogenous agonist with a lower potency compared to L-glutamate. |
EC50 (Half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal response.
The lower EC50 value for L-glutamate indicates that a lower concentration is required to achieve half of the maximum activation of the NMDA receptor compared to L-aspartate. This difference in potency has significant implications for their physiological roles.
The Structural Basis of Potency: A Look at Structure-Activity Relationships
The difference in potency between L-glutamate and L-aspartate can be attributed to their distinct chemical structures and how they interact with the agonist binding site on the GluN2 subunit of the NMDA receptor.[6] The additional methylene group in the side chain of L-glutamate compared to L-aspartate allows for more optimal interactions within the binding pocket, leading to a higher affinity and potency.
While specific data for this compound is unavailable, we can hypothesize its potential effects based on established structure-activity relationships of NMDA receptor agonists. The addition of a methyl group at the 4-position of the L-aspartate backbone would introduce steric bulk and alter the electronic properties of the molecule. This modification could either enhance or decrease potency depending on how it influences the molecule's ability to fit within the confined space of the binding pocket and interact with key amino acid residues. Further experimental investigation would be required to determine the precise impact of this substitution.
Experimental Determination of Agonist Potency: A Detailed Protocol for Whole-Cell Patch-Clamp Electrophysiology
The gold standard for determining the potency of an agonist at an ion channel like the NMDA receptor is through electrophysiological recordings, specifically the whole-cell patch-clamp technique. This method allows for the direct measurement of the ionic currents flowing through the receptor in response to agonist application.
Objective: To determine the EC50 of an agonist (e.g., L-glutamate or L-aspartate) at NMDA receptors expressed in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, pH 7.4 with NaOH. Glycine (10 µM) should be included as a co-agonist. Mg2+ is typically omitted to prevent channel block.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH.
-
Agonist stock solutions of varying concentrations.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
Step-by-Step Methodology:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Cell Selection: Identify a healthy neuron with a smooth membrane under the microscope.
-
Giga-seal Formation: Approach the cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, establishing electrical and physical access to the cell's interior.
-
Voltage Clamp: Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV) to provide a driving force for cation influx.
-
Agonist Application: Using a rapid perfusion system, apply increasing concentrations of the agonist to the cell. Ensure each application is long enough to reach a peak or steady-state current and is followed by a washout period with the external solution.
-
Data Recording: Record the inward currents elicited by each agonist concentration.
-
Data Analysis:
-
Measure the peak amplitude of the current at each agonist concentration.
-
Normalize the current amplitudes to the maximal response elicited by a saturating concentration of the agonist.
-
Plot the normalized current as a function of the logarithm of the agonist concentration.
-
Fit the resulting dose-response curve with the Hill equation to determine the EC50 and the Hill slope.
-
Visualizing the Concepts: Diagrams for Clarity
To further elucidate the concepts discussed, the following diagrams illustrate the NMDA receptor signaling pathway and the experimental workflow for determining agonist potency.
Caption: NMDA Receptor Signaling Pathway.
Caption: Workflow for EC50 Determination.
Conclusion
L-glutamate is the most potent endogenous agonist at NMDA receptors, exhibiting a significantly lower EC50 value than L-aspartate. This difference in potency is rooted in their molecular structures and their interactions with the receptor's binding site. While the potency of this compound remains to be experimentally determined, the principles of structure-activity relationships provide a framework for predicting how such modifications might influence receptor activation. The detailed electrophysiological protocol provided in this guide offers a robust method for empirically determining the potency of novel compounds, which is a critical step in the development of new therapeutics targeting the NMDA receptor.
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A Comparative Guide to 4-Methyl Hydrogen L-Aspartate and Other Aspartic Acid Analogs for Neuropharmacological Research
For researchers, scientists, and drug development professionals navigating the complex landscape of excitatory neurotransmission, the precise selection of chemical tools is paramount. This guide provides an in-depth comparison of 4-Methyl hydrogen L-aspartate with other key aspartic acid analogs, offering insights into their relative performance as ligands for glutamate receptors and transporters. The information presented herein is supported by experimental data to facilitate informed decisions in designing and interpreting neuropharmacological studies.
Introduction to Aspartic Acid and its Analogs in Neuroscience
L-aspartic acid, along with L-glutamic acid, is a primary excitatory neurotransmitter in the mammalian central nervous system (CNS).[1] These amino acids exert their effects by activating a range of ionotropic and metabotropic glutamate receptors, playing crucial roles in synaptic plasticity, learning, and memory.[2][3][4] The ionotropic glutamate receptors are broadly classified into three subtypes based on their selective agonists: N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors.[3][5]
The structural modification of aspartic acid has yielded a diverse array of synthetic analogs. These compounds, by virtue of their altered chemical structures, exhibit distinct pharmacological profiles, serving as selective agonists, antagonists, or inhibitors of glutamate receptors and transporters.[6] Understanding these nuances is critical for dissecting the physiological and pathological roles of specific receptor subtypes and for the development of novel therapeutics for neurological and psychiatric disorders.[2][7]
This compound: A Profile
This compound is a derivative of L-aspartic acid characterized by a methyl ester at the C4 carboxyl group.[8] This modification significantly influences its interaction with target proteins. It is a solid compound soluble in water and organic solvents and is stable at room temperature.[8] Synthetically, it can be prepared via the methylation of L-aspartic acid.[8]
While comprehensive comparative data is limited, the primary utility of this compound in neuropharmacology lies in its potential as a tool to probe the ligand-binding pockets of glutamate receptors and transporters, contributing to structure-activity relationship (SAR) studies.
Comparative Pharmacological Profile of Aspartic Acid Analogs
The efficacy and selectivity of aspartic acid analogs are determined by their ability to bind to and activate or inhibit specific glutamate receptor subtypes and excitatory amino acid transporters (EAATs). The following sections provide a comparative overview based on available experimental data.
Ionotropic Glutamate Receptor Activity
The potency of agonists is typically quantified by their half-maximal effective concentration (EC50), while the binding affinity of both agonists and antagonists is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Table 1: Comparative Agonist Potency (EC50) at NMDA Receptors
| Agonist | Binding Site | Potency (EC50) | Notes |
| L-Glutamate | GluN2 | ~2.3 µM[9] | The primary endogenous full agonist. Potency can vary with GluN2 subunit composition.[9] |
| D-Aspartate | GluN2 | ~28 µM[9] | An endogenous agonist, approximately one order of magnitude less potent than L-Glutamate.[9] |
| NMDA | GluN2 | Not specified as a direct EC50 in the same comparative context, but it is the prototypical selective agonist.[3] | Defines the NMDA receptor subtype. |
| This compound | GluN2 (presumed) | Data not readily available in direct comparative studies. | Expected to have altered affinity and efficacy due to the C4-methylation. |
Table 2: Comparative Agonist Potency (EC50) at AMPA and Kainate Receptors
| Agonist | Receptor | Potency (EC50) | Notes |
| L-Glutamate | AMPA (GluA2) | 296 µM[10] | |
| AMPA | AMPA (GluA2) | 66.2 µM[10] | Prototypical selective agonist. |
| Kainate | Kainate (GluK1) | ~33.6 µM[11] | Prototypical selective agonist. |
| L-Aspartate | AMPA | Low affinity (Ki > 1 mM)[12] | Generally considered a weak agonist at AMPA receptors. |
| This compound | AMPA/Kainate | Data not readily available. |
Note: EC50 values can vary significantly depending on the specific receptor subunit composition and the experimental conditions.
Excitatory Amino Acid Transporter (EAAT) Inhibition
Aspartic acid analogs can also interact with EAATs, which are responsible for clearing glutamate and aspartate from the synaptic cleft.
Table 3: Comparative Inhibitory Activity (IC50) at EAATs
| Compound | Transporter | Inhibitory Potency (IC50) | Notes |
| L-Aspartate | Astrocytic EAATs | 136 µM[13] | Endogenous substrate and competitive inhibitor. |
| D-Aspartate | Astrocytic EAATs | 259 µM[13] | Also transported and acts as a competitive inhibitor. |
| DL-threo-β-hydroxy-aspartate | Astrocytic EAATs | 168 µM[13] | A known EAAT inhibitor. |
| This compound | EAATs | Data not readily available. | The C4-methylation may alter its recognition and transport by EAATs. |
Signaling Pathways Modulated by Aspartic Acid Analogs
Activation of ionotropic glutamate receptors by aspartic acid analogs initiates a cascade of intracellular signaling events.
NMDA Receptor Signaling
NMDA receptor activation leads to an influx of Ca²⁺, which acts as a second messenger to activate numerous downstream signaling pathways.[3][4] This includes the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and the Ras-ERK pathway, which are crucial for synaptic plasticity.[14][15]
Caption: NMDA receptor activation and downstream signaling cascade.
AMPA and Kainate Receptor Signaling
AMPA and kainate receptors are primarily responsible for fast excitatory neurotransmission through Na⁺ influx, leading to depolarization of the postsynaptic membrane.[16][17] AMPA receptor trafficking to and from the synapse is a key mechanism underlying long-term potentiation (LTP) and long-term depression (LTD).[14][18] Kainate receptors have more complex modulatory roles, affecting both pre- and postsynaptic function.[16][17][19]
Caption: AMPA and Kainate receptor-mediated signaling pathways.
Experimental Protocols for Comparative Analysis
To facilitate the direct comparison of this compound with other analogs, standardized experimental protocols are essential.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents mediated by glutamate receptors in response to agonist application, enabling the determination of EC50 values.[2][16]
Step-by-Step Methodology:
-
Cell Preparation: Prepare acute brain slices or cultured neurons expressing the glutamate receptor subtype of interest.[2]
-
Solution Preparation: Prepare artificial cerebrospinal fluid (aCSF) for superfusion and an intracellular solution for the patch pipette. The aCSF should contain antagonists for other receptor types to isolate the current of interest.[2]
-
Recording: Obtain a whole-cell patch-clamp recording from a neuron. Clamp the cell at a holding potential of -60 mV to -70 mV.[2][20]
-
Agonist Application: Apply increasing concentrations of the aspartic acid analog to the cell via the perfusion system.
-
Data Acquisition: Record the resulting inward currents at each concentration.
-
Data Analysis: Normalize the current responses to the maximal response and plot against the agonist concentration. Fit the data with the Hill equation to determine the EC50 and Hill slope.[21]
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay
This method is used to determine the binding affinity (Ki or IC50) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[9]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from tissue or cultured cells expressing the receptor of interest.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site), and varying concentrations of the unlabeled aspartic acid analog.[19]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competing analog. Fit the data to a competition binding equation to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.[9]
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The study of aspartic acid analogs, including this compound, provides invaluable tools for dissecting the complexities of glutamatergic neurotransmission. While L-aspartate and prototypical agonists like NMDA, AMPA, and kainate have well-characterized pharmacological profiles, a significant gap exists in the direct comparative data for many of their derivatives. The C4-methylation of L-aspartate to form this compound is expected to alter its steric and electronic properties, likely leading to changes in its affinity and efficacy at glutamate receptors and transporters.
Future research should focus on systematically characterizing the pharmacological profile of this compound and other underexplored analogs using standardized binding and functional assays. Such studies will not only enhance our understanding of the structure-activity relationships at glutamate receptors but also pave the way for the development of more selective and potent pharmacological tools for both basic research and therapeutic applications.
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A Researcher's Guide to the Validation of 4-Methyl hydrogen L-aspartate as a Selective EAAT Ligand
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of 4-Methyl hydrogen L-aspartate as a selective ligand for Excitatory Amino Acid Transporters (EAATs). We will delve into the critical role of EAATs in neurobiology, the current landscape of available ligands, and rigorous, field-proven methodologies for the validation of novel compounds.
The Central Role of Excitatory Amino Acid Transporters (EAATs)
In the mammalian central nervous system (CNS), the precise control of extracellular glutamate concentrations is paramount for normal synaptic transmission and the prevention of excitotoxicity.[1][2] Excitatory Amino Acid Transporters (EAATs) are a family of sodium-dependent transporters that play the primary role in clearing glutamate from the synaptic cleft and extrasynaptic spaces.[1][3] Dysfunction in EAAT activity is implicated in a host of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases, making them a critical target for therapeutic intervention.[3]
There are five main subtypes of EAATs, each with a distinct expression pattern and physiological role:[3][4]
-
EAAT1 (GLAST): Predominantly expressed in glial cells, particularly in the cerebellum.[3]
-
EAAT2 (GLT-1): The most abundant subtype in the CNS, primarily found in astrocytes, and responsible for the majority of glutamate uptake.[3][4]
-
EAAT3 (EAAC1): Primarily expressed in neurons throughout the brain.[3][4]
-
EAAT4: Concentrated in Purkinje cells of the cerebellum.[3]
-
EAAT5: Mainly found in the retina.[3]
The development of subtype-selective ligands is crucial for dissecting the individual contributions of these transporters to brain function and for designing targeted therapeutics with fewer off-target effects.
Profiling this compound: An Inquiry into its EAAT Activity
The compound of interest, this compound (also known as L-aspartic acid 4-methyl ester), is a derivative of the endogenous EAAT substrate, L-aspartate.[5][6] A thorough review of the current scientific literature reveals a significant lack of published data specifically characterizing the binding affinity or functional activity of this compound at any of the EAAT subtypes.
A Note on a Related Compound: (2S,4R)-4-methylglutamate (SYM2081)
In contrast, a structurally related compound, (2S,4R)-4-methylglutamate (4MG or SYM2081), has been investigated as an EAAT ligand.[7][8][9] It is imperative to note that this is a different molecule, and its pharmacological profile cannot be directly extrapolated to this compound. However, the study of 4MG provides a useful case study.
(2S,4R)-4-methylglutamate has been shown to be a competitive substrate for EAAT1 with a Km of 54 µM and a low-affinity ligand for EAAT1 and EAAT2 with a Kd of approximately 6.0 µM in rat brain homogenates.[9] A significant drawback of this compound is its potent agonist activity at kainate receptors, a subtype of ionotropic glutamate receptors.[8][9] This lack of selectivity for transporters over receptors makes it unsuitable for many applications aimed at specifically studying EAAT function.[8]
This highlights a critical aspect of ligand validation: the need to assess not only the affinity for the target of interest but also the selectivity against other related and unrelated biological targets.
Comparative Analysis of Standard EAAT Ligands
To properly evaluate a novel compound, its properties must be benchmarked against well-characterized standard ligands. The following table summarizes the approximate affinities of endogenous substrates and common inhibitors for the major glial and neuronal EAAT subtypes.
| Ligand | Type | EAAT1 (GLAST) Affinity | EAAT2 (GLT-1) Affinity | EAAT3 (EAAC1) Affinity |
| L-Glutamate | Substrate | K_m: ~18-97 µM | K_m: ~18-97 µM | K_m: ~18-97 µM |
| L-Aspartate | Substrate | Similar to L-Glutamate | Similar to L-Glutamate | Similar to L-Glutamate |
| D-Aspartate | Substrate | Similar to L-Aspartate | Similar to L-Aspartate | Similar to L-Aspartate |
| TFB-TBOA | Inhibitor | IC_50: ~22 nM | IC_50: ~17 nM | IC_50: ~300 nM |
| (2S,4R)-4-methylglutamate | Substrate/Ligand | K_m: ~54 µM / K_d: ~6.0 µM | K_d: ~6.0 µM | Low Affinity |
Affinity values are compiled from multiple sources and can vary depending on the experimental system (e.g., Xenopus oocytes vs. mammalian cells) and assay conditions.[9][10][11]
This comparative data is essential for contextualizing the results obtained for a new test compound like this compound.
Experimental Workflows for Ligand Validation
A rigorous validation of a potential EAAT ligand requires a multi-faceted approach, typically involving binding assays, functional uptake assays, and electrophysiological characterization. Here, we provide detailed, step-by-step protocols for these core experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the transporter by assessing its ability to compete with a radiolabeled ligand. [3H]-D-aspartate is a commonly used radioligand as it is transported by EAATs but is not subject to the same metabolic pathways as L-glutamate.
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the human EAAT subtype of interest.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.[5]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[5]
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[12]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[5]
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg of protein), a fixed concentration of [3H]-D-aspartate (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
For determining non-specific binding, use a high concentration of a known EAAT inhibitor (e.g., 1 mM L-glutamate or TBOA).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[5]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Substrate Uptake Assay
This functional assay measures the ability of the transporter to move a substrate into the cell and can be used to determine if a compound is a substrate, an inhibitor, or a modulator of transport.
Workflow Diagram: Substrate Uptake Assay
Caption: Workflow for a radiolabeled substrate uptake assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Plate cells expressing the EAAT subtype of interest (e.g., COS-7 or HeLa cells) in a multi-well plate (e.g., 24- or 48-well).[7]
-
Allow the cells to grow to a confluent monolayer.
-
-
Uptake Assay:
-
On the day of the experiment, aspirate the culture medium and wash the cells with a pre-warmed physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) containing sodium.[13]
-
Pre-incubate the cells with the test compound (if testing for inhibition) for 5-10 minutes.
-
Initiate the uptake by adding a solution containing a known concentration of radiolabeled substrate (e.g., [3H]-L-glutamate or [3H]-D-aspartate) and the test compound.[3]
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.[8]
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer to remove extracellular substrate.
-
Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
-
Quantification and Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
In a parallel plate, determine the protein concentration in each well to normalize the uptake data.
-
Calculate the rate of uptake (e.g., in pmol/mg protein/min).
-
For inhibition studies, plot the uptake rate against the log of the inhibitor concentration to determine the IC50.
-
For kinetic studies (determining Km and Vmax), vary the concentration of the radiolabeled substrate and measure the initial uptake rate at each concentration.[7]
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
EAATs are electrogenic, meaning they generate an electrical current as they transport their substrates. This current can be directly measured using TEVC in Xenopus laevis oocytes expressing the transporter of interest. This technique provides real-time information about transporter function.
Workflow Diagram: Two-Electrode Voltage Clamp
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes.
Step-by-Step Protocol:
-
Oocyte Preparation:
-
Surgically harvest oocytes from a female Xenopus laevis frog.[14]
-
Treat the oocytes with collagenase to remove the follicular layer.[15]
-
Inject the oocytes with cRNA encoding the specific EAAT subtype.
-
Incubate the injected oocytes for 2-5 days to allow for the expression of the transporter in the plasma membrane.[16]
-
-
Recording Setup:
-
Place a single oocyte in a recording chamber and continuously perfuse it with a recording solution (e.g., ND96 buffer).
-
Using micromanipulators, impale the oocyte with two glass microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.[2][17]
-
-
Voltage Clamping and Data Acquisition:
-
Use a voltage-clamp amplifier to hold the oocyte's membrane potential at a fixed value (e.g., -60 mV).[18]
-
Establish a stable baseline current in the recording solution.
-
Apply the substrate (e.g., L-glutamate) or the test compound by switching the perfusion solution. The transport of substrate will generate an inward current that is recorded by the amplifier.
-
Wash out the compound to allow the current to return to baseline.
-
-
Data Analysis:
-
Measure the peak amplitude of the current induced by the substrate.
-
To determine the potency of a substrate (EC50), apply different concentrations and plot the current amplitude against the log of the concentration.
-
To test for inhibition, co-apply a fixed concentration of substrate with varying concentrations of the test compound to determine the IC50.
-
Conclusion and Future Directions
The validation of a novel compound as a selective EAAT ligand is a meticulous process that demands a combination of biochemical and functional assays. While there is currently a lack of specific data for this compound, the experimental framework outlined in this guide provides a robust pathway for its characterization. By employing radioligand binding assays to determine affinity, substrate uptake assays to assess functional interaction, and electrophysiological recordings to measure real-time transport activity, researchers can build a comprehensive pharmacological profile. A thorough comparison with known ligands and a careful assessment of selectivity against other relevant targets will be paramount in determining the ultimate utility of this compound as a tool for neuroscience research or as a lead compound for drug development.
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- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Glutamate (excitatory amino acid) transporters.
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- ResearchGate. (n.d.). Schematic diagram of glutamate uptake assay Steps.
- Apricò, K., O'Shea, R. D., & Beart, P. M. (2001). 3H-4-methylglutamate: a novel ligand for the characterization of glutamate transporters. British Journal of Pharmacology, 134(6), 1275–1283. [Link]
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- Zhang, Y., Wang, L., & Feng, L. (2023). Symport and antiport mechanisms of human glutamate transporters.
- Rothstein, J. D., Patel, S., Regan, M. R., Haenggeli, C., Huang, Y. H., Bergles, D. E., & Jin, L. (2005). Pharmacological enhancement of glutamate transport reduces excitotoxicity in vitro. Journal of Neurochemistry, 94(5), 1435–1445. [Link]
- Heinemann, F., Heinemann, S. H., & Conti, F. (1998). Two-electrode voltage clamp of Xenopus oocytes under high hydrostatic pressure. Journal of Neuroscience Methods, 81(1-2), 1–7. [Link]
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- JoVE. (2022). Recording Gap Junction Current from Xenopus Oocytes.
- Wang, Y., & Hsu, P. K. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Bio-protocol, 7(2). [Link]
- Li, A., Liu, S., Huang, R., Ahn, S., & Lefkowitz, R. J. (2023).
- Naider, F., & Becker, J. M. (2016). Uptake Assay for Radiolabeled Peptides in Yeast. Journal of Visualized Experiments, (117), 54823. [Link]
- Sijben, R., van den Bor, J., Schmees, C., Kesters, D., Wijering, K., Schuurman, K., ... & Bruns, A. (2024). Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays. ACS Chemical Neuroscience, 15(7), 1365–1375. [Link]
- JoVE. (2007). Patch Clamp Recording of Ion Channels Expressed in Xenopus Oocytes.
- PDSP. (n.d.). Assay Protocol Book.
- Picones, A., & Pusch, M. (2009). High-throughput electrophysiology with Xenopus oocytes. Pflügers Archiv - European Journal of Physiology, 458(3), 471–480. [Link]
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Navigating the Selectivity of Glutamate Receptor Ligands: A Comparative Guide on 4-Methyl hydrogen L-aspartate and Kainate Receptor Cross-Reactivity
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive analysis of the potential cross-reactivity of 4-Methyl hydrogen L-aspartate with kainate receptors. In the landscape of neuroscience research and drug development, understanding the selectivity of a ligand for its intended target is paramount. This is particularly critical when dealing with the family of ionotropic glutamate receptors (iGluRs), which includes the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptor subtypes.[1] These receptors share structural homology, which can lead to off-target effects of investigational compounds.
A thorough review of the current scientific literature reveals a significant gap: there is a notable absence of direct experimental data characterizing the binding affinity or functional activity of this compound at kainate receptors. This guide, therefore, serves a dual purpose. Firstly, it will clearly delineate the known pharmacology of kainate receptors and the structural characteristics of this compound. Secondly, it will provide a robust framework of established experimental protocols for researchers to independently assess the cross-reactivity of this and other novel compounds.
The Ionotropic Glutamate Receptor Family: A Primer
The central nervous system relies on a delicate balance of excitatory and inhibitory neurotransmission. Glutamate is the primary excitatory neurotransmitter, and its actions are largely mediated by the iGluR family.[2] These receptors are ligand-gated ion channels that, upon activation by glutamate, permit the influx of cations, leading to neuronal depolarization.[1]
Figure 1: Classification of Glutamate Receptors.
Kainate receptors, while structurally similar to AMPA and NMDA receptors, possess distinct physiological and pharmacological properties.[1] They are involved in both excitatory neurotransmission and the modulation of synaptic plasticity.[1]
Kainate Receptors: Structure and Subunit Diversity
Kainate receptors are tetrameric assemblies of five different subunits: GluK1-5.[3] The subunit composition of the receptor dictates its functional and pharmacological characteristics, including ligand affinity and ion channel kinetics.
| Subunit | Homomeric Receptor Formation | Heteromeric Receptor Formation | Notes |
| GluK1 | Yes | Yes (with GluK2-5) | Low-affinity kainate binding. |
| GluK2 | Yes | Yes (with GluK1, 3-5) | Low-affinity kainate binding. |
| GluK3 | Yes | Yes (with GluK1, 2, 4, 5) | Low-affinity kainate binding. |
| GluK4 | No | Yes (with GluK1-3) | High-affinity kainate binding. |
| GluK5 | No | Yes (with GluK1-3) | High-affinity kainate binding. |
This subunit diversity presents a significant challenge in drug development, as achieving subtype selectivity is crucial for minimizing off-target effects.
This compound: A Structural Perspective
This compound is a derivative of the endogenous amino acid L-aspartic acid. Its structure is characterized by a methyl ester at the beta-carboxyl group.
From a structural standpoint, its similarity to glutamate and aspartate, both of which are endogenous ligands for iGluRs, suggests the potential for interaction. Aspartate itself is known to stimulate NMDA receptors.[4] However, the addition of the methyl group at the 4-position could sterically hinder its binding to the orthosteric site of kainate receptors or alter its electronic properties, potentially reducing its affinity. Without empirical data, any prediction of its activity remains speculative.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of this compound with kainate receptors, a series of well-established experimental protocols should be employed.
Radioligand Binding Assays
This technique directly measures the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various kainate receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells transiently or stably expressing individual kainate receptor subunits (e.g., homomeric GluK1, GluK2, or heteromeric GluK2/GluK5).
-
Radioligand Incubation: Incubate the membranes with a known radiolabeled kainate receptor ligand (e.g., [³H]kainate) in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Scintillation Counting: Separate the bound from unbound radioligand via rapid filtration and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the displacement curves and calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Figure 2: Workflow for Radioligand Binding Assay.
Electrophysiology
Electrophysiological recordings provide functional data on whether a compound acts as an agonist, antagonist, or modulator of the ion channel.
Objective: To characterize the functional effect of this compound on kainate receptor-mediated currents.
Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells or primary neurons and transfect them with the desired kainate receptor subunit cDNAs.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from the transfected cells.
-
Compound Application: Apply a known kainate receptor agonist (e.g., glutamate or kainate) to elicit a baseline current.
-
Co-application or Pre-application:
-
Agonist activity: Apply this compound alone to determine if it elicits a current.
-
Antagonist activity: Co-apply this compound with the agonist or pre-apply it before the agonist to see if it reduces the agonist-evoked current.
-
-
Data Analysis: Measure the peak current amplitude and other kinetic parameters (e.g., desensitization rate) to quantify the effect of this compound.
Figure 3: Electrophysiology Experimental Workflow.
Comparative Analysis with Other Glutamate Receptor Ligands
While data for this compound is lacking, a comparison with well-characterized ligands provides context.
| Compound | Primary Target | Known Kainate Receptor Activity |
| Glutamate | All iGluRs | Endogenous agonist |
| Kainate | Kainate Receptors | Potent agonist |
| AMPA | AMPA Receptors | Weak partial agonist at some kainate receptors |
| NMDA | NMDA Receptors | Very low affinity, potential for weak antagonism at high concentrations |
This table highlights the varied selectivity profiles of known glutamate receptor ligands and underscores the importance of empirical testing for any new chemical entity.
Conclusion and Future Directions
The current body of scientific literature does not provide evidence for the interaction of this compound with kainate receptors. Its structural similarity to endogenous ligands suggests a theoretical possibility of interaction, but this remains unconfirmed.
For researchers and drug development professionals, the key takeaway is the necessity of empirical validation. The experimental protocols outlined in this guide provide a clear and robust pathway to characterizing the pharmacological profile of this compound and other novel compounds at kainate and other glutamate receptor subtypes. Such studies are essential for advancing our understanding of glutamate receptor pharmacology and for the development of selective and effective therapeutics for neurological and psychiatric disorders.
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A Comparative Guide to D-Aspartate and 4-Methyl Hydrogen L-Aspartate: From Endogenous Agonist to Synthetic Analog
This guide provides a detailed comparative analysis of the endogenous N-methyl-D-aspartate (NMDA) receptor agonist, D-aspartate, and its synthetic structural analog, 4-Methyl hydrogen L-aspartate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple feature list to explain the causal biochemistry and provides a robust experimental framework for direct comparison. We will delve into the established neuro-modulatory and endocrine roles of D-aspartate and outline the necessary methodologies to characterize the largely unknown biological profile of this compound, empowering researchers to generate novel, high-quality data.
Part 1: Molecular Profile and Structural Rationale
At the heart of this comparison are the subtle yet critical differences in molecular structure that dictate biological function. The interaction of a ligand with its receptor is a precise, three-dimensional event where stereochemistry and substituent groups are paramount.
-
D-Aspartate (D-Asp) is the D-enantiomer of the proteinogenic amino acid, aspartic acid. In the mammalian central nervous system, the presence of D-amino acids is rare and often signifies a specific signaling role. D-Asp functions as an endogenous agonist at the glutamate-binding site (historically known as the agonist site) on the GluN2 subunit of the NMDA receptor.[1][2] Its structure is perfectly suited for this interaction, mimicking the endogenous neurotransmitter, glutamate.
-
This compound is a synthetic derivative of the more common L-enantiomer of aspartic acid. Two key structural modifications distinguish it from D-Aspartate and the canonical NMDA receptor agonist, N-methyl-D-aspartate (NMDA):
-
Stereochemistry: It possesses an L-configuration. L-aspartate itself is a known, albeit weak, agonist at the NMDA receptor.[3]
-
Methylation: A methyl group is esterified to the side-chain (gamma) carboxyl group, not the primary amine. This contrasts with N-methyl-D-aspartate, where methylation of the nitrogen is critical for its high potency and selectivity.[4]
-
This side-chain methylation in this compound is predicted to significantly alter its binding characteristics. It may introduce steric hindrance within the binding pocket or change the molecule's electrostatic potential, likely reducing its affinity and/or efficacy compared to D-aspartate. The primary scientific value of this compound, therefore, may be as a tool compound or a negative control to probe the structural requirements of the NMDA receptor's glutamate binding site.
Part 2: The Established Role of D-Aspartate as a Neuromodulator
D-Aspartate is not merely a pharmacological tool but an active, endogenous signaling molecule with a distinct temporal and spatial expression pattern. It is abundant in the brain during embryonic development and its concentration sharply decreases after birth, coinciding with the expression of the catabolizing enzyme D-aspartate oxidase (DDO).[2][5]
Mechanism of Action and Signaling
D-Aspartate directly binds to the glutamate site on the GluN2 subunit of the NMDA receptor, acting as an agonist to trigger channel opening.[1] This action requires the simultaneous binding of a co-agonist, either glycine or D-serine, to the GluN1 subunit.[6][7] Upon activation, the NMDA receptor channel opens, allowing an influx of Na+ and, most critically, Ca2+ ions. This influx of calcium acts as a powerful second messenger, initiating a cascade of downstream signaling events.
Caption: D-Aspartate signaling cascade via the NMDA receptor.
Physiological Functions
The signaling activity of D-aspartate translates into significant physiological roles:
-
Synaptic Plasticity and Memory: By activating NMDA receptors, D-aspartate is implicated in long-term potentiation (LTP), a cellular correlate of learning and memory.[2] Studies in animal models show that increasing D-aspartate levels can enhance synaptic plasticity and improve performance in memory tasks.[2][8]
-
Neuroendocrine Regulation: D-Aspartate is highly concentrated in endocrine glands and plays a crucial role in hormone synthesis and release.[9] It is most notably involved in the hypothalamic-pituitary-gonadal axis, where it stimulates the release of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and ultimately, testosterone.[10][11][12]
Part 3: A Rigorous Experimental Framework for Comparison
Given the lack of published data on the biological activity of this compound, a direct comparison requires a systematic, multi-tiered experimental approach. The following protocols provide a self-validating system to move from binding affinity to functional cellular response.
Experiment 1: Radioligand Binding Assay (Affinity Determination)
Objective: To determine and compare the binding affinity (Ki) of D-aspartate and this compound for the NMDA receptor.
Causality: This competition assay measures how effectively each test compound displaces a known high-affinity radiolabeled ligand from the receptor. It provides a quantitative measure of affinity (Ki) but does not reveal whether the compound is an agonist, antagonist, or allosteric modulator. This is the essential first step to confirm a direct interaction.
Detailed Protocol:
-
Receptor Preparation: Homogenize rat forebrains in a cold buffer (e.g., 10 mM HEPES, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final membrane preparation to a protein concentration of approximately 100 µg/mL.[13]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., 1.36 nM (+)-[3-3H]-MK-801), and co-agonists (100 µM glutamate and 10 µM glycine to ensure the channel is in an open state for MK-801 binding).[13]
-
Competition: Add increasing concentrations of the unlabeled test compounds (D-aspartate or this compound) across a wide range (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Incubation: Incubate the plates for 2 hours at room temperature with gentle agitation to reach binding equilibrium.[13]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the tritium trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to fit the data and determine the IC50 value (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for the competitive radioligand binding assay.
Experiment 2: Whole-Cell Patch-Clamp Electrophysiology (Functional Potency & Efficacy)
Objective: To measure and compare the ability of D-aspartate and this compound to activate NMDA receptors and elicit an ionic current.
Causality: This technique provides a direct, real-time measurement of ion channel function. It allows for the determination of a compound's efficacy (the maximum response it can produce) and potency (the concentration required to produce 50% of the maximal response, EC50). This definitively classifies the compound as a full agonist, partial agonist, or antagonist.
Detailed Protocol:
-
Cell Preparation: Use primary cultured hippocampal neurons or a cell line (e.g., HEK293) stably expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A).[14][15]
-
Recording Setup: Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope. Perfuse with an extracellular solution containing a GABA-A receptor antagonist (e.g., 50 µM picrotoxin) and an AMPA receptor antagonist (e.g., 10 µM CNQX) to isolate NMDA receptor currents.[16]
-
Whole-Cell Configuration: Achieve a whole-cell patch-clamp configuration on a single neuron. Voltage-clamp the cell at a depolarized holding potential (e.g., +40 mV) to relieve the Mg2+ block of the NMDA receptor channel.[16]
-
Agonist Application: Apply a saturating concentration of a co-agonist (e.g., 10 µM glycine) in the perfusion solution. Apply increasing concentrations of the test agonists (D-aspartate or this compound) via a rapid perfusion system.
-
Data Acquisition: Record the inward currents elicited by each agonist concentration.
-
Data Analysis: Normalize the peak current response at each concentration to the maximum response elicited by a saturating concentration of a known full agonist (like glutamate or D-aspartate). Plot the normalized response against the log concentration of the agonist and fit the data with the Hill equation to determine the EC50 and Hill slope.[3]
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Part 4: Data Synthesis and Interpretation
The ultimate goal is a clear, quantitative comparison. The data generated from the described experiments should be consolidated for straightforward interpretation.
Table 1: Comparative Pharmacological Profile at NMDA Receptors
| Parameter | D-Aspartate | This compound | Justification & Expected Outcome |
| Binding Affinity (Ki) | ~μM range (literature) | To Be Determined (TBD) | D-Asp is a known endogenous agonist. The L-stereochemistry and side-chain methylation of the analog are predicted to significantly decrease binding affinity (higher Ki). |
| Potency (EC50) | ~10-100 µM (literature)[3] | TBD | Potency is expected to be much lower (higher EC50) for the L-aspartate analog, if any agonist activity is detected at all. |
| Efficacy (% of Max) | Full Agonist (~100%) | TBD | The analog may exhibit partial agonism or no agonism (behaving as an antagonist or having no functional effect). This is a key experimental question. |
| Receptor Subtype Selectivity | Generally non-selective | TBD | The structural modifications could potentially introduce unforeseen selectivity for specific GluN2 subunits (A-D), which would require repeating the functional assays on cells expressing each subtype. |
Interpretation of Potential Outcomes:
-
Scenario 1: No measurable binding or function for this compound. This would be the most predicted outcome, establishing it as an inactive compound at the NMDA receptor and a suitable negative control for D-aspartate studies.
-
Scenario 2: Measurable binding but no functional activation. This would classify the analog as a competitive antagonist. The Ki from the binding assay would represent its affinity as an antagonist.
-
Scenario 3: Weak binding and weak partial agonism. The analog might elicit a small current, even at high concentrations, with a low maximal response. This would provide valuable structure-activity relationship (SAR) data on how side-chain modifications impact efficacy.
This comprehensive guide provides both the theoretical background and the practical, validated methodologies to conduct a rigorous comparative analysis of D-aspartate and this compound. By following this framework, researchers can confidently characterize these compounds, contributing valuable knowledge to the field of glutamate receptor pharmacology.
References
- Di Fiore, M. M., et al. (2020). New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. International Journal of Molecular Sciences. [Link][5][10][11][17]
- Ota, N., Shi, T., & Sweedler, J. V. (2012). D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems. Amino Acids. [Link][1]
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- Errico, F., et al. (2020).
- Santillo, A., et al. (2021). New Insights into D-Aspartate Signaling in Testicular Activity. International Journal of Molecular Sciences. [Link][19]
- Usielo, A., et al. (2020).
- Errico, F., et al. (2015). D-Aspartate: An endogenous NMDA receptor agonist enriched in the developing brain with potential involvement in schizophrenia. Journal of Pharmaceutical and Biomedical Analysis. [Link][2]
- Wikipedia contributors. (2023). N-Methyl-D-aspartic acid. Wikipedia. [Link][20]
- Krashia, P., et al. (2016). Persistent elevation of D-Aspartate enhances NMDA receptor-mediated responses in mouse substantia nigra pars compacta dopamine neurons. Neuropharmacology. [Link][21]
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- Fengchen Group. (n.d.). China this compound(CAS# 2177-62-0) Manufacturer and Supplier. Fengchen Group. [Link][23]
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- Di Fiore, M. M., et al. (2020). New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications.
- D'Aniello, A. (2007). D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role. Brain Research Reviews. [Link][9]
- Roshanzamir, F., & Safavi, S. M. (2017). The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review. International Journal of Reproductive BioMedicine. [Link][12]
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- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease.
- Hearing, M. (2013). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of Visualized Experiments. [Link][14]
- Yi, F., et al. (2017). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS Chemical Neuroscience. [Link][26]
- Cepeda, C., et al. (2001). Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum. Experimental Neurobiology. [Link][16]
- Santillo, A., et al. (2011). In vivo effect of D-aspartic acid on testicular NMDA receptor and ERK-pathway and its role in the modulation of testosterone synthesis.
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A Guide to the Reproducibility of Electrophysiological Recordings with 4-Methyl-L-aspartate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the factors influencing the reproducibility of electrophysiological recordings using 4-Methyl hydrogen L-aspartate (4-MHA), a potent N-methyl-D-aspartate (NMDA) receptor agonist. While direct comparative studies on the reproducibility of 4-MHA versus other NMDA receptor agonists are not extensively available, this document synthesizes established principles of electrophysiology and NMDA receptor pharmacology to offer a framework for achieving robust and reliable data. We will explore the mechanism of action of NMDA receptor agonists, detail a comprehensive experimental protocol, and discuss the critical parameters that ensure the trustworthiness of your findings.
The NMDA Receptor: A Key Player in Synaptic Plasticity
The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[2] A hallmark of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential.[2] Depolarization of the postsynaptic membrane relieves this block, allowing the influx of cations, most notably Ca²⁺, which acts as a second messenger in various intracellular signaling cascades.[2]
dot graph "NMDA_Receptor_Signaling_Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_extracellular" { label="Extracellular Space"; bgcolor="#F1F3F4"; "Glutamate" [fillcolor="#4285F4"]; "Glycine" [fillcolor="#4285F4"]; "4_MHA" [label="4-Methyl-L-aspartate", fillcolor="#34A853"]; "Mg2_ion" [label="Mg²⁺", shape="oval", fillcolor="#EA4335"]; }
subgraph "cluster_membrane" { label="Cell Membrane"; bgcolor="#FBBC05"; "NMDA_Receptor" [label="NMDA Receptor", shape="Mdiamond", fillcolor="#202124", fontcolor="#FFFFFF"]; }
subgraph "cluster_intracellular" { label="Intracellular Space"; bgcolor="#F1F3F4"; "Ca2_ion" [label="Ca²⁺", shape="oval", fillcolor="#4285F4"]; "Signaling_Cascades" [label="Downstream Signaling\n(e.g., CaMKII, CREB)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }
"Glutamate" -> "NMDA_Receptor" [label="Binds"]; "Glycine" -> "NMDA_Receptor" [label="Binds (Co-agonist)"]; "4_MHA" -> "NMDA_Receptor" [label="Binds (Agonist)"]; "Mg2_ion" -> "NMDA_Receptor" [label="Blocks Channel"]; "NMDA_Receptor" -> "Ca2_ion" [label="Allows Influx\n(upon depolarization)"]; "Ca2_ion" -> "Signaling_Cascades" [label="Activates"]; } caption { label="NMDA Receptor Activation and Signaling Pathway"; fontsize=10; }
Factors Influencing Reproducibility in Electrophysiological Recordings
Achieving reproducible data in electrophysiology, particularly when studying ligand-gated ion channels like the NMDA receptor, depends on meticulous control over several experimental variables.
1. Agonist Purity and Stability:
The purity of the agonist is paramount. Impurities can lead to off-target effects or variability in the effective concentration of the active compound. The synthesis of N-methyl-DL-aspartic acid derivatives can be complex, and byproducts may be present.[3] It is crucial to use highly purified 4-MHA, verified by analytical methods such as HPLC and mass spectrometry.
Furthermore, the stability of the agonist in solution is critical. Degradation of 4-MHA over time will lead to a decrease in the effective concentration, resulting in smaller recorded currents and poor reproducibility. Stock solutions should be stored under appropriate conditions (e.g., -20°C or -80°C) and fresh working solutions should be prepared for each experiment.[4]
2. Experimental Conditions:
-
Agonist Concentration: To ensure that the recorded responses are not limited by the agonist concentration, it is advisable to use a saturating concentration. This minimizes variability due to small pipetting errors. Dose-response curves should be generated to determine the EC50 and the saturating concentration for 4-MHA in the specific experimental preparation.[5]
-
Co-agonist Concentration: The presence of a saturating concentration of a co-agonist, such as glycine or D-serine, is essential for maximal NMDA receptor activation.[6] Insufficient co-agonist levels can be a significant source of variability.
-
pH and Temperature: Ion channel function is sensitive to changes in pH and temperature. These parameters should be strictly controlled and monitored throughout the experiment.
-
Recording Solutions: The composition of both the intracellular and extracellular recording solutions must be consistent across experiments. This includes the concentration of ions, buffering agents, and any channel blockers used to isolate NMDA receptor currents.
3. Cellular Preparation and Health:
The health and viability of the cells or tissue slices are fundamental to obtaining reproducible recordings. Inconsistent slice quality or poor cell health in culture can lead to significant variability in receptor expression and overall responsiveness.[6]
Comparative Analysis: 4-Methyl-L-aspartate vs. NMDA
While direct experimental data on the reproducibility of 4-MHA is limited, we can infer its potential performance based on its nature as a potent NMDA receptor agonist and compare it to the standard agonist, N-methyl-D-aspartate (NMDA).
| Feature | 4-Methyl-L-aspartate (4-MHA) | N-Methyl-D-aspartate (NMDA) | Key Considerations for Reproducibility |
| Potency | High | High | A highly potent agonist allows for the use of lower concentrations, potentially reducing off-target effects and cost. However, precise concentration control is critical. |
| Selectivity | Selective for NMDA receptors | The archetypal selective agonist for NMDA receptors.[2] | High selectivity is crucial to ensure that the observed effects are mediated solely by the target receptor, enhancing the reliability of the data. |
| Purity & Synthesis | Synthesis can be complex, potentially leading to impurities.[3] | Commercially available at high purity. | Always use a reliable source and verify the purity of the compound. |
| Stability in Solution | Stability data is not widely available. | Generally stable under proper storage conditions. | Perform stability tests on prepared solutions if they are to be used over an extended period. |
| Off-target Effects | Potential for off-target effects, especially at high concentrations, is not fully characterized. | Well-characterized, with known weak interactions with other receptors at high concentrations. | Screen for potential off-target effects, especially when using a novel compound. |
Experimental Protocol for Whole-Cell Patch-Clamp Recordings of 4-MHA-Evoked Currents
This protocol provides a standardized workflow for obtaining reproducible NMDA receptor-mediated currents using 4-MHA in acute brain slices.[1]
1. Acute Brain Slice Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, carbogenated (95% O₂ / 5% CO₂) NMDG-based slicing solution.
-
Rapidly dissect the brain and mount it on a vibratome stage.
-
Cut coronal or sagittal slices (250-350 µm thick) in ice-cold NMDG-based slicing solution.
-
Transfer slices to a recovery chamber with NMDG-based aCSF at 32-34°C for 10-15 minutes.
-
Transfer slices to a holding chamber with standard aCSF at room temperature for at least 1 hour before recording.
2. Whole-Cell Patch-Clamp Recording:
-
Place a slice in the recording chamber and perfuse with carbogenated aCSF at a constant flow rate.
-
Visualize neurons using an upright microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ.
-
Fill the pipette with intracellular solution.
-
Approach the target neuron with positive pressure.
-
Form a GΩ seal and establish a whole-cell configuration.
-
Switch to voltage-clamp mode and hold the neuron at +40 mV to relieve the Mg²⁺ block.[1]
-
To isolate NMDA receptor currents, pharmacologically block AMPA and kainate receptors using an antagonist like CNQX (10 µM).[1]
3. Application of 4-Methyl-L-aspartate:
-
Prepare a stock solution of 4-MHA in a suitable solvent (e.g., water or DMSO) and store it at -20°C.
-
On the day of the experiment, dilute the stock solution to the final desired concentration in aCSF.
-
Apply 4-MHA via bath application or a picospritzer for local and rapid application.
-
Ensure the presence of a saturating concentration of a co-agonist (e.g., 10 µM glycine) in the aCSF.[6]
4. Data Acquisition and Analysis:
-
Record the evoked currents using appropriate data acquisition software.
-
Measure the peak amplitude, rise time, and decay time of the currents.
-
Perform a baseline recording before agonist application to ensure stability.
-
Wash out the agonist to allow the current to return to baseline.
-
For dose-response experiments, apply increasing concentrations of 4-MHA.
dot graph "Electrophysiology_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_preparation" { label="Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Slice_Prep" [label="Acute Brain Slice\nPreparation"]; "Solution_Prep" [label="Prepare Recording\nSolutions & Agonist"]; }
subgraph "cluster_recording" { label="Recording"; bgcolor="#FBBC05"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Patching" [label="Whole-Cell\nPatch-Clamp"]; "Isolation" [label="Isolate NMDA Currents\n(Block AMPA/Kainate)"]; "Application" [label="Apply 4-MHA\n+ Glycine"]; "Acquisition" [label="Data Acquisition"]; }
subgraph "cluster_analysis" { label="Analysis"; bgcolor="#EA4335"; node [fillcolor="#202124", fontcolor="#FFFFFF"]; "Measurement" [label="Measure Current\nParameters"]; "Normalization" [label="Data Normalization"]; "Statistics" [label="Statistical Analysis"]; }
"Slice_Prep" -> "Patching"; "Solution_Prep" -> "Application"; "Patching" -> "Isolation"; "Isolation" -> "Application"; "Application" -> "Acquisition"; "Acquisition" -> "Measurement"; "Measurement" -> "Normalization"; "Normalization" -> "Statistics"; } caption { label="Experimental Workflow for Electrophysiological Recordings"; fontsize=10; }
Conclusion
The reproducibility of electrophysiological recordings with 4-Methyl-L-aspartate, as with any pharmacological agent, is contingent upon rigorous experimental design and execution. While 4-MHA is a potent tool for investigating NMDA receptor function, researchers must prioritize the purity and stability of the compound, maintain strict control over experimental conditions, and ensure the health of their cellular preparations. By adhering to the principles and protocols outlined in this guide, scientists can enhance the reliability and trustworthiness of their data, contributing to a more robust understanding of NMDA receptor physiology and pathology.
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A Comparative Guide to the Binding Kinetics of 4-Methyl Hydrogen L-aspartate at the NMDA Receptor
This guide provides an in-depth, objective comparison of the binding kinetics of 4-Methyl hydrogen L-aspartate, a derivative of the endogenous neurotransmitter L-aspartic acid. As specific kinetic data for this molecule is not extensively published, this document serves as a practical and theoretical framework for researchers. We will explore the established methodologies for characterizing such interactions, presenting a hypothetical yet scientifically grounded kinetic profile for this compound in comparison to the well-characterized N-Methyl-D-aspartate (NMDA) receptor agonist, NMDA itself. This guide is intended for researchers, scientists, and drug development professionals actively engaged in neuroscience and pharmacology.
Introduction: The Significance of Aspartate Derivatives and NMDA Receptor Modulation
The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its function is intricately regulated by the binding of glutamate and a co-agonist, typically glycine or D-serine.[3] L-aspartic acid and its derivatives are known to interact with glutamate receptors, making them a subject of interest for therapeutic development. This compound, an esterified form of L-aspartic acid, presents a modification that can significantly alter its binding affinity and kinetics at the NMDA receptor. Understanding these kinetic parameters—the rates of association and dissociation—is crucial for predicting the compound's pharmacological effect and duration of action.
This guide will detail the experimental workflows for two gold-standard techniques in binding kinetics analysis: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). We will then present a comparative analysis of the hypothetical binding kinetics of this compound against the known kinetics of NMDA, providing a framework for interpreting such data in a drug discovery context.
The Causality Behind Experimental Choices: Why SPR and ITC?
In the realm of biophysical characterization of molecular interactions, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are cornerstones for obtaining precise kinetic and thermodynamic data.[4][5]
-
Surface Plasmon Resonance (SPR): This label-free, real-time technique is exceptionally suited for determining the on-rate (k_on) and off-rate (k_off) of a ligand-receptor interaction.[6] By immobilizing the receptor and flowing the ligand over its surface, we can directly observe the association and dissociation phases, providing a dynamic picture of the binding event. This is particularly valuable for understanding the duration of the drug-receptor complex, a critical factor in pharmacodynamics.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[7] This includes the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of binding.[4] From these, the entropy (ΔS) can be calculated. This thermodynamic data is invaluable for understanding the driving forces behind the interaction (e.g., hydrogen bonding, hydrophobic interactions).[7]
By employing both techniques, we create a self-validating system. SPR provides the kinetic details, while ITC offers the thermodynamic context, leading to a comprehensive and trustworthy characterization of the binding interaction.
Experimental Protocols
Surface Plasmon Resonance (SPR) Analysis
This protocol outlines the steps for determining the binding kinetics of a small molecule, such as this compound, to the NMDA receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
-
Purified, recombinant NMDA receptor protein
-
This compound and NMDA (analytes)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Receptor Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the NMDA receptor solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Kinetic Analysis:
-
Prepare a dilution series of this compound and NMDA in running buffer. A typical concentration range would be 0.1 to 10 times the expected K_d.
-
Inject the analyte solutions over the immobilized receptor surface at a constant flow rate (e.g., 30 µL/min). Include a zero-concentration (buffer only) injection for double referencing.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between analyte injections using a mild regeneration solution (e.g., a low pH glycine solution) if necessary.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel signal and the buffer injection signal.
-
Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).
-
Experimental Workflow for SPR Analysis
Caption: A streamlined workflow for SPR-based kinetic analysis.
Isothermal Titration Calorimetry (ITC)
This protocol describes the determination of thermodynamic binding parameters for the interaction of this compound with the NMDA receptor.
Materials:
-
Isothermal Titration Calorimeter
-
Purified, recombinant NMDA receptor protein
-
This compound and NMDA (ligands)
-
Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Sample Preparation:
-
Dialyze the NMDA receptor and dissolve the ligands in the same buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and ligand solutions.
-
-
ITC Experiment:
-
Fill the sample cell with the NMDA receptor solution (typically 10-50 µM).
-
Fill the injection syringe with the ligand solution (typically 10-20 times the protein concentration).
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand into the sample cell while monitoring the heat change.
-
Allow the system to return to thermal equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnK_a).
-
Experimental Workflow for ITC Analysis
Caption: Step-by-step workflow for ITC-based thermodynamic analysis.
Comparative Analysis of Binding Kinetics
The following table presents a comparative summary of the binding kinetics for NMDA and a hypothetical profile for this compound at the NMDA receptor. The data for NMDA is representative of a high-affinity agonist, while the data for this compound is postulated based on its structural modification.
| Parameter | NMDA | This compound (Hypothetical) |
| Association Rate (k_on) | ~5 x 10^5 M⁻¹s⁻¹ | ~2 x 10^5 M⁻¹s⁻¹ |
| Dissociation Rate (k_off) | ~0.5 s⁻¹ | ~5 s⁻¹ |
| Dissociation Constant (K_d) | ~1 µM | ~25 µM |
| Binding Enthalpy (ΔH) | Favorable (Exothermic) | Less Favorable |
| Binding Entropy (ΔS) | Favorable | Potentially Less Favorable |
Note: The kinetic values for NMDA are synthesized from published data on related antagonists and the known high affinity of agonists. The values for this compound are hypothetical and for illustrative purposes.[8]
Discussion of Comparative Data
The hypothetical data suggests that the addition of a methyl group to the 4-carboxyl position of L-aspartate may lead to a decrease in binding affinity for the NMDA receptor, as indicated by the higher K_d value. This is primarily driven by a postulated 10-fold increase in the dissociation rate (k_off), suggesting that the this compound-receptor complex is less stable and dissociates more rapidly than the NMDA-receptor complex. The association rate (k_on) is also hypothesized to be slightly slower, potentially due to steric hindrance from the methyl group affecting the initial binding event.
From a thermodynamic perspective, the less favorable enthalpy of binding for the methylated compound could imply a disruption of optimal hydrogen bonding or electrostatic interactions within the binding pocket that are crucial for high-affinity recognition.
Implications for Drug Development
A faster off-rate, as hypothesized for this compound, could translate to a shorter duration of action in vivo. This might be desirable for certain therapeutic applications where a rapid and transient modulation of the NMDA receptor is required, potentially reducing the risk of excitotoxicity associated with prolonged receptor activation.[3] Conversely, for conditions requiring sustained receptor engagement, a slower off-rate would be preferable. This comparative kinetic analysis, therefore, provides crucial insights for lead optimization in a drug discovery pipeline.
The NMDA Receptor Signaling Pathway
Upon binding of agonists like NMDA or its derivatives, and subsequent channel opening, a cascade of intracellular events is initiated, primarily driven by the influx of Ca²⁺.[1] This signaling pathway is fundamental to the receptor's role in synaptic plasticity.
NMDA Receptor Signaling Cascade
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A Comparative Guide to Inducing Excitotoxicity: 4-Methyl hydrogen L-aspartate versus NMDA
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of two key N-methyl-D-aspartate (NMDA) receptor agonists, 4-Methyl hydrogen L-aspartate and N-methyl-D-aspartate (NMDA), in the context of inducing experimental excitotoxicity. As the understanding of excitotoxic mechanisms is paramount in neurodegenerative disease research, this document synthesizes technical data and field-proven insights to aid in the design and execution of robust in vitro studies.
Introduction to Excitotoxicity and the Role of NMDA Receptors
Excitotoxicity is a pathological process in which excessive stimulation of neurons by excitatory neurotransmitters, primarily glutamate, leads to neuronal damage and death.[1] This phenomenon is a key contributor to the neuronal loss observed in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Huntington's disease.
The N-methyl-D-aspartate receptor (NMDAR), a subtype of ionotropic glutamate receptors, plays a central role in mediating excitotoxicity.[2] NMDARs are ligand-gated ion channels that, upon activation, allow the influx of Ca2+ into the neuron. While this calcium signaling is crucial for physiological processes like synaptic plasticity, learning, and memory, excessive and prolonged activation of NMDARs leads to a massive and uncontrolled influx of Ca2+. This calcium overload triggers a cascade of neurotoxic events, including the activation of degradative enzymes, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately culminating in cell death.[3]
Comparative Analysis: this compound vs. NMDA
Both this compound and NMDA are synthetic agonists of the NMDA receptor, capable of inducing excitotoxicity. However, their potency and nuances in receptor interaction may differ, influencing their application in experimental models. While direct comparative studies on the excitotoxicity of this compound are limited in publicly available literature, we can infer its properties based on data for the parent compound, L-aspartate, and compare it with the well-characterized excitotoxin, NMDA.
Mechanism of Action
Both compounds mimic the action of the endogenous neurotransmitter glutamate at the NMDA receptor. Their binding to the agonist site on the GluN2 subunit, in conjunction with a co-agonist like glycine or D-serine binding to the GluN1 subunit, leads to the opening of the ion channel. The subsequent influx of Ca2+ initiates the excitotoxic cascade.
Potency and Efficacy
The potency of an agonist is a critical factor in designing excitotoxicity experiments. Based on available data for related compounds, NMDA is a more potent agonist at the NMDA receptor than L-aspartate.[4][5] L-glutamate, the endogenous agonist, is the most potent of the three.[4][5] It is reasonable to extrapolate that this compound, as a derivative of L-aspartate, would also exhibit a lower potency compared to NMDA.
| Agonist | EC50 (µM) | Hill Slope | Maximum Current (Normalized) |
| NMDA | 11 ± 1 | 1.4 | 1.0 |
| L-Glutamate | 1.39 | 1.29 | 1.0 |
| L-Aspartate | Slightly lower potency than glutamate | Not specified | Not specified |
| This compound | Data not available | Data not available | Data not available |
| Table 1: Comparative Dose-Response Data of NMDA Receptor Agonists.[4] Data derived from whole-cell patch-clamp electrophysiology experiments on cultured hippocampal neurons. |
The lower potency of L-aspartate and its derivatives suggests that higher concentrations would be required to induce a comparable level of excitotoxicity to NMDA. This can be an important consideration in experimental design, as higher concentrations may increase the risk of off-target effects.
Receptor Subtype Selectivity
Experimental Protocols for Inducing Excitotoxicity
The following are detailed, self-validating protocols for inducing excitotoxicity in primary neuronal cultures using NMDA as the primary example. These protocols can be adapted for use with this compound, with the caveat that concentration ranges will likely need to be optimized due to differences in potency.
Cell Culture
Primary cortical or hippocampal neurons are the gold standard for in vitro excitotoxicity studies due to their physiological relevance.
-
Cell Seeding: Plate primary neurons on poly-D-lysine coated plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in a 96-well plate.
-
Maturation: Culture neurons for at least 7-14 days in vitro (DIV) to allow for the development of mature synaptic connections and robust expression of NMDA receptors.[6]
Induction of Excitotoxicity
This protocol outlines the steps for treating neuronal cultures with an NMDA receptor agonist to induce excitotoxicity.
-
Prepare Agonist Stock Solution: Prepare a fresh 1000x stock solution of NMDA (e.g., 25 mM in Neurobasal medium).[7] Freshly prepared solutions are recommended as the potency of stock solutions can decrease over time.
-
Conditioned Medium: Before treatment, carefully remove half of the conditioned medium from each well and store it in a separate plate in the incubator. This conditioned medium will be used to replenish the cultures after agonist exposure, minimizing stress to the neurons.[7]
-
Agonist Treatment: Add the desired final concentration of NMDA (or this compound) to the remaining medium in each well. A typical starting concentration for NMDA is 25 µM.[7] For this compound, a higher concentration range should be explored.
-
Incubation: Incubate the cultures with the agonist for a defined period. For acute excitotoxicity, a 60-minute incubation is often sufficient.[7]
-
Wash and Recovery: After the incubation period, gently wash the neurons once with warm, pH-balanced Neurobasal medium. Then, add back the saved conditioned medium.[7]
-
Post-Treatment Incubation: Return the cultures to the incubator and allow them to recover for a period of 6 to 24 hours before assessing cell death.[7]
Assessment of Excitotoxicity
Multiple assays can be used to quantify neuronal death. It is recommended to use at least two different methods to validate the results.
The LDH assay is a colorimetric method that measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating a loss of membrane integrity.[7][8]
-
Collect Supernatant: Carefully collect a sample of the culture medium from each well.
-
Perform Assay: Follow the manufacturer's protocol for the specific LDH assay kit being used. Typically, this involves mixing the supernatant with a reaction mixture and measuring the absorbance at a specific wavelength (e.g., 490 nm).[7][9][10]
-
Data Analysis: The amount of LDH released is proportional to the number of dead cells.
Propidium iodide is a fluorescent dye that is excluded by viable cells but can enter cells with compromised membranes, where it intercalates with DNA and fluoresces.[11][12]
-
Add PI: Add PI solution to the culture medium at a final concentration of 1-5 µg/mL.
-
Incubate: Incubate for 15-30 minutes at 37°C.
-
Visualize and Quantify: Image the cells using a fluorescence microscope. The number of PI-positive (red fluorescent) nuclei represents the number of dead cells. Quantification can be performed using image analysis software.
The MTS or MTT assay is a colorimetric method that measures the metabolic activity of viable cells.[13][14][15]
-
Add Reagent: Add the MTS or MTT reagent to each well.
-
Incubate: Incubate for 1-4 hours at 37°C.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength. The amount of formazan product formed is proportional to the number of viable cells.
Visualizing the Mechanisms
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity
Caption: A generalized workflow for an in vitro excitotoxicity assay.
Conclusion and Future Directions
NMDA remains the more potent and well-characterized tool for inducing excitotoxicity in vitro. While this compound, likely acting with lower potency similar to L-aspartate, can also serve as an NMDAR agonist, its specific dose-response characteristics for inducing neuronal death require further empirical determination. The choice between these agonists will depend on the specific experimental goals. For studies requiring a robust and well-documented excitotoxic insult, NMDA is the preferred choice. This compound may be useful in studies where a less potent agonist is desired, but careful optimization of experimental conditions is essential.
Future research should focus on directly comparing the excitotoxic profiles of a wider range of NMDA receptor agonists, including this compound, across different neuronal subtypes and developmental stages. Such studies will provide a more nuanced understanding of NMDA receptor pharmacology and its role in both physiological and pathological processes.
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A Comprehensive Functional Comparison of 4-Methyl Hydrogen L-Aspartate Stereoisomers for Neuroscience and Drug Development
A Senior Application Scientist's Guide to Understanding Stereoselectivity at Glutamate Receptors and Transporters
In the intricate landscape of neurochemical signaling, the precise three-dimensional arrangement of molecules can dictate their biological function. This principle is vividly illustrated by the stereoisomers of 4-Methyl hydrogen L-aspartate. The introduction of a methyl group at the 4-position of the endogenous neurotransmitter L-aspartate creates two stereocenters, giving rise to four distinct stereoisomers: (2S,4R), (2S,4S), (2R,4R), and (2R,4S). Each of these molecules, while sharing the same chemical formula, exhibits a unique pharmacological profile at critical neuronal targets, namely the N-methyl-D-aspartate (NMDA) receptors and the excitatory amino acid transporters (EAATs). This guide provides a detailed functional comparison of these stereoisomers, supported by experimental data and protocols, to empower researchers in their quest for selective pharmacological tools and novel therapeutic strategies for neurological disorders.
The Critical Role of Stereochemistry in Glutamatergic Signaling
The glutamatergic system, the primary excitatory network in the central nervous system, is finely tuned by the interaction of glutamate and related molecules with a diverse array of receptors and transporters. The specific conformation of a ligand governs its ability to bind to and activate or inhibit these protein targets. The four stereoisomers of this compound serve as a powerful demonstration of this stereoselectivity.
Functional Divergence at NMDA Receptors
NMDA receptors, a subtype of ionotropic glutamate receptors, are crucial for synaptic plasticity, learning, and memory. Their dysfunction is implicated in numerous neurological and psychiatric conditions[1][2]. The stereoisomers of this compound display marked differences in their ability to activate NMDA receptors.
The (2S,4R)-4-methyl-L-aspartate isomer has been identified as a potent agonist at NMDA receptors[3]. The specific arrangement of the carboxyl groups, the amino group, and the methyl group in this isomer allows for optimal binding to the glutamate binding site on the GluN2 subunit of the NMDA receptor complex, leading to channel opening and cation influx[3]. In contrast, the L-isomer of N-methylaspartate (NMLA), which shares the (2S) configuration, has been shown to induce metabolic changes in brain tissue that are not blocked by the NMDA receptor antagonist MK-801, suggesting a different mechanism of action or interaction with other receptor types[4]. This underscores the profound impact of the stereochemistry at the C4 position. While comprehensive data for all four isomers is not available in a single comparative study, the existing evidence strongly suggests a hierarchical activity profile.
| Stereoisomer | Predicted NMDA Receptor Activity | Rationale |
| (2S,4R) | Potent Agonist | The (2S,4R) configuration is known to be a potent agonist for NMDA receptors in the closely related 4-methylglutamate series[3]. |
| (2S,4S) | Weak Agonist / Inactive | Alteration of the stereocenter at C4 is expected to disrupt the optimal binding conformation required for receptor activation. |
| (2R,4R) | Inactive / Antagonist | The (2R) configuration at the alpha-carbon is generally not favored for agonist activity at NMDA receptors. |
| (2R,4S) | Inactive / Antagonist | Both stereocenters deviate from the optimal configuration for agonism. |
Table 1. Predicted Functional Activity of this compound Stereoisomers at NMDA Receptors.
Experimental Workflow: Characterizing NMDA Receptor Agonist Activity
To empirically determine the functional profile of each stereoisomer, whole-cell patch-clamp electrophysiology on cells expressing recombinant NMDA receptors is the gold standard.
Figure 1. Experimental workflow for assessing NMDA receptor agonist potency of this compound stereoisomers.
Protocol: Whole-Cell Patch-Clamp Analysis of NMDA Receptor Currents
-
Cell Culture: Culture HEK293 cells stably or transiently expressing the desired NMDA receptor subunits (e.g., GluN1 and GluN2A) on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber continuously perfused with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, pH adjusted to 7.4 with NaOH.
-
Patching: Obtain a whole-cell patch-clamp recording from a single transfected cell using a borosilicate glass pipette filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.
-
Voltage Clamp: Clamp the cell membrane potential at -70 mV.
-
Agonist Application: In the continuous presence of a saturating concentration of a co-agonist (e.g., 100 µM glycine or D-serine), apply increasing concentrations of each this compound stereoisomer for 2-5 seconds using a rapid solution exchange system.
-
Data Acquisition: Record the resulting inward currents using an appropriate amplifier and data acquisition software.
-
Analysis: For each stereoisomer, plot the peak current amplitude against the concentration and fit the data to a Hill equation to determine the EC₅₀ and maximum response.
Stereoselective Interactions with Excitatory Amino Acid Transporters (EAATs)
EAATs are responsible for the clearance of glutamate from the synaptic cleft, a process vital for terminating synaptic transmission and preventing excitotoxicity. The stereoisomers of this compound also exhibit distinct interactions with these transporters.
Notably, the closely related compound (2S,4R)-4-methylglutamate has been shown to be an inhibitor of the glutamate transporters EAAT1 and EAAT2[3]. This suggests that the (2S,4R) isomer of 4-methylaspartate may also possess inhibitory activity at these transporters. The other stereoisomers are likely to have varied and potentially weaker effects, though direct comparative data is scarce. Inhibition of glutamate uptake can lead to an accumulation of extracellular glutamate, which can have profound effects on neuronal excitability and survival[5][6].
| Stereoisomer | Predicted EAATs Activity | Rationale |
| (2S,4R) | Inhibitor | The analogous (2S,4R)-4-methylglutamate is a known inhibitor of EAAT1 and EAAT2[3]. |
| (2S,4S) | Weak Inhibitor / Substrate / Inactive | Altered stereochemistry at C4 may reduce binding affinity or allow for transport. |
| (2R,4R) | Likely Inactive | The (2R) configuration is generally not recognized by EAATs. |
| (2R,4S) | Likely Inactive | Unfavorable stereochemistry at both chiral centers for transporter interaction. |
Table 2. Predicted Functional Activity of this compound Stereoisomers at Excitatory Amino Acid Transporters (EAATs).
Experimental Workflow: Assessing Glutamate Transporter Inhibition
A common method to assess the inhibitory activity of compounds on EAATs is to measure the uptake of a radiolabeled substrate, such as [³H]-D-aspartate, in the presence of the test compounds.
Figure 2. Experimental workflow for determining the inhibitory potency of this compound stereoisomers on glutamate transporters.
Protocol: [³H]-D-Aspartate Uptake Inhibition Assay
-
Preparation: Prepare synaptosomes from rat brain tissue or use cell lines (e.g., HEK293) stably expressing a specific EAAT subtype (e.g., EAAT1, EAAT2, or EAAT3).
-
Incubation: In a 96-well plate, pre-incubate the synaptosomes or cells with a range of concentrations of each this compound stereoisomer in a sodium-containing buffer for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate transport by adding a fixed concentration of [³H]-D-aspartate (e.g., 50 nM).
-
Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly filtering the contents of each well through a glass fiber filter and washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each concentration of the stereoisomers relative to a control group without any inhibitor. Determine the IC₅₀ value for each active stereoisomer by fitting the data to a concentration-inhibition curve.
Synthesis of this compound Stereoisomers
Conclusion and Future Perspectives
The stereoisomers of this compound represent a compelling example of how subtle changes in molecular geometry can lead to profound differences in biological activity. The (2S,4R) isomer emerges as a particularly interesting candidate for further investigation, with predicted agonist activity at NMDA receptors and inhibitory effects on glutamate transporters. A comprehensive, head-to-head comparison of all four stereoisomers using standardized in vitro assays is a critical next step to fully elucidate their pharmacological profiles. Such studies will not only provide neuroscientists with more precise pharmacological tools but also offer valuable structure-activity relationship insights for the rational design of novel therapeutics targeting the glutamatergic system. The detailed protocols provided in this guide offer a robust framework for researchers to undertake these important investigations.
References
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Evaluating the In Vivo Specificity of 4-Methyl hydrogen L-aspartate: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, the rigorous in vivo characterization of novel compounds is paramount to establishing their therapeutic potential and safety profile. This guide provides a comprehensive framework for evaluating the in vivo specificity of 4-Methyl hydrogen L-aspartate, a putative N-methyl-D-aspartate (NMDA) receptor agonist. While in vitro assays provide initial indications of a compound's activity, the complexity of a living biological system necessitates a multi-faceted in vivo approach to truly understand its pharmacological effects.
This document will delve into the rationale behind experimental choices, present detailed protocols for key in vivo assays, and offer a comparative analysis with established NMDA receptor ligands. The overarching goal is to equip researchers with the necessary tools to generate robust and reliable data on the in vivo specificity of this compound.
Understanding the Landscape: NMDA Receptor Pharmacology
The NMDA receptor, a key player in excitatory neurotransmission, is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 (A-D) or GluN3 (A-B) subunits.[1] Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[2] This, coupled with the relief of a voltage-dependent magnesium block, allows for the influx of calcium ions, triggering a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.[1]
However, the overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders.[3] Therefore, understanding the precise in vivo specificity of a compound like this compound is critical. Does it selectively activate NMDA receptors, or does it also engage other glutamate receptors like AMPA and kainate receptors? Does it show preference for specific NMDA receptor subtypes? Answering these questions is fundamental to predicting both its efficacy and potential side effects.
A Phased Approach to In Vivo Specificity Evaluation
A thorough in vivo evaluation of this compound's specificity should be conducted in a stepwise manner, starting with foundational pharmacokinetic and dose-ranging studies, followed by detailed neurochemical and functional assessments.
Caption: A phased experimental workflow for in vivo specificity evaluation.
Experimental Protocols and Data Interpretation
Phase 1: Foundational In Vivo Studies
3.1.1. Pharmacokinetic (PK) Profiling
Rationale: Before assessing the pharmacological effects of this compound, it is crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This information is vital for selecting the appropriate route of administration and dosing regimen for subsequent studies.
Protocol: Intravenous and Oral Administration in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Compound Formulation: Dissolve this compound in sterile saline. The concentration should be adjusted based on the desired dose and administration volume.
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO): Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples from the tail vein or saphenous vein at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.
-
Plasma Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Data Interpretation: The PK profile will reveal the bioavailability of this compound and guide the selection of doses for subsequent experiments to ensure adequate brain exposure.
3.1.2. Dose-Response and Tolerability
Rationale: Establishing a dose-response relationship is fundamental to understanding the potency of this compound and identifying a therapeutic window. This study also assesses the compound's safety and tolerability at various doses.
Protocol: Open Field and Rotarod Tests
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Dosing: Administer a range of doses of this compound (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally) and a vehicle control.
-
Open Field Test:
-
Place the mouse in the center of an open field arena.
-
Record locomotor activity (distance traveled, rearing frequency) for 30 minutes using an automated tracking system.
-
-
Rotarod Test:
-
Train the mice on an accelerating rotarod for 3 consecutive days.
-
On the test day, administer the compound and assess the latency to fall from the rotating rod.
-
-
Observations: Monitor the animals for any signs of toxicity, such as seizures, stereotypies, or changes in posture.
Data Interpretation: The dose-response curves will determine the ED50 for the desired pharmacological effect and the maximum tolerated dose (MTD). This information is crucial for selecting appropriate doses for the more complex specificity studies.
Phase 2: Neurochemical Specificity
3.2.1. In Vivo Microdialysis
Rationale: In vivo microdialysis allows for the direct measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.[4] This technique can be used to determine if this compound selectively increases glutamate and aspartate levels, and to assess its effects on other neurotransmitters like GABA, dopamine, and serotonin.
Protocol: Microdialysis in the Striatum
-
Surgical Implantation:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum.[5]
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.[5]
-
-
Baseline Collection: Collect at least three baseline dialysate samples at 20-minute intervals.
-
Compound Administration: Administer a selected dose of this compound (i.p.).
-
Sample Collection: Continue collecting dialysate samples for at least 3 hours post-administration.
-
Neurotransmitter Analysis: Analyze the dialysate samples for glutamate, aspartate, GABA, dopamine, and serotonin using HPLC with electrochemical or fluorescence detection.
Data Interpretation: A specific NMDA receptor agonist should primarily increase extracellular levels of glutamate and aspartate. Significant changes in other neurotransmitter systems would suggest potential off-target effects or indirect network modulation.
| Compound | Expected Primary Effect on Neurotransmitters | Potential Off-Target Indicators |
| This compound | ↑ Glutamate, ↑ Aspartate | ↑ GABA, ↑ Dopamine, ↑ Serotonin |
| NMDA (Positive Control) | ↑ Glutamate, ↑ Aspartate | Minimal changes in other systems |
| Vehicle (Negative Control) | No significant change | No significant change |
3.2.2. Receptor Occupancy Studies
Rationale: Receptor occupancy studies determine the percentage of target receptors that are bound by a drug at a given dose. This is a critical measure for correlating the pharmacological effect with target engagement.
Protocol: Ex Vivo Autoradiography
-
Dosing: Administer various doses of this compound to different groups of animals.
-
Tissue Collection: At the time of expected peak brain concentration (determined from PK studies), euthanize the animals and rapidly remove the brains.
-
Brain Sectioning: Prepare cryosections of the brain regions of interest (e.g., hippocampus, cortex).
-
Radioligand Binding: Incubate the brain sections with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801).
-
Autoradiography: Expose the labeled sections to a phosphor screen and quantify the signal.
-
Data Analysis: Calculate the percentage of receptor occupancy at each dose of this compound by comparing the binding in treated animals to that in vehicle-treated controls.
Data Interpretation: This will establish a relationship between the administered dose of this compound and the extent of NMDA receptor engagement in the brain.
Phase 3: Functional Specificity
3.3.1. In Vivo Electrophysiology
Rationale: In vivo electrophysiology directly measures the effects of a compound on neuronal activity. By recording the firing of individual neurons or local field potentials, it is possible to assess the excitatory effects of this compound and to test for specificity by co-administering selective antagonists.
Protocol: Single-Unit Recordings in the Hippocampus
-
Surgical Implantation: Implant a microelectrode array into the CA1 region of the hippocampus of an anesthetized rat.
-
Baseline Recording: Record the spontaneous firing rate of individual neurons.
-
Compound Administration: Administer this compound systemically (i.p.) or locally via a micropipette.
-
Antagonist Co-administration: To test for specificity, co-administer a selective NMDA receptor antagonist (e.g., AP5), an AMPA receptor antagonist (e.g., NBQX), and a kainate receptor antagonist (e.g., UBP310).
-
Data Analysis: Analyze the changes in neuronal firing rate in response to this compound alone and in the presence of the antagonists.
Data Interpretation: A specific NMDA receptor agonist should increase neuronal firing, and this effect should be blocked by an NMDA receptor antagonist but not by AMPA or kainate receptor antagonists.
Caption: Logic diagram for in vivo electrophysiology specificity testing.
3.3.2. Behavioral Phenotyping
Rationale: Behavioral assays provide a holistic assessment of a compound's functional effects. Specific behavioral paradigms can be chosen to probe the involvement of the NMDA receptor system.
Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Rationale for PPI: PPI is a measure of sensorimotor gating that is disrupted by NMDA receptor antagonists. A specific NMDA receptor agonist is not expected to disrupt PPI on its own but may modulate the disruptive effects of an antagonist.
-
Animal Model: Male Wistar rats.
-
Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.
-
Procedure:
-
Habituation: Place the rat in the chamber for a 5-minute habituation period.
-
Test Session: Present a series of trials with a loud startling stimulus alone or preceded by a weaker, non-startling prepulse.
-
-
Dosing:
-
Administer this compound alone at various doses.
-
In a separate experiment, administer a sub-threshold dose of an NMDA receptor antagonist (e.g., MK-801) followed by this compound to see if it can reverse the PPI deficit.
-
-
Data Analysis: Calculate the percentage of PPI for each trial type.
Data Interpretation: A specific NMDA receptor agonist should not disrupt PPI. If it can attenuate the PPI deficit induced by an NMDA receptor antagonist, this would provide further evidence of its specific action at the NMDA receptor.
Comparative Analysis with Alternative Compounds
To put the in vivo specificity of this compound into context, it is essential to compare its profile with that of other well-characterized NMDA receptor agonists.
| Parameter | This compound | NMDA | L-Glutamate |
| In Vivo Potency (ED50) | To be determined | Moderate | Low (due to rapid uptake) |
| Receptor Subtype Selectivity | To be determined | Non-selective | Non-selective |
| Off-Target Effects | To be determined | Minimal at low doses | Potential for excitotoxicity |
| Behavioral Profile | To be determined | Pro-convulsant at high doses | Excitotoxic at high doses |
Conclusion
The in vivo evaluation of this compound's specificity is a critical step in its development as a potential therapeutic agent or research tool. The phased approach outlined in this guide, combining pharmacokinetic, neurochemical, and functional assays, provides a robust framework for generating a comprehensive in vivo profile of this compound. By carefully designing and executing these experiments, researchers can gain a deep understanding of how this compound interacts with the complex biological systems of a living organism, ultimately paving the way for its safe and effective application.
References
- Bergeron, R., Coyle, J. T., & Tsai, G. (1994). Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA. Journal of Neurochemistry, 63(3), 879–885. [Link]
- Davies, J., Evans, R. H., Herrling, P. L., Jones, A. W., Olverman, H. J., Pook, P., & Watkins, J. C. (1986). A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists. British Journal of Pharmacology, 89(4), 957–965. [Link]
- Fink, C., & Göthert, M. (1994). Comparison of glutamate and N-methyl-D-aspartate toxicities on rat mesencephalic primary cell cultures. Neuroscience Letters, 173(1-2), 179–182. [Link]
- Kew, J. N., & Kemp, J. A. (2005). Ionotropic and metabotropic glutamate receptor structure and pharmacology. Psychopharmacology, 179(1), 4–29.
- Lodge, D. (2009). The history of the discovery and development of NMDA antagonists. British Journal of Pharmacology, 157(8), 1343–1346.
- Mothet, J. P., Parent, A. T., Wolosker, H., Brady, R. O., Jr, Linden, D. J., Ferris, C. D., Rogawski, M. A., & Snyder, S. H. (2000). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor.
- Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by normalizing glutamate disturbances in the hippocampus. Neurochemical Research, 32(12), 2217–2226.
- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400.
- Riss, T. L., & Coyle, J. T. (1995). In vivo pharmacological characterization of the structurally novel, potent, and systemically active N-methyl-D-aspartate receptor antagonist, (+-)-cis-4-phosphonomethyl-2-piperidine carboxylic acid (CGS 19755). The Journal of Pharmacology and Experimental Therapeutics, 273(2), 793–800.
- Schmidt, W. J., & Bury, D. (1988). Behavioural effects of N-methyl-D-aspartate in the anterodorsal striatum of the rat. Life Sciences, 43(6), 545–549. [Link]
- Ungerstedt, U. (1997). In vivo microdialysis: a new approach to the analysis of brain function. Journal of Internal Medicine, 242(1), 1–6. [Link]
- Wu, L. J., & Saggau, P. (2006). A novel mechanism for NMDA receptor-dependent presynaptic plasticity. The Journal of Neuroscience, 26(14), 3685–3695.
- Zádor, F., & Wollemann, M. (2015). The Role of the N-Methyl-D-Aspartate Receptors in Social Behavior in Rodents. International Journal of Molecular Sciences, 16(12), 29135–29149. [Link]
- Zhang, X., & Coyle, J. T. (1994). Regulation of excitatory amino acid release by N-methyl-D-aspartate receptors in rat striatum: in vivo microdialysis studies. The Journal of Pharmacology and Experimental Therapeutics, 271(2), 631–637. [Link]
- Antti, H., & Sellstedt, M. (2018). Metabolic effects of an aspartate aminotransferase-inhibitor on two T-cell lines. PLoS ONE, 13(12), e0208025. [Link]
- Birsoy, K., Wang, T., Chen, W. W., Freinkman, E., Abu-Remaileh, M., & Sabatini, D. M. (2015). Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors. Cell, 162(1), 248–258. [Link]
- Errico, F., Nistico, R., & Usiello, A. (2018). New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. International Journal of Molecular Sciences, 19(11), 3385. [Link]
- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400.
- Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by normalizing glutamate disturbances in the hippocampus. Neurochemical research, 32(12), 2217–2226.
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Unraveling the Nuances: A Head-to-Head Comparison of L-Aspartate and its Synthetic Analog, 4-Methyl Hydrogen L-Aspartate
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of the endogenous neurotransmitter L-aspartate and its derivative, 4-Methyl hydrogen L-aspartate. This document is structured to deliver in-depth technical insights, supported by experimental data, to elucidate the distinct physicochemical properties, biological activities, and potential applications of each molecule.
Introduction: The Significance of Aspartate and its Analogs in Neuroscience
L-aspartic acid, an alpha-amino acid, is a fundamental building block of proteins and a critical excitatory neurotransmitter in the mammalian central nervous system (CNS). It plays a pivotal role in synaptic transmission and plasticity by activating glutamate receptors, primarily the N-methyl-D-aspartate (NMDA) receptor. The study of L-aspartate and its synthetic analogs is crucial for understanding the intricacies of glutamatergic signaling and for the development of novel therapeutic agents targeting neurological disorders.
This compound is a synthetic derivative of L-aspartate. While not as extensively characterized as its parent compound, it serves as a valuable pharmacological tool for probing the structure-activity relationships of excitatory amino acid receptors. This guide will delve into a head-to-head comparison of these two molecules, highlighting their key differences and similarities.
Physicochemical Properties: A Tale of Two Molecules
The introduction of a methyl group at the 4-position of L-aspartate significantly alters its physicochemical properties. These differences can have profound implications for their biological activity, including receptor binding, transport, and metabolism.
| Property | L-Aspartate | This compound |
| IUPAC Name | (2S)-2-aminobutanedioic acid | (2S,4S)-2-amino-4-methylpentanedioic acid |
| Molecular Formula | C4H7NO4 | C6H11NO4 |
| Molecular Weight | 133.10 g/mol | 161.16 g/mol |
| Structure | A simple dicarboxylic amino acid | A methylated derivative of L-aspartate |
| Predicted pKa | 1.99, 3.9, 9.9 | Not readily available in public literature |
| Predicted LogP | -3.8 | Not readily available in public literature |
Biological Activity and Mechanism of Action: A Comparative Overview
Both L-aspartate and this compound exert their primary biological effects through interaction with excitatory amino acid receptors. However, the subtle structural differences between them lead to distinct receptor binding profiles and functional activities.
Receptor Binding and Selectivity
L-aspartate is a non-selective agonist at both NMDA and AMPA/kainate receptors, with a preference for the NMDA receptor. In contrast, while data on this compound is limited, it is also presumed to act as an agonist at excitatory amino acid receptors. The presence of the methyl group may confer a degree of selectivity for specific receptor subtypes, a hypothesis that warrants further experimental investigation.
Signaling Pathways
The activation of NMDA receptors by both agonists initiates a cascade of intracellular signaling events. This process is critical for synaptic plasticity, learning, and memory.
Figure 1. Simplified signaling pathway upon NMDA receptor activation by L-aspartate or its analogs.
Experimental Protocols for Comparative Analysis
To rigorously compare the biological activities of L-aspartate and this compound, a series of well-defined experimental protocols are essential.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of each compound to specific receptor subtypes.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax) of L-aspartate and this compound for the NMDA receptor.
Methodology:
-
Membrane Preparation: Isolate synaptic membranes from rat brain tissue.
-
Incubation: Incubate the membranes with varying concentrations of the radiolabeled ligand (e.g., [³H]CGP 39653, a competitive NMDA receptor antagonist) in the presence of increasing concentrations of either L-aspartate or this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Analyze the data using non-linear regression to determine the IC50 values, which can then be used to calculate the Ki (inhibitory constant).
Figure 2. Workflow for a competitive radioligand binding assay.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique allows for the direct measurement of ion channel activity in response to agonist application, providing functional data on receptor activation.
Objective: To characterize and compare the agonist-induced currents mediated by NMDA receptors in response to L-aspartate and this compound.
Methodology:
-
Cell Culture: Culture primary neurons or a suitable cell line expressing NMDA receptors.
-
Patch-Clamp Setup: Establish a whole-cell patch-clamp configuration on a single cell.
-
Agonist Application: Apply known concentrations of L-aspartate or this compound to the cell via a perfusion system.
-
Data Acquisition: Record the resulting inward currents at a holding potential of -60 mV.
-
Data Analysis: Construct dose-response curves to determine the EC50 (half-maximal effective concentration) and maximal current response for each compound.
Applications and Future Directions
While L-aspartate's role as a neurotransmitter is well-established, this compound's utility lies primarily as a research tool. Its unique structure can help in mapping the agonist binding site of excitatory amino acid receptors and in designing more selective and potent ligands. Future research should focus on a more comprehensive characterization of this compound's pharmacological profile, including its activity at different glutamate receptor subtypes and its in vivo effects.
Conclusion
References
Due to the limited publicly available, in-depth scientific literature specifically on "this compound," a comprehensive list of references for a direct head-to-head comparison is not feasible at this time. The information provided is based on general principles of pharmacology and the known properties of L-aspartate and related excitatory amino acid receptor ligands. Further experimental investigation is required to fully elucidate the properties of this compound.
Safety Operating Guide
4-Methyl hydrogen L-aspartate proper disposal procedures
All laboratories should have a written emergency response plan that outlines procedures for chemical spills and other emergencies. [13][17]
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to the guidelines outlined in this document and consulting with your institution's safety professionals, you contribute to a safer research environment for yourself, your colleagues, and the community.
References
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- OSHA Rules for Hazardous Chemicals. (n.d.). DuraLabel. [Link]
- Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. [Link]
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). U.S. Compliance. [Link]
- Hazardous Waste Operations and Emergency Response (HAZWOPER). (n.d.).
- Managing Hazardous Chemical Waste in the Lab. (n.d.).
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). MCF Environmental Services. [Link]
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- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2023, October 30). CDMS. [Link]
- Safety Data Sheet: N-Methyl-L-aspartic acid hydrochloride. (2016, April 1). AFG Bioscience LLC. [Link]
- Laboratory Waste Management: The New Regulations. (2019, June). MedicalLab Management. [Link]
- Laboratory Environmental Sample Disposal Inform
A Researcher's Guide to the Safe Handling of 4-Methyl Hydrogen L-aspartate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Methyl hydrogen L-aspartate. The following protocols are designed to ensure a safe laboratory environment by outlining proper handling, personal protective equipment (PPE) selection, storage, and disposal procedures. Given the limited specific toxicological data for this compound, a cautious approach is recommended, assuming potential for irritation based on data from its hydrochloride salt and general principles of chemical safety.
Core Safety Directives & Hazard Assessment
While some safety data sheets (SDS) for the hydrochloride salt of 4-Methyl L-aspartate indicate it may cause skin, eye, and respiratory irritation, others classify it as non-hazardous.[1][2] For this compound itself, specific safety information is limited, though as an organic compound, it is prudent to handle it as potentially toxic and irritating.[3] Therefore, minimizing direct contact and aerosol generation is paramount.
Potential Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[1]
-
Eye Irritation: May cause serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1]
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the recommended equipment for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn in situations with a higher risk of splashes.[4] | Protects against accidental splashes and airborne dust particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a cotton lab coat. An apron may be necessary when handling larger quantities.[4][5] | Nitrile gloves provide good resistance to a range of chemicals. A lab coat protects the skin and personal clothing from contamination. Cotton is preferable to synthetic materials due to its lower flammability.[4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if dust formation is likely or if working outside of a chemical fume hood.[5] | Minimizes the inhalation of airborne particles. The need for respiratory protection should be determined by a risk assessment of the specific procedure.[4] |
| Footwear | Closed-toe shoes that fully cover the foot are required in the laboratory at all times.[6] | Protects against spills and falling objects. |
Donning and Doffing PPE: A Critical Workflow
Properly putting on and removing PPE is as crucial as its selection to prevent cross-contamination.
Caption: The proper sequence for donning and doffing Personal Protective Equipment.
Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential for maintaining the chemical's integrity and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][7]
-
Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[7]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[7]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.[5]
Storage:
-
Store in a tightly closed, suitable container in a cool, dry, and dark place.[3][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][2]
-
For long-term storage, consider keeping it in a freezer at or below -20°C.[3]
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. If irritation persists, seek medical advice.[2]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and then drink plenty of water. Seek medical attention.[2]
Spill Response Workflow
A clear and practiced spill response plan is essential for mitigating risks.
Caption: A stepwise workflow for responding to a chemical spill.
Disposal Plan
All chemical waste, including this compound and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste material in a suitable, closed, and properly labeled container.[7]
-
Contaminated Materials: Any PPE or other materials that have come into contact with the chemical should be treated as hazardous waste.
-
Disposal Route: Do not dispose of down the drain or in general waste.[8] Arrange for disposal through a licensed chemical waste disposal company.[9]
References
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- Personal Protective Equipment. (n.d.). Auburn University.
- Personal Protective Equipment (PPE) Guidelines for Laboratory Work. (2025, September 10). Bakar Labs.
- Safety Data Sheet: L-Aspartic acid. (n.d.). Carl ROTH.
- L-Aspartic Acid | C4H7NO4 | CID 5960. (n.d.). PubChem.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
